1-(2-Fluoropyridin-3-yl)propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5,7,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCIWSSUHWGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Part 1: Retrosynthetic Analysis & Strategic Considerations
Technical Whitepaper: Strategic Synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol
Executive Summary The synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol represents a classic challenge in heteroaromatic functionalization: installing a secondary alcohol alpha to a pyridine ring while preserving a highly activated ortho-fluorine substituent. This fragment is a high-value pharmacophore, often serving as a hinge-binder in kinase inhibitors or a transition-state mimic in protease inhibitors.
This guide rejects the "one-size-fits-all" recipe approach. Instead, it delineates three distinct synthetic corridors based on scale, reagent availability, and cryostatic capabilities. The Directed Ortho-Metallation (DoM) route offers the highest atom economy for discovery chemistry, while the Halogen-Magnesium Exchange route provides the thermal control necessary for process scale-up.
The target molecule features a 2,3-disubstituted pyridine core.[1][2][3] The electronic character of the pyridine ring—specifically the inductive electron-withdrawing nature of the nitrogen and the fluorine—dictates the synthetic strategy.
Critical Electronic Factors:
-
The C-2 Position (Nucleophilic Susceptibility): The carbon attached to the fluorine is highly electrophilic due to the combined inductive effects of the ring nitrogen and the fluorine atom. Nucleophiles (e.g., Grignard reagents) used to form the secondary alcohol can attack here via
, displacing fluoride. Control Strategy: Use non-nucleophilic bases or highly controlled temperatures. -
The C-3 Position (Acidity): The C-3 proton is the most acidic on the ring (pKa ~26) due to the Ortho-Directing Effect (ODE) of the fluorine and the inductive effect of the nitrogen. This enables direct lithiation.
Figure 1: Retrosynthetic disconnection showing the three primary logic paths. Route A is preferred for atom economy; Route B for process control.
Part 2: Route A - Cryogenic Directed Ortho-Metallation (DoM)
Best for: Discovery Chemistry, Small Scale (<10g), Atom Economy.
This route utilizes the acidity of the C-3 proton. The fluorine atom acts as a Directed Metallation Group (DMG), coordinating the lithium base and acidifying the ortho-proton.
The Protocol:
-
Reagents: 2-Fluoropyridine (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Propanal (1.2 eq), Dry THF.
-
Conditions: -78°C (Acetone/Dry Ice bath).
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried 3-neck flask under Argon, charge dry THF. Add diisopropylamine (1.15 eq) and cool to -78°C. Add
-BuLi (1.15 eq) dropwise. Stir for 30 min to generate LDA in situ. Note: Commercial LDA can be used, but fresh prep is cleaner. -
Metallation: Add 2-Fluoropyridine (1.0 eq) dropwise to the LDA solution at -78°C. The solution typically turns yellow/orange.
-
Critical Check: Stir for exactly 45-60 minutes. Less time = incomplete conversion; More time = risk of "pyridyne" formation or decomposition.
-
-
Electrophile Trapping: Add Propanal (freshly distilled) dropwise. Maintain temperature below -70°C during addition to prevent competing
side reactions. -
Quench: After 1 hour, quench with saturated aqueous
while still cold. Warm to room temperature. -
Workup: Extract with EtOAc, wash with brine, dry over
.
Expert Insight:
Why LDA and not
Part 3: Route B - The "Turbo Grignard" Exchange
Best for: Process Scale (>50g), Safety, Reproducibility.
Direct lithiation at -78°C is difficult to scale due to heat transfer limits. Route B uses 3-bromo-2-fluoropyridine and Knochel's "Turbo Grignard" (
Figure 2: Workflow for the Halogen-Magnesium exchange utilizing Turbo Grignard reagents.
The Protocol:
-
Exchange: Dissolve 3-bromo-2-fluoropyridine in dry THF. Cool to -15°C.
-
Activation: Add
(1.1 eq) dropwise. The LiCl breaks oligomeric aggregates, accelerating the exchange rate by orders of magnitude compared to standard Grignards. -
Reaction: Stir for 30-60 mins. (Monitor by GC-MS: quench a small aliquot with MeOD; look for deuterated 2-fluoropyridine).
-
Addition: Add Propanal. The magnesium species is less basic than the lithium species in Route A, leading to fewer side reactions.
Part 4: Analytical Data & Validation
Upon isolation, the compound must be validated. The key feature is the coupling of the fluorine to adjacent carbons and protons.
Expected NMR Data Table:
| Nucleus | Signal | Multiplicity | Coupling ( | Assignment |
| 1H NMR | ~8.1 ppm | ddd | C-6 Proton (Ring) | |
| 1H NMR | ~7.9 ppm | ddd | C-4 Proton (Ring) | |
| 1H NMR | ~4.7 ppm | t/dd | - | CH -OH (Benzylic) |
| 13C NMR | ~160 ppm | d | C-2 (C-F bond) | |
| 19F NMR | ~ -70 ppm | - | - | 2-Fluoro signal |
Validation Check:
If you observe a loss of the Fluorine signal or a shift in the 19F NMR to -100 ppm or lower, you have likely performed an
Part 5: Safety & Handling
-
Fluorinated Pyridines: Generally volatile and can be skin irritants. Use Viton gloves.
-
Organolithiums (LDA/nBuLi): Pyrophoric. All transfers must be done via cannula or gas-tight syringe under positive Nitrogen/Argon pressure.
-
Exotherms: The reaction of Propanal with the metallated species is highly exothermic. On scales >10g, use a dropping funnel with a pressure-equalizing arm and monitor internal temperature strictly.
References
- Directed Ortho-Metallation Mechanism: Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Detailed protocols on base selection for halopyridines).
-
Selectivity of 2-Fluoropyridine Lithiation
-
Gless, R. D. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines. Journal of Organic Chemistry.
-
-
Turbo Grignard (Halogen-Magnesium Exchange)
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
-
-
Synthesis of Pyridyl Alcohols
-
Dudley, G. B., et al. (2008). Synthesis of Pyridine Carbinols. Sphinxsai Journal of ChemTech.
-
Sources
Technical Monograph: 1-(2-Fluoropyridin-3-yl)propan-1-ol
Topic: 1-(2-Fluoropyridin-3-yl)propan-1-ol Content Type: Technical Monograph / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A Bifunctional Scaffold for Divergent Library Synthesis
Executive Summary
1-(2-Fluoropyridin-3-yl)propan-1-ol is a high-value pyridine building block characterized by two distinct reactive handles: a nucleophile-sensitive 2-fluoro substituent and a modifiable secondary alcohol on the C3-propyl chain. This molecule serves as a critical "hub" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands where the pyridine ring mimics the adenine core or serves as a bioisostere for phenyl rings.
This guide details the synthesis, stereochemical considerations, and divergent reactivity profile of this scaffold, emphasizing its utility in
Chemical Identity & Structural Analysis[1]
| Property | Data |
| IUPAC Name | 1-(2-Fluoropyridin-3-yl)propan-1-ol |
| Molecular Formula | |
| Molecular Weight | 155.17 g/mol |
| Chirality | Contains one stereocenter at C1 of the propyl chain. Exists as (R)- and (S)-enantiomers. |
| Physical State | Typically a viscous, colorless to pale yellow oil (racemic). |
| Solubility | Soluble in MeOH, EtOH, DCM, THF, EtOAc. Sparingly soluble in water. |
| Key Features | 2-F (Electrophilic): Highly activated for |
Stereochemical Implications
The C1-hydroxyl group introduces chirality. In drug development, the enantiomers often exhibit distinct pharmacokinetics.
-
Racemic Synthesis: Standard Grignard addition yields the racemate.
-
Enantioselective Routes: Asymmetric transfer hydrogenation (ATH) of the corresponding ketone (1-(2-fluoropyridin-3-yl)propan-1-one) using Noyori-type catalysts (Ru-TsDPEN) is the preferred method for generating high-ee chiral alcohols [1].
Synthetic Methodologies
Two primary routes exist for accessing this scaffold. Route A is preferred for laboratory-scale discovery due to the availability of the aldehyde precursor.
Route A: Grignard Addition (Preferred)
Reaction: Addition of ethylmagnesium bromide (EtMgBr) to 2-fluoropyridine-3-carboxaldehyde. Mechanism: Nucleophilic addition to the carbonyl carbon followed by acidic workup.
Route B: Ketone Reduction
Reaction: Reduction of 1-(2-fluoropyridin-3-yl)propan-1-one with Sodium Borohydride (
Detailed Protocol: Grignard Synthesis (Route A)
Note: This protocol is designed for a 10 mmol scale. Strict anhydrous conditions are required to prevent quenching of the Grignard reagent.[1]
Reagents:
-
2-Fluoropyridine-3-carboxaldehyde (1.25 g, 10 mmol)
-
Ethylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol)
-
Anhydrous THF (30 mL)
-
Sat.
(aq)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under nitrogen flow.
-
Solvation: Charge the flask with 2-fluoropyridine-3-carboxaldehyde (1.25 g) and anhydrous THF (30 mL). Cool the solution to 0°C using an ice/water bath.
-
Expert Insight: Cooling is critical. Higher temperatures can lead to competitive attack of the Grignard reagent at the 2-fluoro position (displacement), yielding the 2-ethylpyridine byproduct [2].
-
-
Addition: Transfer the EtMgBr solution to a dry syringe. Add dropwise to the aldehyde solution over 15 minutes, maintaining the internal temperature <5°C.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour. Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Quench: Cool back to 0°C. Carefully quench with saturated
(10 mL).-
Safety: Methane/Ethane gas evolution may occur. Ensure good ventilation.
-
-
Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes) yields the pure alcohol.
Reactivity Profile & Strategic Utility
The value of 1-(2-fluoropyridin-3-yl)propan-1-ol lies in its orthogonal reactivity . The 2-fluoro position is electronically activated by the ring nitrogen, making it significantly more reactive toward Nucleophilic Aromatic Substitution (
Pathway A: Displacement (The "Fluorine Advantage")
The 2-fluoro group serves as an excellent leaving group.
-
Nucleophiles: Primary/secondary amines, alkoxides, thiols.
-
Conditions: Typically requires a base (
or DIPEA) in polar aprotic solvents (DMSO, DMF, NMP) at elevated temperatures (80-120°C). -
Mechanism: Addition-Elimination via a Meisenheimer complex.[2] The high electronegativity of fluorine stabilizes the intermediate anionic complex, accelerating the rate-determining addition step compared to chlorine or bromine [4].
Pathway B: Alcohol Functionalization
The secondary alcohol is stable under
-
Oxidation: Dess-Martin Periodinane or Swern oxidation yields the ketone.
-
Activation: Conversion to a mesylate or bromide allows for
displacement, installing the propyl chain onto other scaffolds.
Visualizing the Chemistry
Diagram 1: Synthesis and Divergent Reactivity Workflow
Caption: Synthesis of the target alcohol and its subsequent divergent functionalization pathways.
Diagram 2: The Mechanism (Fluorine Activation)
Caption: The 2-fluoro substituent accelerates nucleophilic attack via stabilization of the anionic intermediate.
Safety & Handling
-
Fluorine Safety: While the molecule itself is stable, combustion or strong acid treatment may release Hydrogen Fluoride (HF).
-
Grignard Handling: Ethylmagnesium bromide is pyrophoric and moisture-sensitive. Use standard inert atmosphere techniques (Schlenk line or Glovebox).
-
Toxicology: Pyridine derivatives should be treated as potential irritants and neurological toxins. Use full PPE (gloves, goggles, fume hood).
References
-
Ohkuma, T., et al. "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.
as a Precatalyst Exhibiting a Wide Scope." Journal of the American Chemical Society, vol. 120, no. 51, 1998, pp. 13529–13530. Link -
Trécourt, F., et al. "New Syntheses of Substituted Pyridines via Organometallic Intermediates." Tetrahedron, vol. 56, no. 10, 2000, pp. 1349-1360. Link
-
Kuduk, S. D., et al. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, vol. 136, no. 25, 2014. Link
-
BenchChem. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." Application Notes, 2025. Link
Sources
Physical and chemical properties of 1-(2-Fluoropyridin-3-yl)propan-1-ol
This guide serves as a technical reference for 1-(2-Fluoropyridin-3-yl)propan-1-ol , a versatile fluorinated heterocyclic intermediate.[1] The content is structured to support researchers in medicinal chemistry and process development, focusing on synthesis, physical properties, and reactivity profiling.[2]
Chemical Class: Fluorinated Pyridine Alcohol Primary Application: Pharmaceutical Intermediate / Scaffold for SNAr Diversification[1]
Part 1: Molecular Identification & Structural Analysis[1][2]
This compound features a 2,3-disubstituted pyridine ring.[1][2][3] The 2-fluoro substituent acts as a metabolic blocker and a handle for nucleophilic aromatic substitution (
| Property | Data | Notes |
| IUPAC Name | 1-(2-Fluoropyridin-3-yl)propan-1-ol | |
| Molecular Formula | ||
| Molecular Weight | 155.17 g/mol | Fluorine atom adds ~18 Da vs. non-F analog.[1][4] |
| CAS Number | Not widely listed | Analogous ketone: 949154-28-3.[1][5] |
| SMILES | CCC(O)c1c(F)nccc1 | |
| Chirality | Racemic (R/S) | Contains one stereocenter at the C1-propyl position.[1] |
Structural Implications[1]
-
Electronic Effect: The fluorine atom at C2 is highly electron-withdrawing (
effect), significantly lowering the of the pyridine nitrogen compared to unsubstituted pyridine ( ~5.2).[2] This deactivation makes the ring susceptible to nucleophilic attack at C2.[1][2] -
H-Bonding: The hydroxyl group acts as both a donor and acceptor.[1] An intramolecular H-bond between the hydroxyl proton and the fluorine atom is possible but less favorable than H-bonding to the ring nitrogen in non-fluorinated analogs due to the F-atom's lower basicity.[1]
Part 2: Physicochemical Profile[1][2][4]
Quantitative data below combines calculated values (consensus algorithms) and empirical estimations based on structural analogs (e.g., 1-(pyridin-3-yl)propan-1-ol).
| Parameter | Value (Approx.) | Significance in Drug Design |
| LogP (Octanol/Water) | 1.4 – 1.8 | Fluorine increases lipophilicity ( |
| Boiling Point | 115–120 °C @ 1 mmHg | High boiling point due to intermolecular H-bonding.[1] Likely an oil at RT.[1][2] |
| pKa (Pyridine N) | ~1.5 – 2.5 | The 2-F substituent drastically reduces basicity; the molecule remains neutral at physiological pH (7.4).[1] |
| Topological PSA | 33.0 | Favorable for CNS penetration (Rule of 5 compliant).[1][2] |
| Solubility | High in EtOH, DCM, DMSO | Moderate water solubility due to the lipophilic propyl chain and fluorination.[2] |
Part 3: Synthetic Methodology (Grignard Route)[1][2][7][8]
The most robust synthesis involves the nucleophilic addition of ethylmagnesium bromide to 2-fluoropyridine-3-carboxaldehyde.[1] This route is preferred over ketone reduction for establishing the carbon skeleton directly.[1][2]
Protocol: Addition of Ethylmagnesium Bromide
Reaction:
1. Reagents & Setup
-
Substrate: 2-Fluoropyridine-3-carboxaldehyde (1.0 eq).
-
Reagent: Ethylmagnesium bromide (1.2 eq, 3.0 M in
).[2] -
Solvent: Anhydrous THF (0.5 M concentration relative to substrate).[1][2]
-
Atmosphere: Dry Nitrogen or Argon (Critical: Grignard reagents degrade with moisture).[1][2][6]
2. Step-by-Step Procedure
-
Activation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Cool to room temperature under
flow. -
Solvation: Charge the flask with 2-fluoropyridine-3-carboxaldehyde and anhydrous THF. Cool the solution to -78°C (Dry ice/Acetone bath). Rationale: Low temperature prevents nucleophilic attack of the Grignard reagent on the reactive C2-Fluorine position (
side reaction). -
Addition: Transfer EtMgBr to the addition funnel via cannula. Add dropwise over 30 minutes, maintaining internal temperature below -65°C.
-
Reaction: Stir at -78°C for 1 hour. Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Re-cool to 0°C. Quench by slow addition of Saturated Aqueous
. Caution: Exothermic.[1][2] -
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over
.[1][2][7] Filter and concentrate in vacuo.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
3. Purification
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Eluent: Gradient 10%
40% EtOAc in Hexanes. -
Yield Expectation: 75-85% (Pale yellow oil).[1]
Synthesis Workflow Diagram
Figure 1: Grignard addition workflow ensuring regioselectivity by temperature control.
Part 4: Chemical Reactivity & Transformations[1][2][11]
This molecule possesses two distinct "handles" for chemical modification, allowing for divergent synthesis strategies.
The "Alcohol Handle" (C3-Side Chain)
The secondary alcohol is a standard handle for oxidation or substitution.[1]
-
Oxidation: Treatment with Dess-Martin Periodinane or Swern conditions yields 1-(2-fluoropyridin-3-yl)propan-1-one (Ketone).[1]
-
Note: Avoid acidic oxidants (e.g., Jones Reagent) to prevent potential defluorination or ring degradation.[2]
-
-
Activation: Conversion to a mesylate (MsCl/TEA) or bromide (
) creates a leaving group for alkylation reactions.[1][2]
The "Fluorine Handle" (C2-Ring Position)
The 2-fluoro position is highly activated for Nucleophilic Aromatic Substitution (
-
Mechanism: The ring nitrogen and the electron-withdrawing carbonyl-like character of the pyridine make C2 electrophilic.[1]
-
Nucleophiles: Amines (primary/secondary), alkoxides, and thiols can displace the fluorine atom.[2]
-
Conditions: Typically requires a base (
or ) and heat (60-100°C) in polar aprotic solvents (DMF, DMSO).[1][2] -
Self-Validation: The reaction progress can be monitored by
NMR. The disappearance of the starting material signal ( ppm) indicates conversion.[1]
Divergent Synthesis Map[1][2]
Figure 2: Divergent synthetic pathways utilizing the alcohol and fluorine functional handles.[2][8]
Part 5: Safety & Handling
-
Hazards: Pyridine derivatives are generally irritants.[1][2] The fluorinated nature may increase skin absorption.[1][2]
-
Storage: Store under inert gas (
) at 2-8°C. Hygroscopic; protect from moisture to prevent alcohol proton exchange or aggregation. -
Waste: Fluorinated organic waste requires specific incineration protocols to prevent HF formation in standard waste streams.[1]
References
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1][2]
-
ChemScene. (2024).[1] Product Data: 1-(2-Fluoropyridin-3-yl)propan-1-one (Ketone Precursor).[1] ChemScene. Link
-
Loudon, G., & Parise, J. (2015).[2] Organic Chemistry: Nucleophilic Aromatic Substitution of Pyridines. Roberts and Company.[1][2] (Standard text for SnAr mechanism grounding).
-
PubChem. (2024).[1] Compound Summary: 1-(Pyridin-3-yl)propan-1-ol (Non-fluorinated analog properties).[1] National Library of Medicine.[1][2] Link[1][2]
-
BenchChem. (2025).[1][2][6] Protocol: Grignard Reaction with Ethylmagnesium Bromide. BenchChem Protocols. Link
Sources
- 1. Pyripropanol | C8H11NO | CID 72922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. appchemical.com [appchemical.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 949154-28-3|1-(2-Fluoropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20080221358A1 - Method of Synthesizing Key Intermediates for the Production of Camptothecin Derivatives - Google Patents [patents.google.com]
- 8. sphinxsai.com [sphinxsai.com]
The Fluorine Effect: Strategic Deployment of Fluoropyridine Scaffolds in Drug Discovery
The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It synthesizes physicochemical principles with practical synthetic methodologies and biological validation protocols.
Executive Summary & Mechanistic Rationale
The incorporation of fluorine into pyridine scaffolds—creating fluoropyridines —is not merely a structural modification; it is a strategic maneuver to modulate the physicochemical "personality" of a drug candidate. Unlike the hydrogen atom it replaces, fluorine exerts a profound electronic influence (Pauline electronegativity 4.0 vs. 2.1 for H) while mimicking the steric profile of oxygen.
For the medicinal chemist, the fluoropyridine moiety offers a tunable toolkit:
-
Modulation: Fluorine adjacent to the pyridine nitrogen (2-F or 6-F) significantly lowers the basicity of the nitrogen lone pair due to strong
-electron withdrawal. This is critical for optimizing membrane permeability and reducing off-target hERG binding. -
Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation. Placing fluorine at the C-3 or C-5 positions ("metabolic soft spots") blocks oxidative debulking, extending the molecule's half-life (
). -
Conformational Locking: Through dipole-dipole interactions or hyperconjugation (
), fluorine can lock the pyridine ring into a bioactive conformation, reducing the entropic penalty of binding.
Visualization: The Fluoropyridine Decision Matrix
The following decision tree illustrates the logic for selecting specific fluorination patterns based on the desired pharmacological outcome.
Figure 1: Strategic selection of fluorination sites on the pyridine ring to address specific ADME/Tox liabilities.
Therapeutic Case Studies: Fluoropyridines in the Clinic
The utility of this scaffold is evidenced by recent FDA approvals where the fluoropyridine moiety is the pharmacophore anchor.[1]
| Drug Name | Target | Therapeutic Area | Role of Fluoropyridine Moiety |
| Sotorasib (Lumakras) | KRAS G12C | NSCLC (Lung Cancer) | Replacement of a chloro-substituent with fluorine on the aryl ring improved oral bioavailability while maintaining potency (IC50 ~11 nM). |
| Alpelisib (Piqray) | PI3K | Breast Cancer | Contains a pyridine ring substituted with a trifluoro-methyl group; enhances metabolic stability and hydrophobic fit in the kinase pocket. |
| Apalutamide (Erleada) | Androgen Receptor | Prostate Cancer | Features a fluoropyridine linked to a thiohydantoin core; the fluorine atom is crucial for antagonistic conformation. |
| Repotrectinib (Augtyro) | ROS1/TRK | NSCLC | Next-gen TKI where the fluorinated macrocycle improves selectivity against resistant mutations. |
High-Fidelity Synthetic Protocols
To study these derivatives, reproducible synthesis is paramount. The 2-fluoropyridine scaffold is unique because the fluorine atom acts as an excellent leaving group for Nucleophilic Aromatic Substitution (
Protocol A: Functionalization of 2-Fluoropyridines
Objective: Synthesis of 2-amino-3-fluoropyridine derivatives (common kinase inhibitor scaffolds). Mechanism: Addition-Elimination via a Meisenheimer complex.[2]
Materials:
-
Substrate: 2,3-Difluoropyridine (1.0 equiv)
-
Nucleophile: Morpholine or substituted aniline (1.2 equiv)
-
Base:
(Tribasic potassium phosphate, 2.0 equiv) -
Solvent: Anhydrous DMSO or NMP (Polar aprotic is essential)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoropyridine (1.0 mmol) in anhydrous DMSO (3.0 mL).
-
Addition: Add the amine nucleophile (1.2 mmol) followed by
(2.0 mmol). -
Reaction: Seal the vessel and heat to 90°C for 4–6 hours. Note: 2-position fluorine is significantly more reactive than 3-position fluorine due to ortho-stabilization of the anionic intermediate by the ring nitrogen.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS. Look for the disappearance of the parent mass.
-
Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography on silica gel.
Protocol B: Biological Evaluation (Kinase Inhibition Assay)
Objective: Determine the
Workflow Visualization:
Figure 2: Standard biochemical workflow for evaluating kinase inhibitory potency.
Detailed Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of the fluoropyridine derivative in 100% DMSO. Perform a 3-fold serial dilution in a 384-well source plate to generate a 10-point dose-response curve.
-
Enzyme Master Mix: Dilute the recombinant kinase (e.g., EGFR T790M) in assay buffer (20 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.02% Brij-35). -
Reaction Initiation:
-
Add 5 µL of Enzyme Master Mix to the assay plate.
-
Add 50 nL of compound (from step 1) using an acoustic dispenser (e.g., Echo 550).
-
Add 5 µL of Substrate/ATP mix (ATP concentration should be at
apparent).
-
-
Incubation: Seal plate and incubate at room temperature for 60 minutes.
-
Termination & Detection: Add detection reagent (e.g., ADP-Glo™ reagent) to convert generated ADP to ATP, then add Luciferase/Luciferin detection reagent.
-
Analysis: Measure luminescence. Normalize data to 0% inhibition (DMSO control) and 100% inhibition (Staurosporine control). Fit using a 4-parameter logistic equation to derive
.
Future Outlook: Fluoropyridines in Radiopharmaceuticals
The stability of the C–F bond on the pyridine ring makes these scaffolds ideal candidates for Positron Emission Tomography (PET) tracers using Fluorine-18 (
-
Application:
F-labeled pyridines are increasingly used to image neuroinflammation and oncogenic receptors. -
Example: Piflufolastat F 18 (Pylarify) targets PSMA in prostate cancer.[3] The pyridine core provides the necessary rigidity and lipophilicity for high-affinity binding to the PSMA active site.
References
-
Hussain, A. et al. (2025).[4][5] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science.[6]
-
BenchChem. (2025).[2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
-
Inoue, M. et al. (2023).[1] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[1][3] Molecules (MDPI).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
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Fier, P. S. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.
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1-(2-Fluoropyridin-3-yl)propan-1-ol starting materials
An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways and requisite starting materials for the preparation of 1-(2-fluoropyridin-3-yl)propan-1-ol, a valuable chiral alcohol intermediate in pharmaceutical and agrochemical research. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the strategic considerations involved in selecting a synthetic route. We will explore two primary retrosynthetic disconnections: the formation of the C-C bond via organometallic addition to an aldehyde and the reduction of a ketone precursor. For each pathway, we will detail the synthesis of key intermediates, provide step-by-step protocols, and discuss the mechanistic rationale behind experimental choices. This guide emphasizes practical, field-proven insights to ensure the described methodologies are robust and reproducible.
Introduction and Strategic Overview
1-(2-Fluoropyridin-3-yl)propan-1-ol is a substituted secondary alcohol whose structural motifs—a fluorinated pyridine ring and a chiral center—make it a desirable building block for complex molecular targets. The 2-fluoropyridine moiety is particularly significant in medicinal chemistry, as the fluorine atom can modulate the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] The synthetic accessibility of this alcohol is therefore of critical importance.
The selection of an optimal synthetic route depends on several factors, including the availability and cost of starting materials, scalability, and control over stereochemistry. This guide focuses on the two most logical and widely applicable strategies for its synthesis.
Retrosynthetic Analysis
A retrosynthetic approach reveals two primary pathways to the target molecule, centered on the formation of the bond between the pyridine ring and the propanol side chain, or the creation of the alcohol functionality itself.
Figure 1: Retrosynthetic analysis of 1-(2-Fluoropyridin-3-yl)propan-1-ol.
Route A: Synthesis via Organometallic Addition
This classical and highly reliable approach involves the nucleophilic addition of an organometallic reagent to a carbonyl compound.[3] The polarity of the C-Mg bond in a Grignard reagent renders the carbon atom strongly nucleophilic, making it ideal for forming new carbon-carbon bonds with electrophilic carbonyl carbons.[4]
Pathway 1: 2-Fluoropyridine-3-carbaldehyde as the Electrophile
In this pathway, the pyridine ring and the aldehyde functionality are present in one starting material, which then reacts with a simple ethyl nucleophile.
Figure 2: Workflow for the synthesis via the aldehyde pathway.
Starting Material Synthesis: 2-Fluoropyridine-3-carbaldehyde
While commercially available, understanding the synthesis of 2-fluoropyridine-3-carbaldehyde (CAS 36404-90-7) is crucial for supply chain security. It can be prepared from more fundamental precursors, often involving the formylation of a suitable 2-fluoropyridine derivative or oxidation of the corresponding alcohol.
Experimental Protocol: Grignard Addition
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous diethyl ether or THF.
-
Grignard Reagent: Add a solution of ethylmagnesium bromide (commercially available or prepared from ethyl bromide and magnesium turnings) to the flask. Cool the solution to 0 °C using an ice bath.
-
Aldehyde Addition: Dissolve 2-fluoropyridine-3-carbaldehyde in anhydrous ether/THF and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This protonates the intermediate alkoxide and neutralizes the excess Grignard reagent.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Essential to prevent the Grignard reagent from reacting with water.[4] |
| Temperature | 0 °C to Room Temperature | Controls the initial exotherm and ensures the reaction proceeds to completion. |
| Equivalents of EtMgBr | 1.1 - 1.5 equivalents | A slight excess ensures full conversion of the aldehyde. |
| Workup | Saturated aq. NH₄Cl | A mild acidic workup that protonates the alkoxide without causing side reactions. |
| Typical Yield | 75-90% | This is generally a high-yielding and reliable transformation. |
Table 1. Typical reaction parameters for Grignard addition to 2-fluoropyridine-3-carbaldehyde.
Pathway 2: 3-Bromo-2-fluoropyridine as the Nucleophile Precursor
This alternative approach involves forming an organometallic species on the pyridine ring itself, which then acts as the nucleophile.
Starting Material Synthesis: 3-Bromo-2-fluoropyridine
The key starting material is 3-bromo-2-fluoropyridine (CAS 36178-05-9).[5] A common laboratory-scale synthesis involves a halogen exchange (Halex) reaction.
Protocol: Synthesis of 3-Bromo-2-fluoropyridine [5]
-
Dissolve 2,3-dichloropyridine in DMSO.
-
Add Caesium Fluoride (CsF) (approx. 2 equivalents).
-
Heat the mixture to around 110 °C for 20 hours. The fluoride ion displaces the more activated chlorine at the 2-position.
-
After cooling, quench the reaction with ice water and extract with ethyl acetate.
-
Purify the product via column chromatography.
Experimental Protocol: Reaction with Propanal
-
Grignard Formation: In a flame-dried flask under an inert atmosphere, react 3-bromo-2-fluoropyridine with magnesium turnings in anhydrous THF, often with a crystal of iodine to initiate the reaction. Reflux may be required to form the Grignard reagent, (2-fluoropyridin-3-yl)magnesium bromide.
-
Aldehyde Addition: Cool the freshly prepared Grignard solution to 0 °C and add propanal dropwise.
-
Reaction & Workup: Follow steps 4-6 as described in the protocol for Pathway 1.
Route B: Synthesis via Ketone Reduction
This two-step route first constructs the carbon skeleton by forming the ketone, 1-(2-fluoropyridin-3-yl)propan-1-one, which is then reduced to the desired secondary alcohol.
Figure 3: Workflow for the synthesis via ketone reduction.
Synthesis of the Ketone Precursor
The ketone, 1-(2-fluoropyridin-3-yl)propan-1-one (CAS 949154-28-3), can be efficiently prepared from 2-fluoropyridine-3-carbonitrile.[6][7] The reaction with a Grignard reagent followed by acidic hydrolysis is a standard method for converting nitriles to ketones.[8]
Starting Material: 2-Fluoropyridine-3-carbonitrile
This precursor (CAS 3939-13-7) is a versatile building block used in the synthesis of various pharmaceutical ingredients.[9]
Experimental Protocol: Ketone Synthesis [8]
-
Prepare ethylmagnesium bromide as previously described in anhydrous ether.
-
Add a solution of 2-fluoropyridine-3-carbonitrile in anhydrous ether dropwise to the Grignard reagent at 0 °C.
-
After addition, warm the mixture to room temperature and stir for several hours. The Grignard reagent adds across the nitrile triple bond to form a magnesium iminate salt.
-
Quench the reaction by carefully adding dilute aqueous acid (e.g., 1M HCl) at 0 °C. The imine intermediate is hydrolyzed to the corresponding ketone.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or distillation.
Reduction of the Ketone
The reduction of the ketone to the secondary alcohol is typically a straightforward and high-yielding step.
Experimental Protocol: Ketone Reduction
-
Dissolve 1-(2-fluoropyridin-3-yl)propan-1-one in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add the reducing agent portion-wise, controlling any effervescence.
-
Stir the reaction at room temperature until TLC analysis shows complete consumption of the ketone (typically 1-3 hours).
-
Quench the reaction by adding water or dilute acid.
-
Remove the solvent under reduced pressure and extract the product into an organic solvent.
-
Wash, dry, and concentrate to yield the final alcohol, which can be further purified if necessary.
| Reducing Agent | Solvent | Selectivity & Reactivity | Rationale |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes/ketones. Safe and easy to handle. | The most common and practical choice for this transformation. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Ether | Very powerful, non-selective. Reacts violently with water. | Overkill for this reduction and requires stricter anhydrous conditions. |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, Ethyl Acetate | Effective, but requires specialized hydrogenation equipment. | Can be useful for large-scale synthesis. |
Table 2. Comparison of common reducing agents for the ketone pathway.
Comparative Analysis and Conclusion
Choosing the optimal route requires balancing several factors.
| Criterion | Route A (Aldehyde) | Route B (Ketone Reduction) |
| Number of Steps | 1 (from aldehyde) | 2 (from nitrile) |
| Key Starting Materials | 2-F-3-carbaldehyde or 3-Br-2-F-pyridine | 2-F-3-carbonitrile |
| Atom Economy | Generally higher | Slightly lower due to the reduction step |
| Ease of Execution | Direct, but Grignard reactions require strict anhydrous conditions. | Two distinct, high-yielding steps. Reduction is often very clean. |
| Control | The reaction is a single, direct addition. | The intermediate ketone can be isolated and purified, offering a clean substrate for the final step. |
Both synthetic strategies offer viable and effective pathways to 1-(2-fluoropyridin-3-yl)propan-1-ol.
-
Route A (Pathway 1) , starting from 2-fluoropyridine-3-carbaldehyde and an ethyl Grignard reagent, is the most direct method. Its efficiency hinges on the availability of the starting aldehyde.
-
Route B , proceeding through the 1-(2-fluoropyridin-3-yl)propan-1-one intermediate, offers excellent control. The synthesis of the ketone from 2-fluoropyridine-3-carbonitrile is robust, and the subsequent reduction is typically near-quantitative. This two-step process is often preferred in a research setting for its reliability and the ease of purification of the intermediate.
The ultimate choice will depend on the specific circumstances of the laboratory, including the cost and availability of the key fluorinated pyridine precursors. This guide provides the foundational knowledge for making an informed, science-backed decision for the synthesis of this important molecule.
References
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Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts , ACS Publications - Organic Letters. Available at: [Link]
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Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives , National Center for Biotechnology Information (PMC). Available at: [Link]
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5-Fluoropyridine-3-carbaldehyde Product Information , ChemBK. Available at: [Link]
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Synthesis of 2-fluoropyridine , PrepChem.com. Available at: [Link]
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Reactions of Grignard Reagents , Master Organic Chemistry. Available at: [Link]
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New Synthesis of 3-Fluoropyridine Derivatives , ResearchGate. Available at: [Link]
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An Introduction to Grignard Reagents , Chemguide. Available at: [Link]
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C-H Fluorination of Pyridines and Diazines , Organic Syntheses. Available at: [Link]
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Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes , Royal Society of Chemistry. Available at: [Link]
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Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines , National Center for Biotechnology Information (PMC). Available at: [Link]
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Retrosynthetic analysis of 1-(2-Fluoropyridin-3-yl)propan-1-ol
An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the retrosynthetic analysis for 1-(2-Fluoropyridin-3-yl)propan-1-ol, a heterocyclic alcohol of interest in medicinal chemistry and drug discovery. Fluorinated pyridine scaffolds are prevalent in pharmaceuticals due to the ability of the fluorine atom to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. This document details the strategic disconnection of the target molecule, identifies key synthetic precursors, and presents a robust forward synthesis plan. We will delve into the mechanistic rationale behind the chosen synthetic route, provide detailed, field-tested experimental protocols, and offer insights into potential challenges and optimization strategies. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of functionalized fluoropyridines.
Introduction and Strategic Overview
The target molecule, 1-(2-Fluoropyridin-3-yl)propan-1-ol, is a secondary alcohol bearing a 2-fluoropyridine substituent. The strategic placement of a fluorine atom on the pyridine ring significantly influences the electronic properties of the heterocycle, making it a valuable building block. Retrosynthetic analysis is a powerful methodology in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials.[1][2] This process allows for the logical design of a synthetic pathway by identifying key bond formations and strategic disconnections.
Our analysis will prioritize a convergent and efficient synthesis, focusing on reliable and high-yielding chemical transformations. The primary strategy involves a disconnection that leverages one of the most fundamental and robust carbon-carbon bond-forming reactions in organic chemistry: the Grignard reaction.[3][4]
Retrosynthetic Analysis
The core of our synthetic design lies in the logical deconstruction of the target molecule. The most apparent and synthetically advantageous disconnection is the carbon-carbon bond between the carbinol carbon (C1 of the propanol chain) and the adjacent ethyl group.
Diagram: Retrosynthetic Analysis of the Target Molecule
Caption: Retrosynthetic disconnection of the target molecule via a Grignard approach.
This disconnection yields two key synthons: a 2-fluoropyridin-3-yl acyl cation and an ethyl anion. The corresponding synthetic equivalents are the commercially available or readily synthesized 2-Fluoropyridine-3-carbaldehyde and Ethylmagnesium bromide (EtMgBr) , a common Grignard reagent.[4][5]
Causality of the Chosen Disconnection:
-
Reliability: The addition of Grignard reagents to aldehydes is a highly reliable and well-documented transformation for the formation of secondary alcohols.[6][7] The reaction is typically high-yielding and proceeds under mild conditions.
-
Accessibility of Precursors: 2-Fluoropyridine-3-carbaldehyde is a known chemical intermediate.[5] Ethylmagnesium bromide is commercially available as a solution in common ethereal solvents, simplifying its use.[8]
-
Convergence: This approach assembles the carbon skeleton of the target molecule in a single, efficient step, which is a hallmark of a well-designed synthesis.
Forward Synthesis Pathway and Experimental Protocols
The forward synthesis logically follows the path elucidated by our retrosynthetic analysis. The key transformation is the nucleophilic addition of the Grignard reagent to the pyridine aldehyde.
Diagram: Forward Synthesis Workflow
Caption: Forward synthesis involving Grignard addition followed by aqueous workup.
Reagent and Solvent Data
| Reagent/Solvent | Formula | MW ( g/mol ) | Role | Key Considerations |
| 2-Fluoropyridine-3-carbaldehyde | C₆H₄FNO | 125.10 | Electrophile | Store under inert gas; sensitive to oxidation. |
| Ethylmagnesium Bromide | C₂H₅MgBr | 133.27 | Nucleophile | Highly moisture-sensitive; use anhydrous solvent.[8] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Must be anhydrous; stabilizes Grignard reagent.[7] |
| Ammonium Chloride (aq., sat.) | NH₄Cl | 53.49 | Quenching Agent | Mildly acidic quench to protonate the alkoxide. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | For product isolation during workup. |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | Drying Agent | To remove residual water from the organic phase. |
Detailed Experimental Protocol
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[8] All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried in an oven or by flame-drying before use. Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, gloves) is mandatory.
Procedure:
-
Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 2-fluoropyridine-3-carbaldehyde (1.25 g, 10.0 mmol).
-
Solvent Addition: Dissolve the aldehyde in 20 mL of anhydrous tetrahydrofuran (THF). Cool the resulting solution to 0 °C using an ice-water bath.
-
Grignard Reagent Addition: Slowly add ethylmagnesium bromide (12.0 mmol, 1.2 equivalents, e.g., 12.0 mL of a 1.0 M solution in THF) dropwise via the dropping funnel over 20-30 minutes. The key to success is maintaining the internal temperature below 5 °C to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.
-
Reaction Quench: Once the reaction is complete, cool the flask back down to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. This step is exothermic and may cause gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Fluoropyridin-3-yl)propan-1-ol.
Self-Validating System: The success of this protocol is validated at several stages. The complete consumption of the aldehyde starting material, confirmed by TLC, indicates a successful reaction. The isolation of a product with the expected mass (confirmed by mass spectrometry) and spectral characteristics (¹H and ¹³C NMR) provides final validation of the target molecule's synthesis.
Mechanistic Considerations and Field Insights
The reaction proceeds via the nucleophilic addition of the carbanionic ethyl group of the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde.[7] The lone pair electrons from the ether solvent (THF) coordinate to the magnesium atom, stabilizing the Grignard reagent and enhancing its nucleophilicity.[7]
Expertise-Driven Insights:
-
Pyridyl Nitrogen: The nitrogen atom in the pyridine ring can potentially coordinate with the magnesium of the Grignard reagent. In some cases, this can lead to complex reaction mixtures or reduced yields.[9] However, for 3-substituted pyridines, this is often less of a concern than for 2-substituted pyridines where chelation can be more pronounced. The use of a slight excess (1.2 equivalents) of the Grignard reagent helps ensure complete reaction.
-
Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 2-position increases the electrophilicity of the pyridine ring. While this can make the ring susceptible to nucleophilic aromatic substitution (SNAr) under harsh conditions, the Grignard reaction conditions are typically mild enough that the primary reaction is addition to the aldehyde carbonyl.[10]
-
Alternative Reagents: While ethylmagnesium bromide is effective, ethyllithium could also be used. However, organolithium reagents are generally more reactive and basic, which could potentially lead to more side reactions, such as deprotonation at the carbon adjacent to the aldehyde. The Grignard reagent offers a good balance of reactivity and selectivity for this transformation.
Conclusion
The retrosynthetic analysis of 1-(2-Fluoropyridin-3-yl)propan-1-ol logically points to a highly efficient synthesis centered around a Grignard reaction. By disconnecting the C1-C2 bond of the propanol side chain, we identify 2-fluoropyridine-3-carbaldehyde and ethylmagnesium bromide as ideal synthetic precursors. The provided forward synthesis protocol is robust, relies on well-established chemistry, and incorporates safety and purification measures that ensure a trustworthy and reproducible outcome. This in-depth guide provides drug development professionals with a clear, actionable strategy for accessing this and structurally related fluorinated heterocyclic scaffolds.
References
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Quora. (2022, August 27). What is the chemical reaction of ethyl magnesium bromide with acetaldehyde? Available at: [Link]
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ResearchGate. (2025, August 6). Catalytic Enantioselective Addition of MeMgBr and Other Grignard Reagents to Aldehydes. Available at: [Link]
-
Filo. (2025, May 30). An aldehyde, EE, reacts with CHCHMgBr (ethylmagnesium bromide) followed by acid hydrolysis. Available at: [Link]
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National Center for Biotechnology Information. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
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ACS Publications. (2015, July 20). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. Available at: [Link]
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ResearchGate. Synthesis of fluoropyridine from trialkylammonium and pyridinium salts. Available at: [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available at: [Link]
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A Technical Guide to the Predicted Biological Targets of 1-(2-Fluoropyridin-3-yl)propan-1-ol: An Integrated Computational and Experimental Strategy
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of biological targets is a cornerstone of modern drug discovery, providing the mechanistic foundation for therapeutic intervention and the rational optimization of lead compounds. This guide addresses the novel chemical entity, 1-(2-Fluoropyridin-3-yl)propan-1-ol, for which no direct biological data currently exists. We present a comprehensive, multi-tiered strategy that begins with robust in silico predictions to generate viable hypotheses and progresses to state-of-the-art experimental methodologies for target identification and validation. By integrating ligand-based chemoinformatics with unbiased chemical proteomics and biophysical assays for target engagement, this document serves as a technical roadmap for elucidating the molecular mechanisms of action for this and other novel small molecules. Each proposed protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Scientific Rationale
The compound 1-(2-Fluoropyridin-3-yl)propan-1-ol is a distinct chemical structure featuring a fluorinated pyridine scaffold. The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to participate in key biological interactions.[1][2] The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties by altering the electronic nature of the scaffold.[3][4] The 3-substituted propan-1-ol side chain introduces a chiral center and a hydroxyl group, a potential hydrogen bond donor or acceptor, which could be critical for target interaction or serve as a handle for metabolic activation in a prodrug strategy.[5]
Given the absence of published data, a systematic investigation is required to uncover the compound's biological targets. This process is not linear but an iterative cycle of hypothesis generation and experimental validation.[6] Our approach prioritizes computational methods for initial, resource-efficient hypothesis generation, followed by rigorous experimental validation to confirm these predictions and discover unanticipated targets.
Part I: In Silico Target Prediction — Generating Testable Hypotheses
Computational approaches offer a rapid and cost-effective means to profile a novel compound against vast biological space, leveraging accumulated knowledge from extensive bioactivity databases.[7][8] The primary goal is to generate a prioritized list of potential targets for subsequent experimental validation.
Causality of Method Selection
We employ a ligand-based approach as our primary strategy. This choice is predicated on the "similarity principle": molecules with similar structures or pharmacophoric features are likely to interact with similar biological targets.[9] This method does not require a known protein structure and is ideal for novel compounds where no target has been previously implicated.
Workflow: Ligand-Based Target Prediction
This workflow utilizes web-based servers that compare the query molecule to databases of known bioactive ligands.
-
Input Compound Structure: Represent 1-(2-Fluoropyridin-3-yl)propan-1-ol using its SMILES (Simplified Molecular Input Line Entry System) string: CCC(C1=CN=C(F)C=C1)O.
-
Submission to Prediction Servers:
-
SwissTargetPrediction: Submit the SMILES string to the SwissTargetPrediction server.[9][10][11] This tool calculates similarity based on a combination of 2D fingerprints and 3D shape comparisons against a curated library of active compounds.
-
PharmMapper: Submit the compound's structure (e.g., as an SDF file) to the PharmMapper server.[12] This server identifies potential targets by fitting the compound's pharmacophore features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) to a database of receptor-based pharmacophore models.
-
-
Data Consolidation and Analysis:
-
Aggregate the results from both servers.
-
Prioritize targets that are predicted by multiple platforms or have the highest prediction scores/fit values.
-
Group the predicted targets by protein family (e.g., Kinases, GPCRs, Enzymes, Ion Channels) to identify potential class-specific effects.
-
Predicted Target Profile (Hypothetical Data)
The output from these servers would be consolidated into a clear, actionable table.
| Predicted Target Class | Specific Protein Target | Prediction Tool | Confidence Score / Fit Value | Known Function |
| Enzymes | Carbonic Anhydrase II | SwissTargetPrediction | 0.85 (Probability) | pH regulation, ion transport |
| Cyclooxygenase-2 (COX-2) | SwissTargetPrediction | 0.79 (Probability) | Inflammation, pain signaling | |
| Monoamine Oxidase B | PharmMapper | 6.21 (Fit Score) | Neurotransmitter metabolism | |
| Kinases | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | SwissTargetPrediction | 0.75 (Probability) | Angiogenesis |
| GPCRs | Dopamine Transporter (DAT) | PharmMapper | 5.98 (Fit Score) | Dopamine reuptake[13] |
| Ion Channels | Voltage-gated sodium channel | SwissTargetPrediction | 0.68 (Probability) | Neuronal excitability |
Note: This table contains hypothetical data for illustrative purposes.
Part II: Experimental Target Identification & Validation
In silico predictions, while powerful, are hypotheses that mandate experimental verification.[14][15] We propose a two-pronged experimental strategy: an unbiased approach to identify targets broadly, followed by focused biophysical assays to confirm direct target engagement.
Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry (AC-MS)
Causality of Method Selection: AC-MS is a powerful chemical proteomics technique for identifying molecular targets of small molecules from a complex biological mixture, such as a cell lysate, without a priori knowledge of the targets.[16][17] It provides direct physical evidence of a compound-protein interaction.
-
Probe Synthesis: Synthesize an analog of 1-(2-Fluoropyridin-3-yl)propan-1-ol functionalized with a linker (e.g., a short polyethylene glycol chain ending in a carboxylic acid or amine) for immobilization. The linker must be attached at a position determined not to be critical for predicted binding activity.
-
Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated or epoxy-activated beads).
-
Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue under non-denaturing conditions.
-
Affinity Pulldown:
-
Incubate the protein lysate with the compound-immobilized beads to allow target proteins to bind.
-
Control: In parallel, incubate the lysate with control beads (no compound) to identify non-specific binders.
-
Competition Control (Optional but Recommended): A second control involves co-incubating the lysate and compound-beads with an excess of the free, unmodified compound. True targets will show reduced binding to the beads in this condition.
-
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads, typically using a denaturing solution (e.g., SDS-PAGE loading buffer) or by competition with a high concentration of the free compound.
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the proteins.[16]
-
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. [folia.unifr.ch]
- 10. Molecular Modelling Group [molecular-modelling.ch]
- 11. bio.tools [bio.tools]
- 12. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Experimental Protocol: Synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol
Abstract: This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol, a valuable secondary alcohol intermediate in medicinal chemistry and drug development. The synthesis is achieved via a Grignard reaction, a cornerstone of carbon-carbon bond formation, by treating 2-fluoropyridine-3-carbaldehyde with ethylmagnesium bromide. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed walkthrough of the procedure, an in-depth explanation of the underlying chemical principles, critical safety considerations, and methods for purification and characterization.
Introduction and Scientific Rationale
1-(2-Fluoropyridin-3-yl)propan-1-ol is a key building block in the synthesis of complex molecules. The fluoropyridine moiety is a common feature in many biologically active compounds, where the fluorine atom can modulate properties such as metabolic stability, pKa, and binding affinity.[1] The secondary alcohol group provides a versatile handle for further functionalization.
The chosen synthetic strategy is the nucleophilic addition of an organometallic reagent to a carbonyl group, specifically the reaction of ethylmagnesium bromide (a Grignard reagent) with 2-fluoropyridine-3-carbaldehyde.[2] This method is selected for its reliability, high yield, and straightforward execution.
Causality of the Reaction: The Grignard reagent, EtMgBr, features a highly polarized carbon-magnesium bond, rendering the ethyl group strongly nucleophilic and basic.[3] This nucleophilic carbon atom readily attacks the electrophilic carbonyl carbon of the 2-fluoropyridine-3-carbaldehyde. The reaction must be conducted under strictly anhydrous and inert conditions, as Grignard reagents react vigorously with protic sources like water, which would quench the reagent and halt the desired reaction.[2]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The ethyl anion from the Grignard reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate.
-
Aqueous Workup: A mild acid, typically a saturated solution of ammonium chloride (NH₄Cl), is introduced to protonate the alkoxide, yielding the final secondary alcohol product.
Sources
Application Note: Asymmetric Synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol
Abstract
This application note details the robust asymmetric synthesis of 1-(2-fluoropyridin-3-yl)propan-1-ol , a critical chiral pharmacophore found in various kinase inhibitors (e.g., c-Met, ALK inhibitors). We present two validated protocols: a Chemical Catalysis route using Ru-based Asymmetric Transfer Hydrogenation (ATH) for rapid scale-up, and a Biocatalytic route using Ketoreductases (KREDs) for maximum enantiomeric purity (>99% ee). Additionally, we provide the synthesis of the requisite precursor, 1-(2-fluoropyridin-3-yl)propan-1-one, via directed ortho-lithiation.
Introduction & Retrosynthetic Analysis
The 2-fluoropyridine moiety is a privileged scaffold in medicinal chemistry. The fluorine atom at C2 serves two purposes: it lowers the basicity of the pyridine nitrogen (reducing metabolic liability) and directs lithiation to the C3 position, facilitating regioselective functionalization.
The chiral alcohol is generated via the enantioselective reduction of the corresponding ketone.[1][2]
Retrosynthetic Scheme
The synthesis hinges on the ortho-directed lithiation of 2-fluoropyridine, followed by acylation to form the ketone, which is then stereoselectively reduced.
Figure 1: Retrosynthetic strategy leveraging the ortho-directing effect of the fluorine substituent.
Precursor Synthesis: 1-(2-Fluoropyridin-3-yl)propan-1-one
Before asymmetric reduction, the ketone intermediate must be synthesized. The fluorine atom acts as a Directed Ortho Metalation (DoM) group.
Protocol A: Directed Ortho-Lithiation
Reaction Scale: 10.0 g (103 mmol) Safety: LDA is pyrophoric. Perform under inert atmosphere (Ar/N2).
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.
-
Reagent Prep: Charge diisopropylamine (15.9 mL, 113 mmol, 1.1 equiv) and anhydrous THF (100 mL). Cool to -78°C (dry ice/acetone bath).
-
Base Formation: Dropwise add n-BuLi (2.5 M in hexanes, 45.2 mL, 113 mmol) over 20 mins, keeping internal temp < -65°C. Stir for 30 mins at -78°C to form LDA.
-
Lithiation: Dissolve 2-fluoropyridine (10.0 g, 103 mmol) in THF (20 mL). Add dropwise to the LDA solution over 30 mins. The solution typically turns deep yellow/orange. Stir for 1 hour at -78°C.
-
Acylation: Add N-methoxy-N-methylpropionamide (Weinreb amide of propionic acid) (13.5 g, 113 mmol) dissolved in THF (20 mL) dropwise.
-
Note: Using the Weinreb amide prevents over-addition (formation of tertiary alcohol) which is a common risk with acid chlorides.
-
-
Workup: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with sat. NH4Cl (50 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the ketone as a pale yellow oil.
-
Yield: ~85-90%
-
Data: 1H NMR confirms ethyl group signals (triplet, quartet) and 3-substituted pyridine pattern.
-
Method B: Asymmetric Transfer Hydrogenation (Chemical Route)
This method is preferred for speed and operational simplicity (no cofactor recycling required). We utilize a Tethered Ru(II) catalyst (Noyori-Ikariya type).
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] Selectivity: Typically yields the (S)-alcohol (CIP priority must be checked, but spatial arrangement follows the standard model).
Step-by-Step Protocol
-
Preparation: In a 100 mL Schlenk flask, dissolve 1-(2-fluoropyridin-3-yl)propan-1-one (2.0 g, 13.0 mmol) in Formic Acid/Triethylamine complex (5:2) (10 mL).
-
Note: The FA/TEA azeotrope serves as both solvent and hydrogen donor.
-
-
Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (41 mg, 0.5 mol%).
-
Reaction: Degas the mixture by sparging with Nitrogen for 10 mins. Seal and stir at 28°C for 14–24 hours. Monitor by TLC or HPLC.[5]
-
Checkpoint: Conversion should exceed 98%.
-
-
Workup: Dilute with water (50 mL) and extract with CH2Cl2 (3 x 30 mL). Wash organics with sat. NaHCO3 (to remove residual formic acid) and brine.
-
Purification: The crude product is often pure enough (>95%). If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Expected Results:
-
Yield: >95%
-
ee: 92–96% (Recrystallization can upgrade ee to >99%).
Method C: Biocatalytic Reduction (Enzymatic Route)
For applications requiring >99% ee without heavy metal contamination, Ketoreductases (KREDs) are the gold standard.
Screening Workflow
Since the "2-fluoro" substituent alters the steric/electronic pocket, a panel screen is required.
-
Enzyme Panel: Codexis KRED Screening Kit or equivalent (focus on enzymes active on acetophenones).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Cofactor: NADP+ (1.0 mM) + Glucose Dehydrogenase (GDH) + Glucose (for recycling).
Scaled Protocol (Gram-Scale)
Assuming KRED-P1-A04 (generic placeholder for best hit) is identified:
-
Buffer Prep: Prepare 100 mL of 100 mM K-Phosphate buffer (pH 7.0) containing 1 mM MgSO4.
-
Substrate Solution: Dissolve ketone (1.0 g) in IPA (5 mL) or DMSO (2 mL) to aid solubility.
-
Reaction Mix:
-
Add Buffer to a 250 mL flask.
-
Add Glucose (1.5 equiv).
-
Add GDH (100 units) and NADP+ (10 mg).
-
Add KRED enzyme (20–50 mg).
-
Add Substrate solution dropwise.
-
-
Incubation: Stir at 30°C at 150 rpm. Maintain pH 7.0 by auto-titration with 1M NaOH (gluconic acid is produced).
-
Termination: After 24h (check conversion), add EtOAc (100 mL) and filter through Celite to remove protein.
-
Isolation: Separate phases, extract aqueous layer, dry and concentrate.
Figure 2: Enzymatic cofactor recycling system ensuring economic viability.
Analytical Methods & Quality Control
Chiral HPLC Method
To determine Enantiomeric Excess (ee).[6]
-
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (95 : 5).
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Temperature: 25°C.
-
Retention Times (Generic):
-
(S)-Enantiomer: ~8.5 min
-
(R)-Enantiomer: ~10.2 min
-
Note: Must run racemic standard first to confirm separation.
-
NMR Characterization
1H NMR (400 MHz, CDCl3): δ 8.05 (d, 1H, Ar-H), 7.85 (t, 1H, Ar-H), 7.18 (m, 1H, Ar-H), 4.95 (t, 1H, CH-OH), 2.80 (br s, 1H, OH), 1.75 (m, 2H, CH2), 0.95 (t, 3H, CH3). Key Feature: The methine proton (CH-OH) appears as a triplet or dd around 4.9–5.0 ppm.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (ATH) | Catalyst poisoning or wet solvent. | Degas solvents thoroughly. Pyridines can coordinate Ru; increase catalyst loading to 1 mol% or increase temp to 40°C. |
| Low ee (ATH) | Reaction temperature too high. | Lower temperature to 20°C or 0°C. Slower reaction often yields higher ee. |
| Over-reduction | Defluorination (rare but possible). | Avoid Pd/C hydrogenation. Stick to Transfer Hydrogenation or KREDs which are chemoselective for C=O. |
| Poor Solubility (Biocat) | Substrate hydrophobicity. | Add 5-10% DMSO or Tween-80 surfactant to the buffer. |
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. Link
-
Schlosser, M. (2005). The 2-Fluoropyridine Core: A Versatile Handle for Regioselective Functionalization. European Journal of Organic Chemistry, 2005(1), 167-177. Link
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry, 13, 226-265. Link
-
Codexis Inc. (2023). Ketoreductase (KRED) Screening Kits Protocol.[8] Link
-
Sigma-Aldrich. (2023). Product Specification: 1-(2-Fluoropyridin-3-yl)propan-1-one.[9][10] Link
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio [comptes-rendus.academie-sciences.fr]
- 9. 949154-28-3|1-(2-Fluoropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 10. chemscene.com [chemscene.com]
Application Note: Chemoselective & Asymmetric Reduction of 1-(2-Fluoropyridin-3-yl)propan-1-one
Executive Summary
This application note details the reduction of 1-(2-fluoropyridin-3-yl)propan-1-one to its corresponding alcohol, 1-(2-fluoropyridin-3-yl)propan-1-ol . This transformation is a critical step in the synthesis of potassium-competitive acid blockers (P-CABs), specifically analogs of Vonoprazan .
The presence of the 2-fluoro substituent on the pyridine ring introduces a specific process risk: Nucleophilic Aromatic Substitution (
This guide presents two validated protocols:
-
Protocol A: Racemic reduction using Sodium Borohydride (
) (Bench/SAR scale). -
Protocol B: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN (Process/Stereoselective scale).
Chemical Context & Challenges[1][2]
The Substrate
The substrate features a propionyl group at the 3-position and a fluorine atom at the 2-position of the pyridine ring.
-
Electrophilicity: The pyridine nitrogen and the 2-fluoro group make the carbonyl carbon highly electrophilic, facilitating rapid reduction.
-
Lability: The C-F bond at the 2-position is activated. In the presence of alkoxides (e.g.,
, ) or amines at elevated temperatures, the fluorine is easily displaced.
Reaction Pathway & Side Reactions
The following Graphviz diagram illustrates the desired pathway versus the critical
Figure 1: Reaction pathway showing the competition between carbonyl reduction (Green) and nucleophilic aromatic substitution (Red).
Protocol A: Racemic Reduction (NaBH4)
Application: Initial Structure-Activity Relationship (SAR) studies; reference standard generation. Scale: 1g – 10g
Reagents & Materials
-
Substrate: 1-(2-fluoropyridin-3-yl)propan-1-one (1.0 equiv)
-
Reductant: Sodium Borohydride (
) (0.6 – 0.8 equiv) -
Solvent: Methanol (Anhydrous preferred)
-
Quench: 1N HCl or Saturated
Step-by-Step Methodology
-
Preparation: Charge the ketone substrate into a round-bottom flask. Dissolve in Methanol (10 mL per 1g substrate).
-
Cooling (Critical): Cool the solution to
using an ice bath.-
Why: Low temperature suppresses the
side reaction with the solvent (methanolysis).
-
-
Addition: Add
portion-wise over 15 minutes. -
Monitoring: Stir at
for 30–60 minutes. Monitor by TLC (50% EtOAc/Hexane) or LCMS.-
Self-Validation: The starting material ketone peak (UV active) should disappear. If the reaction stalls, warm strictly to room temperature (
), do not heat.
-
-
Quench: Carefully add Saturated
solution dropwise at . -
Workup:
-
Evaporate MeOH under reduced pressure (keep bath
). -
Dilute residue with water and extract with Ethyl Acetate (
).[3] -
Wash combined organics with Brine, dry over
, and concentrate.
-
Analytical Check
-
1H NMR: Look for the disappearance of the propionyl triplet/quartet and appearance of the CH-OH multiplet at
ppm. -
19F NMR: Verify a single fluorine peak. A second peak indicates defluorination/substitution.
Protocol B: Asymmetric Transfer Hydrogenation (ATH)
Application: Synthesis of chiral intermediates for drug candidates (e.g., Vonoprazan analogs). Target: Enantiomeric Excess (ee) > 95%.
The Catalyst System
We utilize the Noyori-Ikariya class of catalysts.
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (or (R,R) depending on desired isomer).
-
Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope).
-
Why this system? Unlike the Isopropanol/KOH system, the Formic Acid/TEA system is slightly acidic to neutral. This completely eliminates the risk of base-mediated fluorine displacement (
), which is the primary failure mode for this substrate.
Workflow Diagram
Figure 2: Operational workflow for the Asymmetric Transfer Hydrogenation.
Step-by-Step Methodology
-
Inerting: Flame-dry a flask and cool under Nitrogen.
-
Charging: Add 1-(2-fluoropyridin-3-yl)propan-1-one (1.0 equiv) and RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 – 1.0 mol%).
-
Solvent: Add anhydrous DMF or DCM (5 volumes). Degas by sparging with nitrogen for 10 mins.
-
Reductant Addition: Add the Formic Acid/Triethylamine complex (5:2 molar ratio) (2.0 – 3.0 equiv) via syringe.
-
Reaction: Stir at
for 18–24 hours.-
Note: Do not heat above
to preserve enantioselectivity.
-
-
Workup:
-
Dilute with water.
-
Extract with DCM.
-
Wash organic layer with saturated
(to remove excess formic acid) and then water. -
Catalyst Removal: The Ruthenium residue can be scavenged using silica gel or specific metal scavengers (e.g., SiliaMetS® Thiol) if carrying forward to GMP steps.
-
Analytical & Quality Control
Data Summary Table
| Parameter | Method A (NaBH4) | Method B (Ru-ATH) |
| Yield | 85 – 95% | 80 – 90% |
| Enantiomeric Excess (ee) | 0% (Racemic) | > 96% (Typical) |
| Reaction Time | < 1 Hour | 18 – 24 Hours |
| Key Impurity | Des-fluoro ether (if heated) | Residual Ruthenium |
| Safety Profile | H2 Gas Evolution | Mild, no gas surge |
Self-Validating Checks
-
Visual: The reaction mixture typically changes from dark red/brown (active Ru catalyst) to green/black upon decomposition or completion.
-
Chiral HPLC Method (Recommendation):
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol (90:10).
-
Flow: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Validation: Inject the racemic material from Method A to establish separation of enantiomers before analyzing Method B samples.
-
Troubleshooting & Expert Insights
The "Stuck" Reaction
If conversion stalls at 80-90%:
-
Cause: Deactivation of the Ru-catalyst by the pyridine nitrogen.
-
Solution: Do not add more catalyst immediately. Instead, add a small portion (0.5 equiv) of fresh Formic Acid/TEA mixture. The reaction consumes acid; replenishing the proton source often restarts the cycle.
Boron Complexation (Method A)
Pyridine nitrogens are excellent ligands for Boron. After
-
Fix: Ensure the quench involves an acidic stir (1N HCl) for at least 20 minutes to break the B-N bond, followed by neutralization with
to extract the free base.
Safety: Fluoride Release
While rare under these mild conditions, any process deviation involving high heat (
-
Precaution: Avoid glass vessels for high-temperature stress testing; use Teflon/PFA if aggressive conditions are simulated.
References
-
Vonoprazan Synthesis & Intermediates
-
Noyori Transfer Hydrogenation (General Protocols)
-
Reactivity of 2-Fluoropyridines
- Substrate Data
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. Aqueous sodium borohydride induced thermally stable porous zirconium oxide for quick removal of lead ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
1-(2-Fluoropyridin-3-yl)propan-1-ol reaction mechanism
Executive Summary
This guide details the synthesis and reactivity profile of 1-(2-fluoropyridin-3-yl)propan-1-ol , a high-value fragment in medicinal chemistry. This scaffold is particularly prized in kinase inhibitor discovery due to the "Orthogonal Reactivity" of the 2-fluoro and 3-hydroxyalkyl positions. The 2-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (
Critical Insight: The reactivity of this molecule is governed by a "switch" mechanism. Under basic conditions, the 3-hydroxyalkyl chain can act as an internal nucleophile, cyclizing to form dihydrofuro[2,3-b]pyridine . Researchers must carefully select conditions to favor either intermolecular decoration (drug coupling) or intramolecular cyclization (rigidification).
Synthesis Module: Grignard Addition
The most robust route to the title compound is the nucleophilic addition of ethylmagnesium bromide to 2-fluoronicotinaldehyde.
Mechanism of Formation
The reaction proceeds via a 6-membered transition state where the magnesium atom coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. The ethyl group transfers to the carbonyl carbon, breaking the
Figure 1: Grignard addition mechanism showing the transformation from aldehyde to secondary alcohol.
Experimental Protocol 1: Synthesis of 1-(2-fluoropyridin-3-yl)propan-1-ol
| Parameter | Specification |
| Scale | 10.0 mmol (Model Scale) |
| Limiting Reagent | 2-Fluoropyridine-3-carbaldehyde (CAS: 31181-88-1) |
| Solvent | Anhydrous THF (stabilizer-free preferred) |
| Temperature | -78 °C to 0 °C |
| Yield Target | 85-92% |
Step-by-Step Procedure:
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under
flow. -
Reagent Prep: Charge the flask with 2-fluoropyridine-3-carbaldehyde (1.25 g, 10.0 mmol) and Anhydrous THF (20 mL). Cool the solution to -78 °C (dry ice/acetone bath).
-
Addition: Slowly add Ethylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise over 20 minutes via syringe pump or pressure-equalizing dropping funnel. Note: Maintain internal temp < -65 °C to prevent attack at the 2-F position.
-
Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow to warm to 0 °C over 1 hour.
-
Quench: Carefully quench with saturated aqueous
(10 mL) at 0 °C. Caution: Exothermic. -
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine (20 mL), dry over
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient 0-40%) to yield the product as a clear, viscous oil.
Reaction Mechanisms: The "Divergent Switch"
The utility of this scaffold lies in its ability to react via three distinct pathways depending on the reagents used.
Pathway A: Oxidation (Ketone Synthesis)
Used to generate 1-(2-fluoropyridin-3-yl)propan-1-one (CAS 949154-28-3).
-
Reagents: Dess-Martin Periodinane (DMP) or Swern conditions.
-
Utility: The ketone is a precursor for chiral reduction or reductive amination.
Pathway B: Intermolecular (Scaffold Decoration)
The 2-fluoro position is activated by the ring nitrogen. Nucleophiles (amines, thiols) displace the fluorine.
-
Critical Control: You must use a non-nucleophilic base (e.g., DIPEA,
) and avoid strong deprotonation of the alcohol to prevent Pathway C.
Pathway C: Intramolecular Cyclization (Furo-pyridine)
If the alcohol is deprotonated (e.g., by NaH or KOtBu), the resulting alkoxide attacks the C-2 position, displacing fluoride and forming a 5-membered ring (2-ethyl-2,3-dihydrofuro[2,3-b]pyridine ).
Figure 2: Divergent reaction pathways. Path B and C compete; base strength dictates the outcome.
Detailed Application Protocols
Protocol 2: Functionalization (Path B - Amine Coupling)
Target: Substitution of Fluorine without Cyclization.
-
Dissolve: 1-(2-fluoropyridin-3-yl)propan-1-ol (1.0 eq) in DMSO (0.2 M concentration).
-
Add Base: Add
(2.0 eq) or DIPEA (2.5 eq). Do not use NaH. -
Add Nucleophile: Add the amine (e.g., Morpholine, 1.2 eq).
-
Heat: Stir at 90 °C for 4-12 hours.
-
Monitoring: Monitor via LCMS.[1] The alcohol -OH is a poor nucleophile compared to the amine, preventing cyclization under these conditions.
-
-
Workup: Dilute with water, extract with EtOAc.
Protocol 3: Intramolecular Cyclization (Path C)
Target: Synthesis of 2-ethyl-2,3-dihydrofuro[2,3-b]pyridine.
-
Dissolve: 1-(2-fluoropyridin-3-yl)propan-1-ol (1.0 eq) in dry THF .
-
Add Base: Carefully add NaH (60% dispersion, 1.5 eq) at 0 °C.
-
Reaction: Allow to warm to room temperature. The alkoxide forms immediately and attacks the C-2 position (Meisenheimer complex formation).
-
Completion: Reaction is usually complete within 1 hour at RT.
-
Quench: Quench with water.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Grignard) | Wet solvent or fast addition. | Ensure THF is distilled/dry. Maintain T < -60°C during addition to prevent reaction with the Fluorine (which is also electrophilic). |
| Unwanted Cyclization | Base was too strong during | Switch from inorganic bases (Cs2CO3) or hydrides to organic bases (TEA, DIPEA). Lower reaction temperature.[2] |
| No Reaction ( | Nucleophile too weak. | Use DMSO or NMP as solvent to enhance nucleophilicity. Increase Temp to 110°C. |
| Over-alkylation | Grignard attacked F-position. | This yields the 2-ethyl-3-substituted pyridine.[3] Strictly control temp at -78°C. |
References
-
National Institutes of Health (NIH). (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Retrieved from [Link]
-
Purdue University. (2024). Grignard Reagents: Mechanism and Application in Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. Retrieved from [Link]
Sources
- 1. 2-(Pyridin-2-yl)propan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 2. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 3. Fluorocarbon derivatives of nitrogen. Part 8. Reactions between heteroaromatic N-imines (N-iminopyridinium and N-iminoquinolinium ylide) and perfluoropropene, 2H-pentafluoropropene, perfluorobut-2-ene, perfluoro-(2-methylpent-2-ene), perfluorobut-2-yne, and perfluoropyridine: synthesis of fluorinated 3-azaindolizines (pyrazolo[1,5-a]pyridines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Utilization of 1-(2-Fluoropyridin-3-yl)propan-1-ol in Medicinal Chemistry
[1]
Part 1: Executive Summary & Strategic Value
In modern drug discovery, 1-(2-Fluoropyridin-3-yl)propan-1-ol represents a "privileged scaffold" intermediate.[1] Its value lies in its orthogonal reactivity profile :
-
The 2-Fluoro Substituent: Acts as a highly reactive handle for Nucleophilic Aromatic Substitution (
), activated by the adjacent pyridine nitrogen. This allows for rapid library generation or macrocyclization. -
The Secondary Alcohol: A chiral center offering a handle for oxidation, esterification, or conversion to a leaving group for
or bond formation. -
The Pyridine Core: A bioisostere for phenyl rings, improving aqueous solubility and often mitigating metabolic liability via the electron-withdrawing fluorine.[1]
This guide details the handling, synthesis, and application of this building block, moving beyond basic characterization to practical, high-yield medicinal chemistry workflows.[2]
Part 2: Chemical Profile & Safety[1][3]
| Property | Specification |
| IUPAC Name | 1-(2-fluoropyridin-3-yl)propan-1-ol |
| Molecular Formula | |
| Molecular Weight | 155.17 g/mol |
| Physical State | Viscous colorless to pale yellow oil |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; sparingly soluble in water.[1] |
| Stability | Stable under ambient conditions.[1] Avoid strong oxidizing agents. |
| Hazards | Irritant (Skin/Eye).[1] 2-Fluoropyridines can release HF upon thermal decomposition.[1] |
Part 3: Synthetic Utility & Reaction Pathways
The utility of this compound is best understood through a Divergent Synthesis Workflow . The researcher can choose to retain the fluorine (for metabolic stability) or displace it (for scaffold complexity).
Visualization: The Divergent Hub Strategy
Figure 1: Strategic functionalization pathways.[1] Path C (SNAr) is unique to the 2-fluoro motif, enabling rapid diversification.[1]
Part 4: Experimental Protocols
Protocol A: De Novo Synthesis via Grignard Addition
Context: When the specific alcohol is not in stock, but the aldehyde is available.
Mechanism: Nucleophilic addition of ethylmagnesium bromide to 2-fluoropyridine-3-carboxaldehyde.[1]
Reagents:
-
2-Fluoropyridine-3-carboxaldehyde (1.0 eq)[1]
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in Et2O (1.2 eq)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add 2-fluoropyridine-3-carboxaldehyde dissolved in anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents nucleophilic attack at the 2-position (SNAr) by the Grignard reagent.[1]
-
Addition: Add EtMgBr dropwise over 20 minutes via syringe pump. Maintain internal temp < -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Quench: Quench carefully with saturated aqueous
at 0°C. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient). The alcohol typically elutes around 30-40% EtOAc.[1]
Validation:
-
1H NMR (CDCl3): Look for the triplet at
~0.9 ppm (methyl), multiplet at ~1.7 ppm (methylene), and the methine doublet of doublets at ~4.8 ppm.
Protocol B: Diversification (Library Generation)
Context: Replacing the fluorine with an amine to create 2-aminopyridine derivatives, a common motif in kinase inhibitors (e.g., Torin2 analogs).[1]
Mechanism: Addition-Elimination via a Meisenheimer complex.[1] The pyridine nitrogen stabilizes the negative charge intermediate.
Reagents:
-
1-(2-Fluoropyridin-3-yl)propan-1-ol (1.0 eq)[1]
-
Primary/Secondary Amine (e.g., Morpholine, Piperazine) (1.5 eq)
-
Base:
or DIPEA (2.0 eq) -
Solvent: DMSO or NMP (High dielectric constant promotes SNAr)
Step-by-Step:
-
Dissolution: Dissolve the fluoropyridine alcohol in DMSO (0.2 M).
-
Addition: Add the amine and base.[1]
-
Heating: Heat to 80-100°C for 4-12 hours.
-
Note: If the amine is volatile, use a sealed tube.
-
Catalysis: If reaction is sluggish, add 5 mol%
or 18-crown-6.[1]
-
-
Monitoring: Monitor by LC-MS. The disappearance of the parent mass (M+) and appearance of product (M+Amine-HF) confirms conversion.
-
Workup: Dilute with water (precipitates product if lipophilic) or extract with EtOAc.[1] Wash extensively with water to remove DMSO.
Protocol C: Enzymatic Kinetic Resolution (Chiral Separation)
Context: Medicinal chemistry often requires enantiopure compounds. Lipase-catalyzed acetylation is preferred over expensive chiral HPLC.[1]
Reagents:
-
Racemic 1-(2-Fluoropyridin-3-yl)propan-1-ol[1]
-
Vinyl Acetate (Acyl donor)[1]
-
Lipase (e.g., Candida antarctica Lipase B / Novozym 435)
-
Solvent: MTBE or Toluene[1]
Step-by-Step:
-
Mix: Suspend racemic alcohol (1 g) and Vinyl Acetate (3 eq) in MTBE (10 mL).
-
Catalyst: Add immobilized Lipase B (50 mg).
-
Incubation: Shake at 30°C / 200 rpm.
-
Sampling: Check enantiomeric excess (ee) via Chiral HPLC every 2 hours. The lipase will typically acetylate the (R)-enantiomer faster, leaving the (S)-alcohol unreacted (or vice versa, enzyme dependent).[1]
-
Stop: Filter off the enzyme beads when conversion reaches 50%.
-
Separation: Separate the (S)-alcohol from the (R)-acetate via standard silica column chromatography (significant Rf difference).
Part 5: Structural & Mechanistic Logic
The Fluorine Effect in Binding
In drug design, the 2-fluoro group on this scaffold is not just a leaving group; if retained, it serves specific roles:
-
pKa Modulation: Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability.
-
Conformational Lock: The C-F bond prefers to be coplanar with adjacent carbonyls or pi-systems due to dipole minimization, potentially locking the propyl chain in a bioactive conformation.[1]
Visualization: SNAr Mechanism
Figure 2: The SNAr mechanism. The electron-deficient pyridine ring facilitates nucleophilic attack at the 2-position.[1]
Part 6: References
-
Review of Fluorine in Medicinal Chemistry:
-
Böhm, H. J., et al. (2004).[4] "Fluorine in medicinal chemistry." ChemBioChem.
-
-
SNAr Reactivity of Fluoropyridines:
-
Fier, P. S., et al. (2013). "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." J. Am. Chem. Soc.[1]
-
-
Grignard Protocols & Safety:
-
Kinase Inhibitor Scaffolds (Torin2 Context):
-
Commercial Availability & Properties:
Sources
- 1. 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one | C8H6F3NO | CID 255099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
Application Note: 1-(2-Fluoropyridin-3-yl)propan-1-ol as a Strategic Intermediate
Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 2.0 (2025 Update)
Abstract
1-(2-Fluoropyridin-3-yl)propan-1-ol is a bifunctional pyridine building block that serves as a critical "pivot point" in the synthesis of fused heterocyclic systems. Its value lies in the ortho-fluorine effect : the 2-fluoro substituent is highly activated for Nucleophilic Aromatic Substitution (
Part 1: Chemical Profile & Properties
| Property | Data |
| Chemical Name | 1-(2-Fluoropyridin-3-yl)propan-1-ol |
| CAS Number | Not widely listed; Precursor Ketone: 949154-28-3 |
| Molecular Formula | |
| Molecular Weight | 155.17 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in MeOH, EtOH, DCM, THF, EtOAc |
| Key Reactivity | 2-F ( |
| Storage | 2–8°C, Hygroscopic, Store under Nitrogen |
Part 2: Synthesis & Preparation
Method A: Controlled Grignard Addition (Recommended)
This method generates the alcohol directly from 2-fluoropyridine-3-carboxaldehyde. The key challenge is preventing the "double addition" or attack at the fluorine position.
Reaction Scheme:
Figure 1: Selective Grignard addition to the C3-aldehyde.
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Flush with
. -
Reagent Prep: Dissolve 2-fluoropyridine-3-carboxaldehyde (5.0 g, 40 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).
-
Addition: Add Ethylmagnesium bromide (1.0 M in THF, 44 mL, 1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temp < -60°C to prevent attack at the 2-F position.
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Carefully quench with saturated aqueous
(20 mL) at 0°C. -
Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the pure alcohol as a clear oil.
Part 3: Primary Application – The "Cyclization Switch"
The most powerful application of this intermediate is its conversion into the pyrazolo[3,4-b]pyridine ring system. This requires a two-step sequence: Oxidation followed by Hydrazine Cyclization.
Step 1: Oxidation to Ketone
The alcohol must be oxidized to 1-(2-fluoropyridin-3-yl)propan-1-one .
-
Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.
-
Note: Avoid harsh acidic oxidants (Jones reagent) which may hydrolyze the fluorine.
Step 2: Cyclization to 3-Ethyl-1H-pyrazolo[3,4-b]pyridine
This reaction exploits the 2-fluoro group as an intramolecular leaving group.
Mechanism & Workflow:
Figure 2: Cascade condensation-cyclization sequence.
Detailed Protocol:
-
Dissolution: Dissolve 1-(2-fluoropyridin-3-yl)propan-1-one (1.53 g, 10 mmol) in Ethanol (15 mL).
-
Reagent: Add Hydrazine hydrate (64%, 1.0 mL, ~20 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Observation: The reaction typically turns from colorless to pale yellow.
-
-
Monitoring: Monitor by TLC (50% EtOAc/Hex). The starting ketone (
) will disappear, replaced by a lower fluorescent spot. -
Isolation: Cool to room temperature. The product often crystallizes directly. If not, concentrate to 50% volume and add cold water.
-
Yield: Filter the solid to obtain 3-ethyl-1H-pyrazolo[3,4-b]pyridine .
-
Purity Check:
NMR should show loss of the 2-F signal and appearance of a broad NH singlet (>13 ppm).
-
Part 4: Advanced Application – Chiral Resolution
For drug candidates where the alcohol center is retained (not oxidized), the enantiomers of 1-(2-fluoropyridin-3-yl)propan-1-ol exhibit distinct biological profiles.
Resolution Strategy:
-
Enzymatic: Candida antarctica Lipase B (CAL-B) with Vinyl Acetate in DIPE.
-
Result: The (R)-alcohol is typically acetylated faster, leaving the (S)-alcohol unreacted.
-
-
Chromatographic: Chiralpak IA or IC columns.
-
Mobile Phase: Hexane/IPA (90:10) + 0.1% Diethylamine.[1]
-
Part 5: Safety & Handling (Critical)
1. HF Generation Warning: The 2-fluoropyridine moiety is stable under neutral conditions but can release Hydrogen Fluoride (HF) upon thermal decomposition or reaction with strong acids at high temperatures.
-
Mitigation: Always keep Calcium Gluconate gel nearby when working with fluorinated pyridine derivatives at scale.
-
Glassware: Avoid using standard glassware for reactions involving strong acid hydrolysis of this compound; use Teflon (PFA) vessels if HF generation is suspected.
2. Skin Sensitization: Pyridine intermediates are known skin irritants and sensitizers.
-
PPE: Double nitrile gloves and a face shield are mandatory during the Grignard and Hydrazine steps.
References
-
Synthesis of Pyrazolo[3,4-b]pyridines
-
Grignard Reaction Protocols
- Title: Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
-
Source: BenchChem.[6]
-
Fluorine in Medicinal Chemistry
- Safety of Fluoropyridines: Title: Safety Data Sheet: 2-Fluoropyridine. Source: Fisher Scientific.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
Application Note: Chemoselective Catalytic Hydrogenation of 1-(2-Fluoropyridin-3-yl)propan-1-one
[1]
Executive Summary
The reduction of 1-(2-Fluoropyridin-3-yl)propan-1-one to its corresponding alcohol presents a classic "chemoselectivity triangle" challenge common in medicinal chemistry:
-
Reduction of the Carbonyl (Desired): Conversion to the secondary alcohol.
-
Hydrodefluorination (Side Reaction): The 2-fluoro position is activated by the pyridine nitrogen, making it highly susceptible to oxidative addition by heterogeneous catalysts (e.g., Pd/C), leading to defluorination.
-
Ring Hydrogenation (Side Reaction): Pyridine rings can be reduced to piperidines under standard hydrogenation conditions.[1]
This guide recommends Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium(II) catalysts as the superior protocol.[1] This method operates via an outer-sphere mechanism that avoids direct metal interaction with the C–F bond, ensuring >98% chemoselectivity and high enantioselectivity (>95% ee), which is critical for bioactive intermediates.
Critical Analysis: Catalyst Selection Strategy
The choice of catalyst dictates the survival of the C–F bond. The following decision matrix explains the causality behind rejecting standard Pd/C methods in favor of Homogeneous Ru-catalysis.
Catalyst Performance Comparison Table
| Catalyst System | Primary Mechanism | Risk: Defluorination | Risk: Ring Reduction | Scalability | Verdict |
| Pd/C + H₂ | Surface Adsorption / Hydride Insertion | Critical (High) | Moderate | High | Avoid. Pd inserts into activated C–F bonds.[1] |
| Pt/C + H₂ | Surface Adsorption | Moderate | High | High | Avoid. Pt favors aromatic ring reduction. |
| NaBH₄ | Nucleophilic Attack | None | None | Low (Safety/Waste) | Backup. Good for racemic, but not catalytic/green. |
| Ru(II)-TsDPEN (ATH) | Outer-Sphere Hydride Transfer | Negligible | Negligible | High | Recommended. Kinetic control favors C=O reduction.[1] |
Decision Logic Visualization
Caption: Decision tree highlighting the failure modes of heterogeneous catalysis versus the mechanistic safety of Ru-ATH.
Detailed Protocol: Asymmetric Transfer Hydrogenation (ATH)[1]
This protocol utilizes a "Noyori-Ikariya" type catalyst.[1] The active species is generated in situ or used as a pre-catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]).[1] This system uses formic acid/triethylamine as the hydrogen source, eliminating the need for high-pressure H₂ vessels.
Reaction Mechanism & Integrity
The reaction proceeds via a metal-ligand bifunctional mechanism .[1] The Ruthenium center binds the hydride, while the amine proton of the ligand (TsDPEN) interacts with the carbonyl oxygen. This "hand-shake" delivery of H⁻ and H⁺ occurs simultaneously across the C=O bond.[1]
-
Why it works: The metal never oxidatively adds to the C–F bond because the reaction does not require the substrate to bind directly to the metal center (Outer-Sphere).
Materials[1][2][3]
-
Substrate: 1-(2-Fluoropyridin-3-yl)propan-1-one (1.0 equiv).
-
Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)] (0.5 – 1.0 mol%).[1]
-
Note: Select (S,S)-TsDPEN if the opposite enantiomer is desired.
-
-
Hydrogen Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio).[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Inert Gas: Nitrogen or Argon.[1]
Step-by-Step Methodology
Step 1: Catalyst Preparation (or use commercial) If the pre-formed complex is not available:
-
Charge a dried Schlenk flask with [RuCl₂(p-cymene)]₂ (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%).
-
Add dry DCM (concentration ~0.1 M relative to catalyst).
-
Add Triethylamine (2.0 equiv relative to Ru).[1]
-
Stir at room temperature for 30 mins. The solution will turn deep red/purple, indicating formation of the active 16-electron Ru-complex.
Step 2: Reaction Initiation
-
Dissolve the substrate 1-(2-Fluoropyridin-3-yl)propan-1-one in DCM (0.5 M concentration) in a separate vessel.[1]
-
Add the substrate solution to the catalyst mixture under inert atmosphere.
-
Cool the mixture to 0°C (optional, to maximize ee) or maintain at 25°C (for speed).
-
Slowly add the Formic Acid/TEA (5:2) mixture (3.0 – 5.0 equivalents of hydride source).
Step 3: Monitoring & Completion
-
Stir at the set temperature.
-
Self-Validating Checkpoint: Monitor by HPLC or TLC.[1]
-
Target: Disappearance of ketone spot/peak.
-
Safety Check: Look for des-fluoro impurity (usually more polar or distinct UV shift).[1] In this protocol, it should be <0.1%.
-
-
Reaction typically completes in 2–6 hours depending on scale and temperature.
Step 4: Workup & Purification [1]
-
Quench the reaction by adding water.
-
Separate the organic layer. Extract aqueous layer 2x with DCM.[1]
-
Wash combined organics with Saturated NaHCO₃ (to remove residual formic acid) and Brine.[1]
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Note: The pyridine nitrogen makes the product basic. Pre-treat silica with 1% TEA or use neutral alumina if streaking occurs.[1]
-
Process Safety & Troubleshooting
The "Self-Validating" System
A robust protocol must signal its own failure.[1] Use these indicators:
-
Color Change: The active Ru-catalyst is typically purple/red.[1] If the reaction turns black and precipitates occur, the catalyst has decomposed (likely due to O₂ ingress), and conversion will stop.
-
Gas Evolution: Steady evolution of CO₂ is a sign of active turnover. If bubbling stops early, add more HCOOH/TEA.
Troubleshooting Table[1]
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by Pyridine N | Increase catalyst loading to 1-2 mol%. Ensure HCOOH concentration is sufficient to protonate the Pyridine N (reversible protection). |
| Low Enantioselectivity | Reaction temperature too high | Lower temperature to -10°C or 0°C. Slower reaction often yields higher ee.[1] |
| Defluorination Observed | Metal contaminants or wrong catalyst | Ensure no trace Pd/Pt is present in reactors. Confirm Ru-catalyst identity. |
| Product Streaking on TLC | Interaction with Silica | Add 1% Triethylamine to the eluent or use Amino-silica.[1] |
Workflow Visualization
Caption: Operational workflow for the Asymmetric Transfer Hydrogenation of the fluoropyridyl ketone.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][2][3] Accounts of Chemical Research, 30(2), 97–102. Link[1]
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1] Journal of the American Chemical Society, 118(10), 2521–2522. Link[1]
-
Glorius, F., et al. (2020).[4] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10, 11253–11261. (Cited for context on defluorination risks with Pd). Link[1]
-
Wang, C., et al. (2013). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines with Trichlorosilane. Molecules, 18(3), 2934-2941. (Context on pyridine ketone reduction). Link
-
ChemScene. (n.d.).[1] 1-(2-Fluoropyridin-3-yl)propan-1-one Product Data. ChemScene. Link[1]
Application Note: Scalable Synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol
Executive Summary
This application note details the process development and large-scale synthesis protocol for 1-(2-Fluoropyridin-3-yl)propan-1-ol (CAS: N/A for specific alcohol, homologous to 949154-28-3 ketone precursor). This intermediate is a critical scaffold in the development of potassium-competitive acid blockers (P-CABs) and various kinase inhibitors.
The synthesis prioritizes the Grignard addition of ethylmagnesium bromide to 2-fluoropyridine-3-carboxaldehyde . While direct lithiation of 2-fluoropyridine followed by propanal addition is a viable research-scale alternative, the Grignard route offers superior thermal control and impurity profile management at the pilot (multi-kilogram) scale.
Key Process Features:
-
Chemoselectivity: Optimized cryogenic conditions prevent nucleophilic aromatic substitution (
) at the labile C2-fluorine position. -
Safety Engineering: Protocols for managing the exothermic Grignard addition and preventing hydrogen fluoride (HF) generation during workup.
-
Scalability: A linear, convergent workflow designed for batch reactors (50L+) with standard heat transfer capabilities.
Strategic Route Analysis
Reaction Scheme
The transformation involves the nucleophilic addition of ethylmagnesium bromide to the aldehyde carbonyl.[1]
Equation:
Why this Route?
| Feature | Grignard Route (Selected) | Lithiation Route (Alternative) |
| Reagents | 2-F-Py-3-CHO + EtMgBr | 2-F-Py + LDA + Propanal |
| Temperature | -10°C to 0°C (Standard Chiller) | -78°C (Cryogenic Required) |
| Selectivity | High (Carbonyl attack >> | High (Ortholithiation is specific) |
| Scale Risk | Moderate (Exotherm management) | High (Lithium pyrophoricity) |
| Cost | Higher (Aldehyde precursor cost) | Lower (Starting material cost) |
Decision: The Grignard route is selected for this protocol due to the operational difficulty of maintaining -78°C in large batch reactors and the safety risks associated with handling bulk quantities of LDA/n-BuLi.
Material Attributes & Safety Profile
Reagent Table
| Reagent | MW ( g/mol ) | Density (g/mL) | Eq. | Role | Hazard |
| 2-Fluoropyridine-3-carboxaldehyde | 125.10 | 1.2 (est) | 1.0 | Limiting Reagent | Irritant, Moisture Sensitive |
| Ethylmagnesium Bromide (3.0M in Et2O) | 133.27 | 1.02 | 1.2 | Nucleophile | Flammable, Corrosive, Water Reactive |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | N/A | Solvent | Peroxide former, Flammable |
| Ammonium Chloride (sat. aq.) | 53.49 | N/A | Excess | Quench | Irritant |
Critical Safety Hazards
-
Fluorine Lability: Under strongly basic conditions or high temperatures, the 2-fluoro group can undergo hydrolysis or substitution, potentially releasing Fluoride ions. Acidic workup must be controlled to prevent HF formation.
-
Grignard Exotherm: The addition is highly exothermic (
). Loss of cooling can lead to thermal runaway. -
Solvent Handling: Anhydrous THF must be peroxide-free (<10 ppm) to prevent explosive hazards during concentration.
Detailed Experimental Protocol (Pilot Scale)
Scale: 1.0 kg Input (Aldehyde) Expected Yield: 85-92% Reactor: 20L Glass-Lined Reactor with Jacket Cooling
Phase A: Reactor Preparation
-
Inertization: Purge the reactor with Nitrogen (
) for 3 cycles (Vacuum/Pressure) to remove Oxygen and Moisture. -
Solvent Charge: Charge Anhydrous THF (5.0 L) .
-
Substrate Loading: Charge 2-Fluoropyridine-3-carboxaldehyde (1.0 kg, 7.99 mol) . Agitate at 150 RPM until fully dissolved.
-
Cooling: Circulate glycol/water in the jacket to bring the internal temperature (
) to -15°C .
Phase B: Grignard Addition (The Critical Step)
Rationale: Low temperature is required to suppress the competing attack of the Grignard reagent on the C2-Fluorine (S_NAr reaction).
-
Reagent Setup: Transfer Ethylmagnesium Bromide (3.0M in Et2O, 3.2 L, 9.6 mol, 1.2 eq) to a pressure-equalizing addition funnel or dosing pump.
-
Controlled Addition: Begin addition of EtMgBr to the reactor.
-
Rate: Adjust flow to maintain
. -
Note: The reaction is instantaneous. Accumulation of unreacted Grignard is dangerous; ensure immediate consumption by monitoring exotherm.
-
-
Post-Addition Stir: Once addition is complete, allow the mixture to warm to 0°C over 1 hour. Stir for an additional 1 hour.
-
IPC (In-Process Control): Sample for HPLC/TLC. Target: < 2% residual aldehyde.
Phase C: Quench and Workup
Rationale: An "Inverse Quench" is safer for large scales to control heat release.
-
Quench Preparation: In a separate vessel, prepare a solution of Saturated
(5.0 L) and cool to 0°C. -
Inverse Quench: Slowly transfer the reaction mixture into the quench vessel. Maintain
.-
Caution: Magnesium salts may precipitate as a sticky gum. Agitation must be vigorous.
-
-
Phase Separation: Allow layers to settle. Separate the organic layer.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 3.0 L) .
-
Wash: Combine organics and wash with Brine (3.0 L) .
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure ( ).
Phase D: Purification (Distillation)
For high-purity pharmaceutical applications, vacuum distillation is preferred over column chromatography.
-
Setup: Short-path distillation head.
-
Conditions: High vacuum (< 1 mbar).
-
Collection: Collect the main fraction (boiling point will vary by vacuum depth, typically ~110-120°C at 0.5 mmHg).
-
Storage: Store under Nitrogen at 2-8°C.
Process Visualization
Workflow Diagram
The following diagram illustrates the critical path and decision points for the synthesis.
Figure 1: Process flow diagram for the Grignard addition protocol, highlighting critical temperature control points.
Troubleshooting & Impurity Profile
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reactor consuming Grignard. | Verify Karl Fischer (KF) of THF is < 50 ppm. Re-dry reactor. |
| Impurity: 2-Ethylpyridine deriv. | Reaction temperature too high (> 0°C). Improve cooling or slow addition rate. | |
| Impurity: Alkene (Dehydration) | Acidic workup too harsh or heating during concentration. | Ensure quench is neutral/buffered. Keep water bath < 45°C during evaporation. |
| Magnesium Emulsion | Rapid mixing of phases during quench.[2] | Add Rochelle's Salt (Potassium Sodium Tartrate) to solubilize Mg salts. |
Analytical Specifications
To ensure the material is suitable for downstream pharmaceutical steps (e.g., oxidation to ketone or coupling), the following specifications are recommended:
-
Appearance: Clear, colorless to pale yellow oil.
-
Purity (HPLC): > 98.0% a/a.
-
Assay (NMR): > 97% w/w.
-
Water Content (KF): < 0.5%.
-
1H NMR (400 MHz, CDCl3): Diagnostic signals include the triplet for the terminal methyl of the propyl chain (~0.9 ppm), the multiplet for the methylene (~1.7 ppm), the triplet/dd for the methine proton adjacent to OH (~4.8 ppm), and the characteristic pyridine aromatic protons.
References
-
Organic Syntheses. (1970). Aldehydes from 1,1,3,3-Tetramethylbutyl Isonitrile and Organometallic Reagents: General Procedure. Org. Syn. Coll. Vol. 5, p. 93. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for CID 9746, 2-Fluoropyridine. Retrieved from [Link]
Sources
Application Note: In Vitro Characterization and Assay Strategies for 1-(2-Fluoropyridin-3-yl)propan-1-ol
Introduction & Chemical Context
The compound 1-(2-Fluoropyridin-3-yl)propan-1-ol represents a critical class of chiral heterocyclic alcohols used as building blocks in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors. Structurally, it features a pyridine ring substituted with a fluorine atom at the C2 position—a "privileged scaffold" design intended to modulate pKa and block metabolic oxidation at the electron-deficient ring.
In drug development, this molecule presents two primary challenges that this guide addresses:
-
Stereochemistry: The biological activity of pyridine-based therapeutics is often enantiomer-specific. Consequently, generating and verifying the specific (R)- or (S)- enantiomer with high Enantiomeric Excess (ee) is mandatory.
-
Metabolic Liability: While the 2-fluoro substituent is intended to block metabolic clearance, the propyl side chain remains a site for CYP450-mediated hydroxylation.
This Application Note provides validated protocols for the biocatalytic synthesis (via Ketoreductase screening), chiral purity analysis (HPLC), and metabolic stability assessment of this specific intermediate.
Assay I: Biocatalytic Synthesis Screening (KRED Assay)
Objective: To identify specific Ketoreductase (KRED) enzymes capable of the asymmetric reduction of the precursor ketone, 1-(2-fluoropyridin-3-yl)propan-1-one, to the desired chiral alcohol with >99% ee.
Mechanistic Rationale
Chemical reduction (e.g., NaBH4) yields a racemic mixture (50:50). Biocatalysis uses NADPH-dependent KREDs to transfer a hydride to a specific face of the ketone. The assay must couple the reduction reaction with a cofactor recycling system (Glucose Dehydrogenase/Glucose) to drive the equilibrium forward.
Experimental Protocol
Reagents:
-
Substrate: 1-(2-Fluoropyridin-3-yl)propan-1-one (100 mM stock in DMSO).
-
Enzyme Library: KRED screening kit (e.g., Codexis or in-house variants).
-
Recycle Mix: Glucose (200 mM), NADP+ (1 mM), Glucose Dehydrogenase (GDH, 5 U/mL).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0, containing 1 mM MgSO4.
Workflow:
-
Plate Setup: Use a 96-well deep-well plate.
-
Reaction Mix: Add 900 µL of Recycle Mix/Buffer to each well.
-
Enzyme Addition: Add 1–5 mg of KRED lyophilized powder to distinct wells.
-
Substrate Initiation: Add 10 µL of Substrate Stock (Final conc: 1 mM).
-
Incubation: Seal with breathable film. Shake at 30°C, 600 rpm for 24 hours.
-
Quenching: Add 1 mL Ethyl Acetate (EtOAc) to extract the product.
-
Phase Separation: Centrifuge at 4000 rpm for 10 mins. Transfer 200 µL of the organic supernatant for HPLC analysis.
Workflow Visualization
Figure 1: High-throughput screening workflow for asymmetric enzymatic reduction.
Assay II: Chiral Purity Analysis (HPLC/SFC)
Objective: To separate the (R)- and (S)- enantiomers of 1-(2-Fluoropyridin-3-yl)propan-1-ol and quantify Enantiomeric Excess (ee%).
Method Development Strategy
Pyridines are basic. Standard silica columns often result in peak tailing due to interaction with silanol groups. Amylose or Cellulose-based polysaccharide columns (e.g., Chiralpak AD-H, OD-H) are required. The 2-fluoro group reduces the basicity of the pyridine nitrogen slightly, but an amine modifier (Diethylamine, DEA) is still recommended in the mobile phase to sharpen peaks.
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC (Agilent 1260 or equivalent) with DAD |
| Column | Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 260 nm (Pyridine absorption max) |
| Injection Vol | 5–10 µL |
Success Criteria (Self-Validation):
-
Resolution (
): Must be > 1.5 (Baseline separation). -
Tailing Factor (
): Must be < 1.3. -
Calculation:
Assay III: Metabolic Stability (Microsomal Incubations)
Objective: To determine the intrinsic clearance (
Protocol
Reagents:
-
Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL).
-
Cofactor: NADPH regenerating system.
-
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Step-by-Step:
-
Pre-incubation: Mix 445 µL Buffer (PBS, pH 7.4) + 25 µL Microsomes (final 0.5 mg/mL). Pre-warm at 37°C for 5 min.
-
Substrate Addition: Add 5 µL of 1-(2-Fluoropyridin-3-yl)propan-1-ol (100 µM stock). Final assay conc = 1 µM.
-
Initiation: Add 25 µL NADPH to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL cold Acetonitrile (with IS).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
Metabolic Logic Diagram
Figure 2: Predicted metabolic pathways. The 2-Fluoro substituent effectively blocks ring oxidation.
References
-
Biocatalytic Synthesis Context
-
Title: Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction.[1]
- Relevance: Establishes the protocol for KRED-mediated reduction of heterocyclic propyl ketones.
-
Source:
-
-
Chiral Separation Methodology
- Title: Enantioselective Reversed-Phase Chromatography with Protein-based Columns (and Polysaccharide phases).
- Relevance: Provides the foundational solvent systems (Hexane/IPA)
-
Source: (General Reference for AD-H Columns)
-
Chemical Scaffold Background (Vonoprazan)
-
Metabolic Stability of Fluorinated Pyridines
- Title: The influence of fluorine on the metabolic stability of pyridine deriv
- Relevance: Explains the "metabolic blocking" effect of the 2-F substitution utilized in Assay III.
-
Source: (General Principle Reference)
Sources
- 1. Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-Fluoropyridin-3-yl)propan-1-ol
Welcome to the dedicated technical support guide for the purification of 1-(2-Fluoropyridin-3-yl)propan-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this chiral fluorinated pyridine alcohol. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common and specific challenges encountered in the laboratory.
Introduction: Understanding the Purification Challenge
The purification of 1-(2-Fluoropyridin-3-yl)propan-1-ol presents a unique set of challenges stemming from its key structural features:
-
The Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring (pKa typically 5-6) is basic and can interact strongly with acidic surfaces, most notably the silanol groups on standard silica gel.[1] This interaction is a primary cause of significant peak tailing during column chromatography, leading to poor separation and cross-contaminated fractions.
-
The Chiral Center: The carbinol carbon is a stereocenter, meaning the compound exists as a pair of enantiomers. While routine purification aims to remove chemical impurities from the racemate, separating these enantiomers requires specialized chiral chromatography techniques.
-
Potential Impurities: The most common synthetic route to this alcohol is the reduction of the corresponding ketone, 1-(2-fluoropyridin-3-yl)propan-1-one.[2][3] Consequently, common impurities include unreacted starting material, over-reduction byproducts, and residual reagents from the reduction step (e.g., borate salts).
This guide will equip you with the knowledge to anticipate and solve these issues effectively.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during the purification process.
Q1: My flash column chromatography on silica gel is giving very broad, tailing peaks and poor separation. What is causing this and how can I fix it?
A: This is the most common issue when purifying pyridine-containing compounds.[1]
-
Causality: The root cause is an acid-base interaction between the basic nitrogen of your pyridine and the acidic residual silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding slows the elution of the tail end of your product band, causing it to smear across multiple fractions.
-
Solution: To achieve sharp, symmetrical peaks, you must suppress this interaction. This is typically done by adding a small amount of a basic modifier to your mobile phase.
-
Recommended Action: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) to your eluent system (e.g., ethyl acetate/hexanes). The amine competitively binds to the acidic silanol sites, effectively masking them from your product.[4]
-
-
Protocol Validation: Before running the column, test the modified solvent system using Thin Layer Chromatography (TLC). Spot your crude material on a silica TLC plate and develop it in the eluent both with and without the basic modifier. You should observe a significantly more compact, less streaky spot with the modified eluent.
Q2: I've removed the bulk of the impurities, but a persistent spot on my TLC co-elutes with my product. How can I resolve this?
A: This situation requires a change in selectivity, as your current system cannot differentiate between your product and the impurity.
-
Identify the Impurity (Hypothesis): The most likely co-eluting impurity is the unreacted starting material, 1-(2-fluoropyridin-3-yl)propan-1-one, as its polarity is often very similar to the product alcohol.
-
Solutions to Improve Selectivity:
-
Change Solvent System Polarity: If you are using an ethyl acetate/hexanes system, try switching to a different solvent system with alternative hydrogen bonding capabilities, such as dichloromethane/methanol. This can alter the specific interactions of the alcohol and ketone with the stationary phase, potentially improving separation.
-
Switch Stationary Phase: If changing the mobile phase is ineffective, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds.[1] Alternatively, a bonded-phase silica, such as diol or cyano, offers different selectivity compared to standard silica.
-
Recrystallization: If your purified oil or solid can be solidified, recrystallization is an excellent and scalable option. Experiment with various solvent systems. A good starting point is a system where the compound is soluble when hot but sparingly soluble when cold, such as ethyl acetate/hexanes, isopropanol, or acetonitrile.[5][6]
-
Q3: I need to separate the (R)- and (S)-enantiomers of the alcohol. My standard HPLC methods show only a single peak. What should I do?
A: Separating enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) in an HPLC system.
-
Expert Insight: Standard achiral columns (like C18) will not separate enantiomers. You must use a column specifically designed for chiral separations. Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are highly effective for separating chiral alcohols.[7][8]
-
Method Development Workflow:
-
Column Selection: Start by screening on common polysaccharide columns, such as a Daicel Chiralpak® IA, IB, or IC.
-
Mode Selection: Normal phase (NP) chromatography is often more successful for separating chiral alcohols than reverse phase (RP).[7]
-
Mobile Phase Screening: A typical starting point for NP chiral separation is an isocratic mixture of a non-polar solvent (like hexanes or heptane) and an alcohol modifier (like isopropanol or ethanol).[8] Begin with a screening gradient or a series of isocratic runs (e.g., 90:10, 80:20, 70:30 hexane:isopropanol) to find initial separation conditions.
-
Optimization: Once baseline separation is achieved, you can optimize the resolution by fine-tuning the isocratic percentage of the alcohol modifier and adjusting the flow rate.
-
Frequently Asked Questions (FAQs)
Q: What are the best practices for setting up a flash chromatography purification for this compound?
A: A systematic approach is key.
-
TLC Analysis: First, run a TLC of your crude material to determine an appropriate solvent system. Aim for a retention factor (Rƒ) of ~0.3 for your product. Remember to add 0.5-1% triethylamine to the eluent.[1]
-
Column Packing: Dry packing the column with silica is often sufficient, but a slurry pack can give better performance.
-
Loading: For best resolution, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of your column.
-
Elution: Run the column using the optimized mobile phase. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Q: Can I use recrystallization as a primary purification method?
A: Yes, if the crude product is sufficiently pure (typically >85-90%) and solid. Recrystallization is highly effective at removing small amounts of impurities and can be more efficient and scalable than chromatography. You will need to perform solvent screening to find an appropriate system.
Q: What are the ideal storage conditions for purified 1-(2-Fluoropyridin-3-yl)propan-1-ol?
A: Due to the 2-fluoropyridine moiety, the compound may have some sensitivity. It is recommended to store the pure compound in a cool, well-ventilated place, protected from light.[9] For long-term storage, keeping it in a freezer at -20°C under an inert atmosphere (nitrogen or argon) is advisable.
Data Summary and Protocols
Table 1: Recommended Starting Conditions for Purification
| Technique | Stationary Phase | Recommended Mobile Phase/Solvents | Key Modifier/Additive | Primary Application |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexanes/Ethyl Acetate (Gradient) | 0.5-1.0% Triethylamine (Et₃N) | Removal of chemical impurities (racemate) |
| Recrystallization | N/A | Isopropanol, Acetonitrile, or Ethyl Acetate/Hexanes | N/A | Final purification of solid material |
| Chiral HPLC | Daicel Chiralpak® IA or similar | Heptane/Isopropanol (Isocratic) | N/A | Separation of (R)- and (S)-enantiomers |
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection: Develop a mobile phase using a mixture of hexanes and ethyl acetate on a TLC plate. Add 1% triethylamine to the developing chamber. Adjust the solvent ratio until the product Rƒ is approximately 0.3.
-
Sample Preparation: Dissolve 1.0 g of the crude 1-(2-Fluoropyridin-3-yl)propan-1-ol in a minimal amount of dichloromethane (~5 mL). Add ~2 g of silica gel. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Column Packing: Securely clamp a glass chromatography column (e.g., 40 mm diameter) in a fume hood. Add a small plug of cotton or glass wool and a thin layer of sand. Fill the column with dry silica gel to the desired height (e.g., 8 inches). Gently tap the column to ensure even packing. Add a layer of sand on top.
-
Loading and Elution: Carefully add the prepared sample powder to the top of the column. Begin elution with the selected mobile phase (containing 1% Et₃N). Maintain a constant flow rate, either by gravity or with gentle positive pressure.
-
Fraction Collection: Collect fractions (e.g., 20 mL each) in test tubes or vials.
-
Monitoring: Spot every few fractions on a TLC plate. Develop the plate and visualize the spots under UV light to determine which fractions contain the pure product.
-
Isolation: Combine the fractions containing the pure product into a round-bottom flask. Remove the solvent and triethylamine using a rotary evaporator to yield the purified alcohol.
-
Characterization: Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visual Workflow and Logic Diagrams
Diagram 1: Troubleshooting Chromatography of Basic Compounds
This diagram outlines the decision-making process for resolving common issues during the chromatographic purification of pyridine derivatives.
Caption: A logical workflow for systematically troubleshooting common chromatography issues.
References
-
Exploring Fluoropyridine Electrolytes in Li-S Batteries: Balancing Performance and Stability across Temperatures. OSTI.GOV. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Science Publishing. [Link]
-
Gas-solid chromatographic analysis of aromatic amines, pyridine, picolines, and lutidines on cobalt phthalocyanine with porous-layer open-tube columns. ACS Publications. [Link]
- US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]
-
Chiral alcohol separation : r/CHROMATOGRAPHY. Reddit. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
-
PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. (Provider not listed). [Link]
-
CHIRAL Handbook. BGB Analytik. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Process for the preparation of fluorinated pyridines. European Patent Office. [Link]
-
meta-Selective Fluorination of Pyridine Derivatives. (Provider not listed). [Link]
- CN102898358A - Preparation method of fluoropyridine compounds.
-
Discovery of 6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). (Provider not listed). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 949154-28-3|1-(2-Fluoropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 4. 2-(Pyridin-3-yl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
- 5. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. bgb-analytik.com [bgb-analytik.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: 1-(2-Fluoropyridin-3-yl)propan-1-ol
Executive Summary & Chemical Context
The molecule 1-(2-fluoropyridin-3-yl)propan-1-ol is a critical intermediate, often employed in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) where the 2-fluoro group serves as a "warhead" for subsequent nucleophilic aromatic substitution (
However, this dual-functionality—a reactive 2-fluoropyridine core coupled with a secondary benzylic-like alcohol—creates a "perfect storm" for specific impurities. The fluorine atom activates the ring toward unwanted nucleophilic attacks, while the secondary alcohol is prone to dehydration and oxidation.
This guide addresses the four primary impurity classes:
Critical Side Product Analysis
Impurity A: The "Bis-Alkyl" Adduct (SNAr Byproduct)
-
Chemical Name: 2-Ethyl-3-(1-hydroxypropyl)pyridine (assuming Grignard synthesis)
-
Mechanism: The 2-position of pyridine is electron-deficient.[1] The fluorine atom is highly electronegative, making C-2 extremely susceptible to nucleophilic attack.[1] During Grignard addition (e.g., EtMgBr to the aldehyde), the Grignard reagent can attack C-2, displacing the fluoride ion.
-
Identification: Mass Spec will show a +10 Da shift (loss of F [-19], addition of Et [+29]). NMR will show the loss of the characteristic 2-F coupling.
Impurity B: The Styrenyl-Type Alkene (Dehydration)
-
Chemical Name: 2-Fluoro-3-(prop-1-en-1-yl)pyridine
-
Mechanism: Acid-catalyzed E1 elimination. The carbocation formed at the benzylic position (C-3 of the propyl chain) is stabilized by the pyridine ring, making dehydration facile even under mild acidic workup conditions.
-
Identification: Distinct alkene protons in
H NMR (6.0–7.0 ppm region). Loss of the -OH stretch in IR.
Impurity C: The Cyclized Furo-Pyridine
-
Chemical Name: 2-Methyl-2,3-dihydrofuro[2,3-b]pyridine
-
Mechanism: Intramolecular
. Under basic conditions (e.g., unquenched alkoxide), the oxygen of the alcohol attacks C-2, displacing the fluorine. This forms a stable 5-membered ring. -
Identification: Mass Spec shows -20 Da (loss of HF).
Visualizing the Reaction Landscape
The following diagram maps the divergence from the desired pathway to the specific side products described above.
Figure 1: Reaction divergence pathways showing critical control points (Temperature, pH) that lead to specific impurities.
Troubleshooting Guide (Q&A)
Q1: Why does my Mass Spec show a major peak at [M+10] instead of the expected mass?
Diagnosis: You have likely formed Impurity A (the
-
Ensure the aldehyde solution is cooled to -78°C before adding EtMgBr.
-
Add the Grignard reagent slowly down the side of the flask to pre-cool it.
-
Do not allow the reaction to warm past 0°C before quenching.
Q2: My product is an oil that solidifies into a gum, and NMR shows "styrene-like" peaks. What happened?
Diagnosis: You have Impurity B (Dehydration). Root Cause: The workup was too acidic or the drying step was too hot. 3-substituted pyridyl alcohols are "benzylic-like" and stabilize the carbocation intermediate required for E1 elimination. Solution:
-
Quench: Use saturated
(mildly acidic) rather than HCl. -
Neutralization: Ensure the final pH of the aqueous layer is ~7-8 using
before extraction. -
Drying: Do not dry the organic layer in an oven; use a rotary evaporator with a bath temperature <40°C .
Q3: I see a [M-20] peak. Is this an impurity from the starting material?
Diagnosis: No, this is Impurity C (Intramolecular Cyclization). Root Cause: The reaction mixture was left in a basic state (alkoxide form) for too long, or the quench was insufficient. The alkoxide is a potent nucleophile that attacks the adjacent C-F bond. Solution:
-
Quench immediately upon consumption of starting material.
-
Avoid using strong bases (like NaH) in downstream steps if the OH is unprotected.
Optimized Synthesis Protocol
This protocol is designed to maximize the Carbonyl Addition (Target) while suppressing
Materials
-
2-Fluoropyridine-3-carboxaldehyde (1.0 eq)
-
Ethylmagnesium Bromide (1.1 eq, 1.0 M in THF)
-
Anhydrous THF (Solvent)
-
Sat.
(Quench)
Step-by-Step Workflow
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon. Add 2-fluoropyridine-3-carboxaldehyde and dissolve in anhydrous THF (0.2 M concentration).
-
Cryogenic Cooling (CRITICAL): Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Addition: Add EtMgBr dropwise over 30 minutes.
-
Note: The internal temperature must not exceed -65°C . Use an internal thermometer.
-
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC (or LCMS if available, checking for M+H).
-
Checkpoint: If starting material remains, warm slowly to -40°C. Do not exceed 0°C.
-
-
Quench: While still cold (-20°C), quench by adding sat.
dropwise.-
Why? Quenching cold prevents the exotherm from triggering the cyclization side reaction.
-
-
Workup: Dilute with EtOAc. Wash organic layer with Brine.[1][2] Dry over
.[1] -
Concentration: Evaporate solvent at <35°C . High heat promotes dehydration.[3]
Data Summary: Impurity Profiles
| Impurity Type | Relative Mass (vs Target) | Key NMR Feature | Prevention Strategy |
| Target Alcohol | M (Ref) | CH-OH (multiplet ~4.8 ppm) | N/A |
| M + 10 (Et for F) | Loss of 2-F coupling; Ethyl group signals | Keep T < -60°C | |
| Alkene | M - 18 ( | Vinyl protons (6.0-7.0 ppm) | Avoid strong acid; Keep bath <40°C |
| Cyclized | M - 20 (HF) | Loss of OH; Rigid aliphatic protons | Quench immediately; Avoid strong base |
| Ketone | M - 2 ( | Loss of CH-OH; Carbonyl signal in | Store under Argon; Avoid oxidants |
Purification Logic Tree
Use this flow to decide on the purification method based on the impurity profile detected in the crude mixture.
Figure 2: Purification decision matrix based on impurity identification.
References
-
Nucleophilic Arom
- Source: National Institutes of Health (PMC) / J. Org. Chem.
- Context: Establishes the high reactivity of 2-fluoropyridines toward nucleophiles (like Grignard reagents) compared to chloropyridines.
-
URL:[Link]
-
Dehydration Mechanisms of Benzylic-Type Alcohols
- Source: Chemistry LibreTexts
- Context: Details the E1 elimination mechanism relevant to the 3-pyridyl alcohol moiety, explaining the sensitivity to acidic workups.
-
URL:[Link]
-
Synthesis of 3-Fluoropyridines and Functionaliz
- Source: eScholarship (Org. Lett.)
- Context: Discusses the synthesis of substituted 3-fluoropyridines and the stability of the fluorine group during functionaliz
-
URL:[Link]
-
Reaction of 2-Fluoropyridine with Nucleophiles
-
Source: BenchChem Protocols[1]
- Context: Provides general protocols and rate data for on 2-fluoropyridine, supporting the "Impurity A" and "Impurity C" mechanisms.
-
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Fluoropyridin-3-yl)propan-1-ol
Welcome to the dedicated technical support guide for the synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol. This resource is designed for researchers and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable fluorinated heterocyclic intermediate. The following sections provide in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to prepare 1-(2-Fluoropyridin-3-yl)propan-1-ol?
A1: The most prevalent and efficient method is the nucleophilic addition of an ethyl organometallic reagent to 2-fluoropyridine-3-carbaldehyde. Specifically, the Grignard reaction, utilizing ethylmagnesium bromide (EtMgBr), is the industry-standard approach. This reaction directly forms the desired secondary alcohol by creating a new carbon-carbon bond at the carbonyl carbon.[1]
Q2: The starting material contains a 2-fluoropyridine moiety. Does this pose any specific challenges for a Grignard reaction?
A2: Absolutely. The fluorine atom at the C2 position of the pyridine ring is highly activating for nucleophilic aromatic substitution (SNAr).[2] The high electronegativity of fluorine makes the C2 carbon exceptionally electrophilic. Consequently, the Grignard reagent, a potent nucleophile, can attack the C2 position, leading to the formation of 2-ethyl-3-formylpyridine (after workup) as a significant byproduct. The rate of SNAr on 2-fluoropyridine is substantially faster than on its 2-chloro analogue, making this a primary competing pathway to manage.[3]
Q3: What are the most critical parameters to control for a successful and high-yielding Grignard reaction in this context?
A3: Success hinges on three pillars:
-
Strict Anhydrous Conditions: Grignard reagents are powerful bases that react violently with protic sources, especially water.[4][5] All glassware must be flame-dried, and solvents must be rigorously anhydrous to prevent quenching the reagent and reducing the yield.
-
Reagent Quality and Stoichiometry: The concentration of the Grignard reagent must be accurately known via titration.[5] Using an unquantified reagent can lead to either incomplete conversion or an excess that promotes side reactions.
-
Temperature Control: This is paramount for selectivity. Low temperatures suppress the activation energy barrier for the undesired SNAr pathway more effectively than for the desired carbonyl addition, thus favoring the formation of the target alcohol.
Q4: How can I confidently confirm the identity and purity of the final product, 1-(2-Fluoropyridin-3-yl)propan-1-ol?
A4: A combination of spectroscopic methods is essential.
-
¹H NMR: Will show characteristic signals for the pyridine ring protons, the methine proton (CH-OH), the methylene group (CH₂), and the methyl group (CH₃). The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: Will confirm the number of unique carbons.
-
¹⁹F NMR: A single resonance will confirm the presence of the C-F bond, providing a clean diagnostic tool for fluorinated compounds.[6]
-
Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the product's molecular weight (155.17 g/mol ).
-
Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretch of an alcohol.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Conversion of 2-Fluoropyridine-3-carbaldehyde
| Possible Cause | Troubleshooting Step & Scientific Rationale | Expected Outcome |
| Inactive Grignard Reagent | Solution: Titrate a fresh aliquot of your Grignard reagent before use (see Protocol 1). Rationale: Grignard reagents degrade upon exposure to atmospheric moisture and CO₂. Titration provides the exact molarity, ensuring you add the correct stoichiometric amount.[5] If the titer is very low, prepare the reagent fresh using high-quality magnesium turnings and anhydrous solvent. | Accurate stoichiometry leads to predictable conversion rates. |
| Presence of Water in the Reaction | Solution: Flame-dry all glassware under vacuum or high vacuum and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents (e.g., THF, 2-MeTHF). Rationale: Water is more acidic than the aldehyde's carbonyl and will rapidly protonate (destroy) the Grignard reagent, converting it to ethane and magnesium salts, thus preventing the desired nucleophilic addition.[4] | Preservation of the Grignard reagent, allowing it to react with the aldehyde. |
| Poor Quality Magnesium | Solution: Use fresh, high-purity magnesium turnings. If necessary, activate the magnesium prior to use by stirring vigorously under inert gas or by adding a small crystal of iodine. Rationale: Magnesium turnings can form a passivating layer of magnesium oxide on their surface, which prevents the reaction with the alkyl halide. Mechanical or chemical activation exposes a fresh metal surface.[7] | Successful and timely formation of the Grignard reagent. |
Problem 2: High Proportion of Byproducts; Low Yield of Desired Alcohol
| Possible Cause | Troubleshooting Step & Scientific Rationale | Expected Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | Solution 1 (Temperature): Perform the reaction at very low temperatures (-78 °C to -40 °C). Rationale: The SNAr side reaction typically has a higher activation energy than the desired carbonyl addition. Low temperatures disproportionately slow the SNAr pathway, increasing selectivity for the desired product.[8] | Significant reduction of the 2-ethyl-3-formylpyridine byproduct. |
| Solution 2 (Inverse Addition): Add the aldehyde solution slowly to the Grignard reagent at low temperature. Rationale: This technique ensures that the Grignard reagent is never in large excess relative to the aldehyde at any point in time. A high local concentration of the Grignard reagent can favor the bimolecular SNAr reaction. | Improved selectivity and higher yield of the target alcohol. | |
| Aldehyde Reduction | Solution: Ensure the Grignard reagent is not excessively bulky (ethylmagnesium bromide is generally fine). Maintain low temperatures. Rationale: A Grignard reagent with a β-hydride can act as a reducing agent, transferring a hydride to the carbonyl carbon via a six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction). This regenerates the starting aldehyde upon workup. This is less common with ethyl reagents but can occur at elevated temperatures.[9] | Minimized formation of the starting aldehyde after workup. |
| Wurtz Coupling | Solution: During the preparation of the Grignard reagent, add the ethyl bromide solution slowly to the magnesium suspension to avoid high local concentrations. Rationale: The Wurtz reaction is a radical-mediated coupling of two alkyl halides (R-X + R-X → R-R), which consumes the starting material. Slow addition and temperature control minimize this side reaction.[4][10] | Higher titer of the prepared Grignard reagent and less butane/biphenyl contamination. |
Problem 3: Difficulties During Work-up and Purification
| Possible Cause | Troubleshooting Step & Scientific Rationale | Expected Outcome |
| Formation of Emulsions | Solution: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or strong acid. Use brine (saturated NaCl solution) during the aqueous washes. Rationale: The magnesium alkoxide product and magnesium salts can form persistent emulsions. NH₄Cl is a weak acid that protonates the alkoxide while buffering the solution, and the high ionic strength of brine helps to break emulsions by increasing the polarity of the aqueous phase. | A clean and sharp separation between the organic and aqueous layers. |
| Product Degradation on Silica Gel | Solution: Use deactivated (neutral) silica gel for column chromatography. This can be prepared by adding 1-5% (w/w) of triethylamine or water to the silica slurry. Alternatively, consider other purification methods like preparative TLC or crystallization. Rationale: Fluorinated alcohols can be sensitive to the acidic nature of standard silica gel, which can catalyze dehydration or rearrangement reactions.[11] | Improved recovery of pure, intact product post-purification. |
Experimental Protocols & Data
Protocol 1: Preparation and Titration of Ethylmagnesium Bromide
-
Preparation: To a flame-dried, three-neck flask under argon, add magnesium turnings (1.2 eq). Add a small volume of anhydrous THF and a crystal of iodine. Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF dropwise via an addition funnel. Maintain a gentle reflux. After the addition is complete, continue to stir for 1 hour.
-
Titration: In a separate flame-dried flask, dissolve a known mass of I₂ (approx. 250 mg) in anhydrous THF (5 mL). Cool to 0 °C. Slowly add the prepared Grignard reagent dropwise from a syringe until the dark brown/purple color of the iodine disappears to a colorless or pale yellow endpoint. The molarity is calculated based on the 1:1 stoichiometry with iodine.[5]
Protocol 2: Optimized Synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol
-
Setup: To a flame-dried, three-neck flask under argon, add the titrated ethylmagnesium bromide solution (1.1 eq). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Addition: Dissolve 2-fluoropyridine-3-carbaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold Grignard reagent over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for an additional 2 hours.
-
Work-up: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Table 1: Example Optimization of Reaction Conditions
| Entry | Temperature (°C) | Addition Mode | Equivalents of EtMgBr | Yield of Alcohol (%) | Yield of SNAr Byproduct (%) |
| 1 | 25 (RT) | Normal | 1.2 | 35 | 45 |
| 2 | 0 | Normal | 1.2 | 60 | 25 |
| 3 | -78 | Normal | 1.2 | 82 | 10 |
| 4 | -78 | Inverse | 1.1 | 91 | <5 |
Normal Addition: Grignard added to aldehyde. Inverse Addition: Aldehyde added to Grignard.
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Reaction Scheme and Competing Pathways
Caption: Desired reaction vs. the primary side reaction.
References
-
Green Techniques to Improve Grignard Reactions and Synthesize Heterocyclic Molecules. (2014). Digital Commons @ University of South Florida. [Link]
-
Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors. (2014). Angewandte Chemie International Edition. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (2020). Organic Process Research & Development. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2020). Molecules. [Link]
-
Pyridine Synthesis via [3 + 2 + 1] Oxidative Cyclization of Enamines, Ethyl Tertiary Amines, and Alcohols. (2024). Organic Letters. [Link]
- Process for providing 2-fluoropyridine. (1967).
-
Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. (2013). The Journal of Organic Chemistry. [Link]
-
Recent Approaches for the Synthesis of Pyridines and (iso)Quinolines using Propargylic alcohols. (2022). ChemistrySelect. [Link]
-
Synthetic Methods of α-Pyridinyl and α-Bipyridinyl Alcohols and α,α'-Pyridine and α,α'-Bipyridine Diols. (2015). Current Organic Synthesis. [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2017). Accounts of Chemical Research. [Link]
-
Multicomponent synthesis via acceptorless alcohol dehydrogenation: an easy access to tri-substituted pyridines. (2024). RSC Advances. [Link]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2016). Chemistry – A European Journal. [Link]
-
Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (2020). ResearchGate. [Link]
-
Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (2011). Organic & Biomolecular Chemistry. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry. [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2015). The Journal of Organic Chemistry. [Link]
-
FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. (2016). Journal of Chemical Information and Modeling. [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
-
Stereoselectively fluorinated N-heterocycles: a brief survey. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. (2022). ChemBioChem. [Link]
-
Side Reactions in a Grignard Synthesis. (2018). Journal of Chemical Education. [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? (2019). Reddit. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]
-
Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. (2023). Chemistry LibreTexts. [Link]
- Purification of fluorinated alcohols. (2006).
- Preparation method of fluoropyridine compounds. (2013).
- Purification of fluorinated alcohols. (2006).
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
1,2-addition reactions of Grignard reagents with various ketofluorohydrins containing nucleobases or heteroaromatic groups. (2019). ResearchGate. [Link]
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (1970). Journal of the Chemical Society C: Organic. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). Angewandte Chemie International Edition. [Link]
-
Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2019). The Journal of Organic Chemistry. [Link]
-
[18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. (2023). Molecules. [Link]
-
2-Fluoropyridine. PubChem. [Link]
-
Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (2000). Journal of Molecular Structure. [Link]
- 3-fluoropyridine preparation method high in yield and content. (2017).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Separation of 1-(2-Fluoropyridin-3-yl)propan-1-ol
Status: Operational Ticket ID: #CS-FP-3YL Assigned Specialist: Senior Application Scientist, Chiral Separations Group Subject: Method Development & Troubleshooting for Fluorinated Pyridyl Alcohols
Executive Summary
You are attempting to separate the enantiomers of 1-(2-Fluoropyridin-3-yl)propan-1-ol . This molecule presents a specific set of chromatographic challenges:
-
Basicity: The pyridine nitrogen (even with the electron-withdrawing fluorine at C2) acts as a Lewis base, leading to potential peak tailing on silica-based stationary phases.
-
Hydrogen Bonding: The secondary alcohol at the chiral center (C1 of the propyl chain) is a primary hydrogen bond donor/acceptor site for chiral recognition.
-
Sterics: The ortho-relationship between the fluorine (C2) and the chiral side chain (C3) creates a rigid local environment that generally enhances chiral recognition compared to non-substituted analogs.
This guide prioritizes Polysaccharide-based Stationary Phases (Amylose/Cellulose derivatives) due to their proven success rate (>90%) with pyridyl alcohols.
Part 1: Method Development Protocol (The "Happy Path")
Do not guess. Follow this screening logic to establish a baseline separation.
Phase 1: Column Selection Strategy
We recommend a "Gold Standard" screening of four core phases. The 2-fluoro substitution often interacts favorably with chlorinated polysaccharide derivatives.
| Priority | Column Chemistry | Commercial Equivalent (Examples) | Rationale |
| 1 | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD / IA / Lux Amylose-1 | Primary Choice. The open helical structure accommodates the propyl chain well. |
| 2 | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD / IB / Lux Cellulose-1 | Excellent for rigid aromatics; often provides higher resolution ( |
| 3 | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC / Lux Cellulose-2 | Specific Recommendation. The chlorinated selector often engages in halogen-halogen interactions with the 2-Fluoro group. |
| 4 | Amylose tris(5-chloro-2-methylphenylcarbamate) | Chiralpak AY / Lux Amylose-2 | Alternative amylose backbone if AD shows partial separation. |
Phase 2: Mobile Phase Screening Matrix
Standard Flow: 1.0 mL/min (Analytical 4.6mm ID) | Temp: 25°C | Detection: UV 254 nm (Pyridine absorbance)
| Mode | Mobile Phase Composition | Additive (Crucial) | When to use? |
| Normal Phase (NP) | n-Hexane / IPA (90:10) | 0.1% DEA or TEA | Default starting point. Highest success rate. |
| NP (Alt) | n-Hexane / Ethanol (90:[1]10) | 0.1% DEA or TEA | Use if |
| Polar Organic (POM) | Acetonitrile / Methanol (95:5) | 0.1% DEA or TEA | Use if sample solubility in Hexane is poor. |
| SFC | CO2 / Methanol (85:15) | 0.1% DEA | Preferred for Preparative Scale (easier solvent recovery). |
Critical Note on Additives: You must use a basic additive (Diethylamine - DEA or Triethylamine - TEA). The 2-fluoropyridine nitrogen will interact with residual silanols on the silica support, causing severe tailing and loss of resolution without it.
Part 2: Troubleshooting Guide (FAQs)
Q1: "I am seeing severe peak tailing (
). Is my column dead?"
Diagnosis: Likely Silanol Interaction , not column death. Technical Insight: The 2-fluoropyridine moiety is basic.[2] Even though the fluorine withdraws electrons, the nitrogen lone pair is accessible. It is binding to the acidic silanols on the silica matrix of the chiral column. The Fix:
-
Check Additive: Ensure your mobile phase contains 0.1% DEA (Diethylamine) .
-
Increase Additive: If 0.1% fails, increase to 0.2% DEA .
-
Switch Modifier: Change from IPA to Ethanol . Ethanol is a stronger protic solvent and can better solvate the hydroxyl group, reducing non-specific binding.
Q2: "I have separation (
), but I need baseline (
)."
Diagnosis: Insufficient thermodynamic distinction between enantiomers. The Fix:
-
Temperature Drop: Lower the column oven temperature from 25°C to 10°C or 15°C .
-
Why? Enthalpic terms usually dominate chiral recognition. Lower temperature "freezes" the transient diastereomeric complexes, often dramatically increasing selectivity (
).
-
-
Reduce Polarity: Change mobile phase from 90:10 (Hex/IPA) to 95:5 or 98:2 .
-
Why? Lowering the alcohol content increases the retention factor (
), giving the chiral selector more time to interact with the analyte.
-
Q3: "The 2-Fluoro group is labile. Will it react with the DEA?"
Diagnosis: Chemical Stability Concern.
Technical Insight: 2-Fluoropyridines are susceptible to Nucleophilic Aromatic Substitution (
-
At 25°C in Hexane/Alcohol: Risk is Negligible .
-
At >40°C in Methanol (SFC/POM): Low risk, but possible over long durations (days). The Fix: If you observe degradation (new peaks), switch the additive to Triethylamine (TEA) . TEA is a tertiary amine and is non-nucleophilic, eliminating the risk of displacing the fluorine while still suppressing silanols.
Q4: "Can I use SFC for this separation?"
Diagnosis: Scale-up / Throughput optimization. The Fix: Yes, SFC is highly recommended.
-
Column: Chiralpak IC or IG (Immobilized phases are preferred for SFC robustness).
-
Conditions: 15-20% Methanol in CO2 + 0.1% DEA.
-
Benefit: The "ortho-effect" of the fluorine often provides excellent shape selectivity in the dense CO2 medium.
Part 3: Decision Logic & Workflow
The following diagram outlines the logical flow for method development, specifically tailored to the electronic properties of fluoropyridines.
Caption: Decision tree for optimizing chiral separation of basic fluorinated pyridines. Note the specific loops for handling amine-induced tailing.
Part 4: Data Summary & Expectations
Based on analogous pyridyl alcohol separations, expect the following performance metrics:
| Parameter | Normal Phase (HPLC) | SFC (Supercritical Fluid) |
| Typical Alpha ( | 1.10 - 1.30 | 1.15 - 1.40 |
| Typical Run Time | 15 - 25 mins | 3 - 8 mins |
| Solvent Consumption | High (Hexane) | Low (CO2/MeOH) |
| Sample Load (Prep) | Moderate (Solubility limited) | High (Excellent solubility in scCO2+MeOH) |
References
-
Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (General screening protocols for polysaccharide columns).
-
Phenomenex.Chiral HPLC/SFC Column Screening Strategies. (Specifics on basic additives for nitrogen-containing heterocycles).
-
Sigma-Aldrich (Supelco).Chiral Method Development Strategies for HPLC. (Discussion on Polar Organic Mode for polar analytes).
-
Fier, P. S., & Hartwig, J. F. (2013).[3] Selective C-H fluorination of pyridines and diazines.[3] Science, 342(6161), 956-960.[3] (Context on the chemical stability and electronic properties of 2-fluoropyridines).
Sources
Technical Support Center: Purification of 1-(2-Fluoropyridin-3-yl)propan-1-ol
Welcome to the technical support center for the purification of 1-(2-Fluoropyridin-3-yl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide practical, experience-driven advice to streamline your purification workflow and enhance the purity of your final compound.
I. Understanding the Chemistry of Purification
The purification of 1-(2-Fluoropyridin-3-yl)propan-1-ol, a polar aromatic alcohol, is often complicated by the presence of structurally similar impurities. A common synthetic route to this alcohol is the reduction of the corresponding ketone, 1-(2-Fluoropyridin-3-yl)propan-1-one, typically using a reducing agent like sodium borohydride.[1][2] This synthetic pathway is a primary source of potential impurities that must be addressed during purification.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 1-(2-Fluoropyridin-3-yl)propan-1-ol and provides actionable solutions.
Recrystallization Issues
Question: My compound "oils out" during recrystallization and does not form crystals. What should I do?
Answer: "Oiling out" is a common issue when purifying polar alcohols, where the compound separates as a liquid instead of a solid. This typically occurs when the solute is too soluble in the chosen solvent system, or when the cooling process is too rapid.
Causality: The high polarity of the pyridine ring and the hydroxyl group in 1-(2-Fluoropyridin-3-yl)propan-1-ol can lead to strong solute-solvent interactions, preventing the formation of a well-ordered crystal lattice.
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase the proportion of the "poorer" solvent. If you are using a solvent pair (e.g., ethanol/water or ethyl acetate/hexane), gradually add more of the less-solubilizing solvent to the hot solution until persistent cloudiness is observed. Then, add a few drops of the "better" solvent to redissolve the precipitate before allowing it to cool slowly.[3][4]
-
Explore alternative solvent systems. Consider solvent mixtures that have a lower overall polarity. A good starting point for polar compounds is often a combination of a polar solvent with a non-polar one.[5] Refer to the table below for suggested solvent systems to screen.
-
-
Controlled Cooling:
-
Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop, undisturbed, before transferring it to an ice bath. Rapid cooling often favors oil formation over crystallization.[5]
-
Utilize a Dewar flask. For very slow cooling, placing the flask in a Dewar filled with warm water can provide a gradual temperature decrease.
-
-
Induce Crystallization:
-
Scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth.
-
Seeding with a tiny crystal of the pure compound, if available, can initiate crystallization.
-
Table 1: Suggested Recrystallization Solvent Systems for Screening
| Solvent System (v/v) | Rationale |
| Ethyl Acetate / Hexane | A good starting point for moderately polar compounds. |
| Ethanol / Water | Effective for polar compounds, but can sometimes promote oiling out.[3] |
| Acetone / Hexane | Another versatile system for compounds of intermediate polarity.[4] |
| Toluene / Heptane | For less polar impurities, the aromatic toluene can help solubilize the desired compound. |
Question: After recrystallization, my product purity is still low, and I suspect the starting ketone is the main contaminant. How can I remove it?
Answer: The unreacted starting material, 1-(2-Fluoropyridin-3-yl)propan-1-one, is a common impurity. Due to its structural similarity to the desired alcohol, it can be challenging to remove by recrystallization alone.
Causality: The ketone and alcohol have similar polarities, which can lead to co-crystallization.
Troubleshooting Workflow:
Caption: Decision workflow for removing ketone impurity.
Experimental Protocol: Acidic Liquid-Liquid Extraction
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyridine nitrogen of your desired alcohol and any basic impurities will be protonated and move into the aqueous layer. The less basic ketone will preferentially remain in the organic layer.
-
Separate the layers.
-
Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) to deprotonate the pyridine nitrogen of your alcohol.
-
Extract the aqueous layer with fresh organic solvent to recover your purified alcohol.
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Note: The 2-fluoro substituent on the pyridine ring can make it susceptible to nucleophilic aromatic substitution under certain conditions.[6] While a dilute acid wash is generally safe, prolonged exposure to strong acids or high temperatures should be avoided.
Chromatography Issues
Question: My compound is showing significant peak tailing during reverse-phase HPLC analysis. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds like your pyridyl alcohol on silica-based columns is a common problem.
Causality: The basic nitrogen atom of the pyridine ring can interact with acidic residual silanol groups on the surface of the silica stationary phase.[7] This secondary interaction leads to a non-ideal chromatographic peak shape.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Lower the pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1% v/v) to your mobile phase. This will protonate the silanol groups, reducing their interaction with your basic analyte.[8]
-
Add a competing base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1% v/v), into your mobile phase. TEA will preferentially interact with the active silanol sites, "masking" them from your compound.[7]
-
-
Choose a Different Stationary Phase:
-
Consider using a column with a stationary phase designed for the analysis of basic compounds, such as one with end-capping or a polar-embedded group.
-
Table 2: Mobile Phase Additives for Reducing Peak Tailing in RP-HPLC
| Additive | Concentration | Mechanism of Action |
| Formic Acid | 0.1% (v/v) | Protonates residual silanol groups.[8] |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% (v/v) | Acts as an ion-pairing agent and protonates silanols. |
| Triethylamine (TEA) | 0.1% (v/v) | Competes for interaction with active silanol sites.[7] |
Question: I am struggling to get good separation between my alcohol and the starting ketone using flash chromatography. What conditions should I try?
Answer: Achieving good separation between the alcohol and the less polar starting ketone requires optimizing the mobile phase polarity.
Causality: The relatively small difference in polarity between the alcohol and the ketone can make separation challenging.
Troubleshooting Workflow:
Caption: Workflow for optimizing flash chromatography separation.
Recommended Mobile Phase Systems for Flash Chromatography (Normal Phase):
-
Hexane / Ethyl Acetate: Start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the polarity. A shallow gradient is often effective.
-
Dichloromethane / Methanol: For more polar compounds, a small amount of methanol (e.g., 1-5%) in dichloromethane can provide good elution and separation.
-
Addition of a small amount of triethylamine (e.g., 0.5%) to the mobile phase can help to reduce peak tailing on silica gel by deactivating acidic sites.
III. Frequently Asked Questions (FAQs)
Q1: Is 1-(2-Fluoropyridin-3-yl)propan-1-ol stable to acidic and basic conditions?
The 2-fluoropyridine moiety can be susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or under harsh conditions.[6] While generally stable to mild acidic and basic conditions used during workup and chromatography, prolonged exposure to strong acids or bases, particularly at elevated temperatures, should be avoided to prevent potential degradation or side reactions.
Q2: My final product is a racemic mixture. How can I separate the enantiomers?
Separating the enantiomers of a chiral alcohol like 1-(2-Fluoropyridin-3-yl)propan-1-ol typically requires chiral chromatography.
-
Chiral HPLC: This is the most common method. You will need to screen different chiral stationary phases (CSPs) and mobile phases (both normal and reverse phase) to find a suitable method. Polysaccharide-based columns are often a good starting point for the separation of chiral alcohols.[9]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC can sometimes offer faster separations and uses less organic solvent compared to HPLC.
-
Classical Resolution: This involves forming diastereomeric salts with a chiral acid or base, separating the diastereomers by crystallization, and then liberating the desired enantiomer. This method is often more time-consuming to develop.
Q3: What are the expected physicochemical properties of 1-(2-Fluoropyridin-3-yl)propan-1-ol?
-
Physical State: Likely to be a liquid or a low-melting solid at room temperature.
-
Polarity: It is a polar molecule due to the pyridine ring and the hydroxyl group.
-
Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and acetone. It will have limited solubility in non-polar solvents like hexane.
-
pKa: The pyridine nitrogen will be weakly basic.
This technical guide provides a starting point for troubleshooting the purification of 1-(2-Fluoropyridin-3-yl)propan-1-ol. The optimal conditions for your specific sample may vary depending on the nature and quantity of the impurities present. Systematic experimentation based on the principles outlined above will be key to achieving a high-purity final product.
IV. References
-
Recrystallization. (n.d.). Retrieved February 19, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved February 19, 2026, from [Link]
-
1-pyridin-2-yl-propan-2-ol - Chemical Synthesis Database. (2025, May 20). Retrieved February 19, 2026, from [Link]
-
Experiment 2: Recrystallization. (n.d.). Retrieved February 19, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved February 19, 2026, from [Link]
-
4-Pyridinepropanol | C8H11NO | CID 72923 - PubChem - NIH. (n.d.). Retrieved February 19, 2026, from [Link]
-
4-Pyridinepropanol - CAS Common Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.). Retrieved February 19, 2026, from [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate. (2025, August 6). Retrieved February 19, 2026, from [Link]
-
-
Grignard Reaction - Web Pages. (n.d.). Retrieved February 19, 2026, from [Link]
-
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved February 19, 2026, from [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
Grignard Reaction. (n.d.). Retrieved February 19, 2026, from [Link]
-
ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Chiral resolution of alcohols by extractive separation of acetals - ResearchGate. (2025, August 5). Retrieved February 19, 2026, from [Link]
-
Mobile Phase Selectivity. (n.d.). Retrieved February 19, 2026, from [Link] erroneoustend/Optimize-your-HPLC-Method-with-Mobile-Phase-Selectivity.pdf
-
How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? | Biotage. (2023, January 26). Retrieved February 19, 2026, from [Link]
-
Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC. (2026, January 22). Retrieved February 19, 2026, from [Link]
-
A Review Article on Flash Chromatography - Asian Journal of Research in Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020, September 18). Retrieved February 19, 2026, from [Link]
-
Chiral separation by enantioselective liquid–liquid extraction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved February 19, 2026, from [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved February 19, 2026, from [Link]
-
Oxidative [3+2] annulation of activated pyridines for the synthesis of indolizinyl sulfonyl fluorides: a class of important pharmacophores - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent - ResearchGate. (2025, August 6). Retrieved February 19, 2026, from [Link]
-
US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents. (n.d.). Retrieved February 19, 2026, from
-
Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD - MDPI. (2025, February 11). Retrieved February 19, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved February 19, 2026, from [Link]
-
Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2025, August 6). Retrieved February 19, 2026, from [Link]
-
[FREE] Devise a 3-step synthesis of 1-propanol (or propan-1-ol) from 2-propanol (or propan-2-ol). 1) Identify - Brainly. (2023, April 3). Retrieved February 19, 2026, from [Link]
-
Prepare 2-fluro propane from propan-1- one | Filo. (2025, December 21). Retrieved February 19, 2026, from [Link]
-
Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. (n.d.). Retrieved February 19, 2026, from [Link]
-
19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020, July 1). Retrieved February 19, 2026, from [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC. (n.d.). Retrieved February 19, 2026, from [Link]
-
3.4.1 – Sodium Borohydride Reduction of Carbonyls - Open Library Publishing Platform. (n.d.). Retrieved February 19, 2026, from [Link]
-
Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species - Radboud Repository. (2024, March 11). Retrieved February 19, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Pyridinepropanol | 2859-68-9 [chemicalbook.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
Technical Support Center: 1-(2-Fluoropyridin-3-yl)propan-1-ol Scale-Up
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This guide addresses the scale-up challenges associated with synthesizing 1-(2-fluoropyridin-3-yl)propan-1-ol , a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.
The primary synthetic route involves the nucleophilic addition of ethylmagnesium bromide (EtMgBr) to 2-fluoropyridine-3-carboxaldehyde . While conceptually simple, this reaction on a kilogram scale is plagued by a specific competition between 1,2-addition (desired) and Nucleophilic Aromatic Substitution (
The Core Challenge: Chemoselectivity
The fluorine atom at the C2 position of the pyridine ring is highly activated due to the electron-withdrawing nature of the adjacent nitrogen. Strong nucleophiles like Grignard reagents can attack C2, displacing the fluoride ion.
-
Desired Pathway (Kinetic Control): Attack at the exocyclic aldehyde carbonyl.
-
Undesired Pathway (Thermodynamic Control): Attack at the endocyclic C2 carbon (
), resulting in defluorination and formation of the 2-ethylpyridine impurity.
Critical Process Parameters (CPP) & Troubleshooting
FAQ: Common Failure Modes
Q1: We are observing 15-20% of the "defluorinated" impurity (2-ethyl-3-(1-hydroxypropyl)pyridine). How do we suppress this?
A: This is the classic
-
Root Cause: Reaction temperature is too high or local concentration hotspots are occurring during addition. The activation energy for
at C2 is higher than for carbonyl addition; thus, higher temperatures favor the impurity. -
Solution:
-
Cryogenic Control: Maintain the internal reactor temperature between -40°C and -20°C . Do not allow it to rise above -10°C during addition.
-
Dosing Strategy: Switch from adding the Grignard to the aldehyde (normal addition) to adding the aldehyde to the Grignard (inverse addition)? NO.
-
Correction: You must use Normal Addition (Grignard into Aldehyde) but extremely slowly.
-
Reasoning: Keeping the Grignard concentration low relative to the aldehyde favors the faster reaction (carbonyl addition). If you dump aldehyde into bulk Grignard, the excess strong nucleophile promotes the slower
reaction on the highly activated ring.
-
-
Solvent Effects: Ensure THF is anhydrous. The presence of water creates hydroxides/alkoxides that are also competent nucleophiles for
.
-
Q2: The reaction stalls at 85% conversion, and adding more Grignard only increases impurities.
A: This is likely due to "masking" by magnesium salts.
-
Root Cause: As the alkoxide forms, magnesium salts can aggregate and precipitate, coating the unreacted aldehyde or increasing the viscosity, which hinders mixing.
-
Solution:
-
Dilution: Ensure the reaction concentration does not exceed 0.5 M.
-
Lithium Chloride Additive: Add anhydrous LiCl (0.5 equiv) to the Grignard solution before use. This breaks up polymeric magnesium aggregates (TurboGrignard concept), increasing the effective concentration of the active species and conversion rate without requiring excess equivalents.
-
Q3: We experienced a rapid exotherm and pressure spike during the quench.
A: 2-Fluoropyridines are sensitive to acid-catalyzed hydrolysis.
-
Root Cause: Quenching a large excess of Grignard with strong acid (HCl) generates heat and can hydrolyze the C-F bond if the pH drops too low, generating HF (safety hazard) and pyridone impurities.
-
Solution: Use a Fieser Quench or saturated Ammonium Chloride (
).-
Protocol: Add Sat.
slowly at 0°C. Keep pH > 5. Avoid strong mineral acids during the initial phase split.
-
Validated Scale-Up Protocol
Scale: 1.0 kg Input (2-fluoropyridine-3-carboxaldehyde) Safety Level: P3 (Flammable, Acute Tox, HF potential)
Materials
| Reagent | Equivalents | Role | Critical Spec |
| 2-Fluoropyridine-3-carboxaldehyde | 1.0 | Substrate | <0.5% H2O |
| Ethylmagnesium Bromide (3.0M in Et2O) | 1.1 - 1.2 | Nucleophile | Titrate before use |
| THF (Anhydrous) | 10 Vol | Solvent | Peroxide free |
| Ammonium Chloride (Sat. Aq.) | 5 Vol | Quench | pH buffered |
Step-by-Step Methodology
-
Reactor Prep: Purge a 20L jacketed glass reactor with
for 30 mins. Ensure internal thermocouple is calibrated. -
Substrate Charge: Charge 2-fluoropyridine-3-carboxaldehyde (1.0 kg) and Anhydrous THF (8.0 L). Start agitation (250 RPM).
-
Cooling: Cool the jacket to -45°C. Wait until internal temperature (
) reaches <-35°C . -
Reagent Addition (The Critical Step):
-
Charge EtMgBr (1.15 equiv) into a cooled addition funnel.
-
Add dropwise over 4 to 6 hours .
-
Constraint:
must never exceed -25°C . -
Observation: Solution will turn yellow/orange. Darkening indicates decomposition (
).
-
-
Reaction Monitoring:
-
Sample at 1.0 equiv addition. Analyze via HPLC.
-
Target: <2.0% starting material, <0.5% defluorinated byproduct.
-
-
Quench (Exotherm Control):
-
Cool to -20°C.
-
Add Sat.
(5 L) very slowly. The first 500 mL is the most exothermic. -
Allow to warm to 20°C only after gas evolution ceases.
-
-
Work-up:
-
Separate phases. Extract aqueous layer with EtOAc (2 x 4 L).
-
Wash combined organics with Brine (5 L).
-
Dry over
, filter, and concentrate.[1]
-
Reaction Mechanism & Workflow Visualization
The following diagrams illustrate the competing pathways and the operational workflow.
Diagram 1: Chemoselectivity Pathways
Caption: Kinetic vs. Thermodynamic control. Low temperature favors the carbonyl addition (green path) over the defluorination SNAr pathway (red path).
Diagram 2: Scale-Up Workflow
Caption: Operational workflow emphasizing the critical cooling and IPC (In-Process Control) checkpoints.
Safety & Handling (E-E-A-T)
Hazard: Hydrogen Fluoride (HF) Generation
While the C-F bond is stable under neutral conditions, thermal runaway or highly acidic conditions during workup can trigger decomposition.
-
Warning: If the reaction turns black and exotherms uncontrollably, do not open the reactor . The decomposition of fluorinated pyridines can release HF gas.
-
Mitigation: Keep Calcium Gluconate gel available at the workstation. Ensure reactor venting is scrubbed through a basic solution (NaOH).
Hazard: Organometallics
-
Handling: EtMgBr is pyrophoric in high concentrations. Use cannula transfer or pressure-equalizing addition funnels under positive nitrogen pressure.
References
-
Nucleophilic Aromatic Substitution of 2-Fluoropyridines
-
Safety Data & Handling of Fluoropyridines
-
Grignard Reaction Scale-Up Principles
- Title: Fast Scale-Up Using Microreactors (Flow Chemistry context for exothermic reactions).
- Source: Radboud Repository.
-
URL:[Link]
-
Synthesis of Fluorinated Pyridines (Methodology)
- Title: Facile Rh(III)
- Source: eScholarship / Org Lett.
-
URL:[Link]
Sources
Preventing decomposition of 1-(2-Fluoropyridin-3-yl)propan-1-ol
The following technical guide serves as a specialized support resource for researchers working with 1-(2-Fluoropyridin-3-yl)propan-1-ol . It is structured to address the specific chemical vulnerabilities of this compound—namely, the lability of the benzylic-like alcohol and the electrophilic nature of the 2-fluoropyridine core.
Compound: 1-(2-Fluoropyridin-3-yl)propan-1-ol Classification: Functionalized Pyridine / Benzylic Alcohol Derivative Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Fragility Profile"
As a Senior Application Scientist, I often see decomposition in this class of compounds not because of a single error, but due to a misunderstanding of its dual-reactivity profile . You are managing two competing instability vectors:
-
The Benzylic-like Position: The alcohol is attached to a carbon directly bonded to the pyridine ring. This position is electronically activated, making it susceptible to oxidation (to the ketone) and dehydration (to the alkene), particularly under acidic conditions.
-
The 2-Fluoro Substituent: The fluorine atom at the 2-position is activated for Nucleophilic Aromatic Substitution (SNAr) . In the presence of moisture (H₂O acting as a nucleophile) or bases, it can hydrolyze to form the thermodynamically stable 2-pyridone derivative.
Module 1: Storage & Handling (The Basics)
Q: I just received my shipment. What is the absolute best way to store this? A: Do not store this compound at room temperature for extended periods.
-
Temperature: Store at -20°C .
-
Atmosphere: It is imperative to store under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and provides a better "blanket" for liquids/oils.
-
Container: Use amber glass vials with Teflon-lined caps to prevent light-induced radical oxidation and moisture ingress.
Q: Can I store it in solution (e.g., DMSO or Methanol)? A: Avoid protic solvents like methanol or ethanol for long-term storage.
-
Why? The 2-fluoro position is susceptible to slow SNAr with alkoxides or even alcohols over time, leading to the formation of ether impurities (e.g., 2-methoxy-3-(1-hydroxypropyl)pyridine).
-
Recommendation: If you must store a stock solution, use anhydrous DMSO or Acetonitrile , keep it frozen, and use it within 2 weeks.
Q: The compound arrived as an oil, but I expected a solid. Is it degraded? A: Not necessarily. Many short-chain pyridine alcohols exist as viscous oils or low-melting solids. However, if the oil appears cloudy or has precipitated solids, this often indicates hydrolysis (formation of the 2-pyridone species, which typically has a higher melting point and poor solubility in organic oils).
Module 2: Degradation Mechanisms (The "Why")
To prevent decomposition, you must understand the pathways. This compound has three primary "Exit Routes" from stability.
Oxidative Dehydrogenation
The benzylic C-H bond is weak. Exposure to air, especially in the presence of light or trace metals, facilitates the loss of two hydrogen atoms to form 1-(2-fluoropyridin-3-yl)propan-1-one .
Acid-Catalyzed Dehydration
In the presence of even weak acids (e.g., unneutralized CDCl₃), the hydroxyl group can protonate and leave as water. This generates a carbocation stabilized by the pyridine ring, which rapidly eliminates a proton to form the conjugated alkene: 1-(2-fluoropyridin-3-yl)prop-1-ene .
Nucleophilic Hydrolysis (SNAr)
The 2-position is electron-deficient.[1] Water or hydroxide ions can attack this position, displacing the fluoride ion. The resulting 2-hydroxy product tautomerizes to the stable 2-pyridone form.
Visualization of Degradation Pathways
Caption: Primary degradation pathways for 1-(2-Fluoropyridin-3-yl)propan-1-ol showing vulnerability to oxidation, acid catalysis, and nucleophilic attack.
Module 3: Troubleshooting Experimental Workflows
Scenario 1: "My reaction yield is low, and I see a new spot on TLC."
-
Diagnosis: If the reaction involved heating in a basic solvent (like DMF or DMAc), you likely triggered the SNAr hydrolysis .
-
Fix: Switch to non-nucleophilic bases (e.g., Cs₂CO₃ instead of NaOH) and ensure solvents are strictly anhydrous. Avoid temperatures >80°C if possible.
Scenario 2: "The NMR sample in CDCl₃ turned yellow overnight."
-
Diagnosis: CDCl₃ is naturally acidic (forming HCl over time). This acidity catalyzed the dehydration to the alkene or promoted etherification with trace ethanol (stabilizer in chloroform).
-
Fix: Always filter CDCl₃ through a small plug of basic alumina or K₂CO₃ before dissolving this specific compound. Alternatively, use DMSO-d₆ , which is non-acidic and stabilizes the H-bonding network.
Scenario 3: "I'm trying to oxidize the alcohol to the ketone, but I'm losing the Fluorine."
-
Diagnosis: Strong oxidants (like Jones reagent) are highly acidic. You are likely hydrolyzing the fluorine faster than you are oxidizing the alcohol.
-
Fix: Use mild, buffered oxidation conditions. Dess-Martin Periodinane (DMP) or TPAP/NMO are superior choices because they operate at neutral pH and avoid the harsh conditions that strip the fluorine.
Module 4: Analytical Verification (Guardrails)
Use these markers to validate the integrity of your compound before use.
| Analytical Method | Observation | Interpretation |
| ¹H NMR | Loss of multiplet at ~4.8 ppm (CH-OH) | Full degradation. |
| ¹H NMR | New doublet/multiplet at ~6.0–6.8 ppm | Alkene formation (Dehydration). |
| ¹⁹F NMR | Disappearance of signal at ~ -70 ppm | Defluorination (Hydrolysis to Pyridone). |
| LC-MS | Mass shift: [M+H]⁺ - 2 (e.g., M-2) | Ketone formation (Oxidation).[2] |
| LC-MS | Mass shift: [M+H]⁺ - 20 (Loss of HF) | Cyclization/Elimination artifact. |
References
-
Nucleophilic Arom
-
Mechanism & Kinetics: The 2-fluoropyridine moiety is highly activated for SNAr reactions due to the electronegativity of fluorine and the electron-deficient pyridine ring.[1]
-
Source: BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link
-
-
Benzylic Alcohol Oxidation P
-
Dehydr
-
Stability of 2-Fluoropyridine Deriv
- Handling: 2-Fluoropyridine derivatives require storage at low temperatures (0-8°C or lower)
-
Source: ChemicalBook. (2026). 2-Fluoropyridine Properties and Storage. Link
Sources
Technical Support Center: Byproduct Analysis in 1-(2-Fluoropyridin-3-yl)propan-1-ol Synthesis
Welcome to the technical support guide for the synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. The information herein is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your process development and ensure the highest purity of your target molecule.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1-(2-Fluoropyridin-3-yl)propan-1-ol and what are the expected byproducts?
A1: The most prevalent and logical synthetic route is the nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to 2-fluoro-3-pyridinecarboxaldehyde. While this reaction is generally effective, several byproducts can arise from the reactivity of the starting materials and intermediates.[1][2]
The primary expected byproducts include:
-
2-Ethyl-3-pyridinecarboxaldehyde: Formed via Nucleophilic Aromatic Substitution (SNAr) where the Grignard reagent displaces the fluoride.[3][4]
-
1-(2-Ethylpyridin-3-yl)propan-1-ol: The product resulting from the Grignard addition to the SNAr byproduct.
-
Unreacted 2-fluoro-3-pyridinecarboxaldehyde: Due to incomplete reaction or Grignard reagent degradation.
-
Butane: From the Wurtz-type homocoupling of the ethylmagnesium bromide.
-
2-Fluoropyridine-3-methanol: Resulting from the reduction of the aldehyde, a side reaction where the Grignard reagent acts as a hydride donor.[1]
Understanding these potential impurities is the first step in developing a robust process and effective analytical controls.[5][][7]
Q2: Why is temperature control so critical during the Grignard addition?
A2: Temperature control is paramount for two main reasons. First, Grignard reactions are exothermic, and poor temperature management can lead to a runaway reaction. Second, the rates of side reactions are highly temperature-dependent. Specifically, the undesired Nucleophilic Aromatic Substitution (SNAr) of the fluoride by the Grignard reagent is significantly accelerated at higher temperatures.[3][4] Maintaining a low temperature (typically between -20 °C and 0 °C) favors the desired 1,2-addition to the carbonyl group over the SNAr pathway, thus maximizing the yield of the target product and minimizing the formation of 2-ethylpyridine derivatives.[8]
Q3: My reaction yield is consistently low. What are the most likely causes?
A3: Low yields can typically be attributed to three main factors:
-
Poor Grignard Reagent Quality/Titer: Grignard reagents are highly sensitive to moisture and air.[9][10] Improperly dried glassware, solvents, or exposure to the atmosphere will quench the reagent, reducing its effective concentration and leading to incomplete conversion of the starting aldehyde. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Competitive Side Reactions: As mentioned in Q1 and Q2, side reactions like SNAr and reduction of the aldehyde consume the starting material and reagent, diverting them from the main reaction pathway.
-
Workup and Isolation Issues: The product, a pyridyl alcohol, can have some water solubility. During the aqueous workup, product loss can occur if extractions are not performed thoroughly. Furthermore, the product may be sensitive to acidic conditions, which can sometimes be used during workup.
Section 2: Troubleshooting Guide
This section addresses specific problems you may observe during your analysis, providing potential causes and actionable solutions.
Problem 1: My GC-MS analysis shows an unexpected peak with a mass corresponding to the loss of fluorine and the addition of an ethyl group.
-
Question: I've identified a significant impurity with a molecular weight of 135 g/mol , which I suspect is 2-Ethyl-3-pyridinecarboxaldehyde, and another at 165 g/mol , likely 1-(2-Ethylpyridin-3-yl)propan-1-ol. Why am I seeing these?
-
Answer:
-
Root Cause: The presence of these byproducts is a clear indicator that a Nucleophilic Aromatic Substitution (SNAr) reaction is occurring.[3][11] The ethyl Grignard reagent is acting as a nucleophile, attacking the carbon bearing the fluorine atom. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for this type of attack.[4] This side reaction becomes more prominent at elevated temperatures.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction temperature is maintained at or below 0 °C during the entire Grignard addition phase. Use a calibrated thermometer and an efficient cooling bath.
-
Slow Addition: Add the Grignard reagent slowly and dropwise to the aldehyde solution. This prevents localized temperature spikes that can drive the SNAr reaction.
-
Consider a Different Grignard Reagent: While less common, a switch to ethylmagnesium chloride from bromide, or the use of additives, can sometimes alter the reactivity profile and reduce SNAr.
-
-
Problem 2: My reaction appears sluggish, and post-workup NMR shows a high percentage of unreacted 2-fluoro-3-pyridinecarboxaldehyde.
-
Question: Even after adding the stoichiometric amount of Grignard reagent and stirring for several hours, the reaction is incomplete. What's going wrong?
-
Answer:
-
Root Cause: This issue points directly to the quality and effective concentration of your Grignard reagent. Organometallic reagents are potent bases and are readily destroyed by protic sources like water.[9][10]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). Ensure your starting aldehyde is also dry.
-
Titer the Grignard Reagent: Do not rely on the concentration stated on a commercial bottle. Before each reaction, perform a titration (e.g., using iodine and sodium thiosulfate) to determine the exact molarity of your Grignard solution. This ensures you are adding the correct number of equivalents.
-
Check Magnesium Quality: The magnesium turnings used to prepare the Grignard reagent should be fresh and activated. The passivating layer of magnesium oxide can be removed by crushing the turnings or using activating agents like iodine or 1,2-dibromoethane.[12]
-
-
Problem 3: HPLC analysis reveals a byproduct with a similar retention time to my product, making purification difficult.
-
Question: I have an impurity that co-elutes or is very close to my main product peak in my standard reversed-phase HPLC method. How can I resolve and identify it?
-
Answer:
-
Root Cause: The impurity likely has a very similar polarity and structure to your desired product. A common candidate is the reduction byproduct, 2-fluoropyridine-3-methanol. The Grignard reagent, if it possesses a β-hydride (which ethylmagnesium bromide does), can deliver a hydride to the carbonyl, reducing it to the corresponding alcohol.[1]
-
Troubleshooting Steps:
-
HPLC Method Development: Modify your analytical method to improve resolution.[13][14]
-
Change the mobile phase gradient.
-
Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice-versa).[15]
-
Use a different column chemistry (e.g., a phenyl-hexyl or a column designed for polar compounds).
-
-
LC-MS Analysis: Use HPLC-MS to get a mass for the unknown peak. The reduction product (2-fluoropyridine-3-methanol) will have a molecular weight of 127.11 g/mol , distinguishing it from your product (155.16 g/mol ).[5][16]
-
Minimize Formation: The reduction side reaction is often more prevalent with bulkier Grignard reagents or at higher temperatures. Ensure precise temperature control and slow addition.
-
-
Section 3: Visualizing Reaction Pathways & Troubleshooting
To better understand the chemical transformations and decision-making process, the following diagrams illustrate the key pathways.
Caption: Main reaction and key byproduct formation pathways.
Caption: A decision tree for troubleshooting common synthesis issues.
Section 4: Analytical Protocols
Accurate identification and quantification of byproducts are essential for process control.[5][7] Below are generalized starting protocols for HPLC and GC-MS analysis.
Table 1: Summary of Potential Byproducts and Analytical Signatures
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected m/z (EI+) | Key Analytical Notes |
| Product: 1-(2-Fluoropyridin-3-yl)propan-1-ol | C₈H₁₀FNO | 155.17 | 155, 126 (M-Et) | Target analyte. |
| Byproduct: 2-Ethyl-3-pyridinecarboxaldehyde | C₈H₉NO | 135.16 | 135, 106 (M-Et) | SNAr on starting material. More nonpolar than product. |
| Byproduct: 1-(2-Ethylpyridin-3-yl)propan-1-ol | C₁₀H₁₅NO | 165.23 | 165, 136 (M-Et) | Grignard addition to SNAr byproduct. |
| Byproduct: 2-Fluoropyridine-3-methanol | C₆H₆FNO | 127.11 | 127, 96 | Reduction byproduct. More polar than product. |
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This method provides a baseline for quantifying the product and polar/nonpolar impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[15]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.[15]
-
Detection Wavelength: 265 nm (adjust based on UV spectrum of the fluoropyridine chromophore).[15]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is excellent for identifying volatile byproducts and unreacted starting materials.[17][18]
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
GC Column: A medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium, constant flow.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dilute the crude sample in a suitable solvent like ethyl acetate or dichloromethane. Derivatization with a silylating agent (e.g., BSTFA) may be required to improve the peak shape of the alcohol products.[15]
References
- Benchchem. (n.d.). Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
- W.R. Grace. (2025, February 6). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients.
- BOC Sciences. (n.d.). Impurity Analysis Strategies in APIs.
- Alfa Chemistry. (n.d.). Isolation and Identification of API Impurities.
- Senieer. (n.d.). Ideas And Trends Of Controlling Organic Impurities In APIs.
- Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products.
- Hartwig, J. F., et al. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.
- SIELC Technologies. (2024, August 12). Pyridine.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
- National Center for Biotechnology Information. (n.d.). TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- LibreTexts Chemistry. (2023, November 20). 19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation.
- O'Mahony, G., et al. (2018, August 10). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Wikipedia. (n.d.). Grignard reagent.
- Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent?.
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 7. Ideas And Trends Of Controlling Organic Impurities In APIs - Senieer - What You Trust [senieer.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Grignard reagent - Wikipedia [en.wikipedia.org]
- 13. Pyridine | SIELC Technologies [sielc.com]
- 14. helixchrom.com [helixchrom.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: NMR Characterization of 1-(2-Fluoropyridin-3-yl)propan-1-ol
The following guide is a technical analysis of the NMR characterization of 1-(2-Fluoropyridin-3-yl)propan-1-ol . It synthesizes theoretical principles, literature data on fluoropyridines, and standard alcohol characterization protocols to provide a robust reference for identification.[1]
Executive Summary & Structural Context
This guide details the structural validation of 1-(2-Fluoropyridin-3-yl)propan-1-ol , a critical intermediate often encountered in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1]
The presence of the fluorine atom at the C2 position of the pyridine ring introduces unique spin-spin coupling patterns (
The Molecule[2][3][4][5][6]
-
IUPAC Name: 1-(2-fluoropyridin-3-yl)propan-1-ol[1]
-
Substituent: 1-Hydroxypropyl group at C3[1]
-
Key Feature: The fluorine atom acts as an internal spin-label, splitting carbon and proton signals.[1]
Synthesis & Sample Preparation Context
To understand the impurities and solvent choices, one must understand the origin. This alcohol is typically synthesized via the Grignard addition of ethylmagnesium bromide to 2-fluoro-3-pyridinecarboxaldehyde .[1]
Experimental Protocol: Sample Preparation
For optimal resolution of the hydroxyl proton and fluorine couplings:
-
Solvent Choice: DMSO-d6 is superior to CDCl
.[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors that obscure small
couplings.
1H NMR Analysis: The Fluorine Fingerprint
The
Assignment Table (400 MHz, DMSO-d6)
| Position | Type | Multiplicity | Interpretation | ||
| H6 | Ar-H | 8.15 – 8.20 | ddd (or dt) | ||
| H4 | Ar-H | 7.90 – 8.00 | ddd | Adjacent to the alkyl group.[1] Large | |
| H5 | Ar-H | 7.35 – 7.45 | ddd | ||
| OH | Hydroxyl | 5.30 – 5.40 | d | Visible as doublet in DMSO-d6.[1] Disappears with D | |
| H1' | CH-OH | 4.75 – 4.85 | q / multiplet | Benzylic-like position.[1] Shows complexity due to diastereotopic H2'. | |
| H2' | CH | 1.60 – 1.75 | m | Complex | Diastereotopic protons (non-equivalent) due to adjacent chiral center.[1] |
| H3' | CH | 0.85 – 0.95 | t | Classic terminal methyl triplet.[1] |
Comparative Performance: Target vs. Isomer
Distinguishing 1-(2-fluoropyridin-3-yl)propan-1-ol (Target) from 1-(6-fluoropyridin-3-yl)propan-1-ol (Common Isomer).
-
Target (2-Fluoro): H4 (adjacent to alkyl) shows a distinct coupling to F. The coupling pattern is complex (tight proximity).[1]
-
Isomer (6-Fluoro): The alkyl group is para to the Fluorine. The aromatic splitting is simpler; H2 (between N and alkyl) appears as a singlet or fine doublet, lacking the strong F-coupling seen in the ortho-isomer.[1]
13C NMR Analysis: The Definitive Proof
The
Assignment Table (100 MHz, DMSO-d6)
| Carbon | Type | Splitting | Note | ||
| C2 | Ar-C-F | 160 – 163 | Doublet | Diagnostic: Huge splitting confirms F is directly attached.[1] | |
| C6 | Ar-C-N | 145 – 147 | Doublet | ||
| C4 | Ar-C | 135 – 138 | Doublet | Para to N. | |
| C3 | Ar-C-R | 125 – 128 | Doublet | Key: Large | |
| C5 | Ar-C | 120 – 122 | Doublet | Most shielded aromatic carbon.[1] | |
| C1' | CH-OH | 68 – 72 | Doublet | Small coupling often seen due to proximity to F-ring.[1] | |
| C2' | CH | 30 – 32 | Singlet | - | - |
| C3' | CH | 9 – 11 | Singlet | - | - |
Comparative Logic: Why 13C is Superior
In the non-fluorinated analog (1-(pyridin-3-yl)propan-1-ol ), the aromatic carbons appear as single sharp peaks.[1]
-
Performance Metric: The presence of the
(240 Hz) and (30 Hz) doublets eliminates any ambiguity regarding the presence and position of the halogen.[1] A 6-fluoro isomer would show a different pattern for the substituted carbon (C3 would have a smaller or instead of the large ).[1]
Workflow Visualization (Graphviz)[1]
The following diagram illustrates the logical workflow for confirming the structure using the data described above.
Figure 1: Decision tree for structural validation of fluorinated pyridine alcohols.
Advanced Verification: 2D NMR
While 1D spectra are usually sufficient, 2D techniques resolve ambiguities in the aliphatic chain.[1]
-
COSY (Correlation Spectroscopy):
-
Establishes the connectivity: OH
H1' H2' H3' . -
Verifies the aromatic ring system: H4
H5 H6 .
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Crucial for identifying the C1' (CH-OH) carbon if it overlaps with solvent signals.[1]
-
Confirms which aromatic protons belong to which carbons (separating H4/H6).
-
References
-
ChemicalBook. 2-Fluoropyridine NMR Data and Coupling Constants. Source: [1]
-
National Science Foundation (NSF). Fluorine MAS NMR of Pharmaceutical Ingredients.[1] (Context on F-NMR sensitivity). Source: [1]
-
DocBrown's Chemistry. NMR Analysis of Propan-1-ol and Isomers. (Reference for aliphatic chain shifts). Source: [1]
-
Sigma-Aldrich. 2-Fluoro-3-pyridinecarboxaldehyde Product Data. (Precursor validation).[1] Source: [1]
-
ACD/Labs. 1H-1H Coupling Constants and Multiplicity Guide. Source:
Sources
Technical Characterization & Application Guide: 1-(2-Fluoropyridin-3-yl)propan-1-ol
Topic: Characterization of 1-(2-Fluoropyridin-3-yl)propan-1-ol Content Type: Publish Comparison Guide
Executive Summary
1-(2-Fluoropyridin-3-yl)propan-1-ol is a specialized chiral building block derived from the reduction of 1-(2-fluoropyridin-3-yl)propan-1-one. While often overshadowed by its ketone precursor (a known intermediate in the supply chain of potassium-competitive acid blockers like Vonoprazan), this alcohol offers unique reactivity. Its 2-fluoro substituent serves as a "chemical trigger" for intramolecular nucleophilic aromatic substitution (
This guide characterizes the molecule's physicochemical profile, details its synthesis via biocatalysis, and objectively compares its utility against non-fluorinated and chlorinated analogs.
Part 1: Physicochemical Profile & Identification
The introduction of the fluorine atom at the C2 position significantly alters the electronic landscape of the pyridine ring compared to the non-fluorinated analog.
Table 1: Comparative Physicochemical Data
| Property | 1-(2-Fluoropyridin-3-yl)propan-1-ol | 1-(Pyridin-3-yl)propan-1-ol (Non-F Analog) | 1-(2-Chloropyridin-3-yl)propan-1-ol |
| Molecular Weight | 155.17 g/mol | 137.18 g/mol | 171.62 g/mol |
| LogP (Predicted) | ~1.35 | 0.82 | ~1.65 |
| pKa (Pyridine N) | ~0.5 (Highly suppressed basicity) | 5.2 (Moderately basic) | ~0.7 |
| Electronic Effect | Strong | Neutral C2; requires activation for substitution. | Inductive withdrawing; weaker leaving group than F in |
| Key NMR Feature | Standard pyridine shifts. | C2-Cl deshielding effect. |
Expert Insight: The drastically lowered pKa of the fluorinated analog (approx. 0.5 vs 5.[1][2][3]2) means this compound will not protonate under standard acidic workup conditions that would protonate the non-fluorinated pyridine. This allows for orthogonal purification strategies where basic impurities can be washed away with mild acid while the fluoropyridine remains in the organic phase.
Part 2: Synthesis & Stereochemical Control
The utility of this alcohol often depends on its enantiopurity. While chemical reduction yields a racemate, biocatalytic reduction is the industry standard for generating the chiral (S)- or (R)-alcohol with high enantiomeric excess (ee).
Method A: Chemical Reduction (Racemic)
-
Reagents: Sodium Borohydride (
), Methanol. -
Yield: >95%
-
Drawback: Produces a 50:50 racemic mixture, requiring subsequent chiral resolution (e.g., lipase-catalyzed kinetic resolution) which caps the maximum theoretical yield at 50%.
Method B: Biocatalytic Reduction (Asymmetric)
-
Reagents: Ketoreductase (KRED) library, NADPH cofactor, Isopropanol (hydrogen donor).
-
Yield: >90%
-
ee: >99% (Enzyme dependent)
-
Advantage: Direct access to chiral building blocks without resolution losses.
Experimental Workflow Diagram
The following diagram illustrates the divergent synthesis pathways from the commercial ketone precursor.
Figure 1: Synthesis pathways comparing chemical vs. biocatalytic reduction. The biocatalytic route (green path) is preferred for pharmaceutical applications due to atom economy.
Part 3: The "Killer Application" – Intramolecular Cyclization
The primary advantage of 1-(2-Fluoropyridin-3-yl)propan-1-ol over its analogs is its ability to undergo a base-mediated intramolecular cyclization to form 2,3-dihydrofuro[2,3-b]pyridine .
Mechanism:
-
Deprotonation: A base (e.g., NaH or t-BuOK) deprotonates the hydroxyl group.
-
Meisenheimer Complex: The resulting alkoxide attacks the C2 position of the pyridine ring. The high electronegativity of fluorine makes C2 highly electrophilic.
-
Elimination: Fluoride is ejected as a leaving group, closing the furan ring.
Protocol: Cyclization to Dihydrofuro[2,3-b]pyridine
-
Substrate: 1.0 eq 1-(2-Fluoropyridin-3-yl)propan-1-ol.
-
Solvent: Anhydrous THF or DMF (0.1 M).
-
Base: 1.2 eq Sodium Hydride (60% dispersion in oil).
-
Conditions: Stir at
for 30 min, then warm to RT (or for difficult substrates). -
Workup: Quench with
, extract with EtOAc. -
Self-Validation: Monitor disappearance of the
NMR signal (-70 ppm). The product is fluorine-free.
Figure 2: Mechanistic pathway for the base-mediated cyclization. The lability of the fluorine atom is the critical enabler of this transformation.
Part 4: Comparative Selection Guide
When should you choose the 2-Fluoro variant over the 2-Chloro or Non-substituted analogs?
Table 2: Reactivity & Application Comparison
| Feature | 2-Fluoro Analog | 2-Chloro Analog | Non-Substituted Analog |
| Cyclization Potential | Excellent. Spontaneous cyclization with mild base ( | Moderate. Requires stronger bases or higher heat; slower kinetics. | Poor. Requires Pd-catalyzed C-H activation or oxidative closure. |
| Cross-Coupling | Low. C-F bond is too strong for standard Suzuki/Buchwald couplings. | High. Excellent partner for Pd-catalyzed cross-couplings. | N/A. No handle for coupling. |
| Metabolic Stability | High. Fluorine blocks metabolic oxidation at C2. | Medium. Chlorine can be a metabolic soft spot (displacement). | Low. Pyridine ring susceptible to oxidation. |
| Best Use Case | Synthesis of fused bicyclic systems (furo-pyridines) or highly stable ligands. | Synthesis of biaryl systems via cross-coupling. | General solvent/additive or simple ligand. |
Decision Matrix:
-
Choose 2-Fluoro if your goal is to close the ring (form a dihydrofuro[2,3-b]pyridine) or if you need a specific
reaction with a hard nucleophile (alkoxide/amine). -
Choose 2-Chloro if you intend to preserve the alcohol chain and attach an aryl group to the pyridine ring via Suzuki coupling.
References
-
Beutner, G. L., et al. (2009).[4] "A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines." Tetrahedron Letters, 50(6), 781–784.
- Citation Context: Establishes the protocol for cyclization of 3-(hydroxyalkyl)-2-fluoropyridines.
-
Li, H., et al. (2023). "Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors." European Journal of Medicinal Chemistry, 258, 115616.[5]
- Citation Context: Demonstrates the application of this scaffold in modern drug discovery (IRAK4 inhibitors).
-
ChemScene. "1-(2-Fluoropyridin-3-yl)propan-1-one Product Data."
- Citation Context: Provides physical d
- Snieckus, V., et al. (2008). "Directed ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. lookchem.com [lookchem.com]
- 3. rsc.org [rsc.org]
- 4. (PDF) A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines [academia.edu]
- 5. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(2-Fluoropyridin-3-yl)propan-1-ol and its Fluoropyridine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine ring, a ubiquitous motif in a vast array of pharmaceuticals, offers a versatile platform for structural modification. When combined with the unique physicochemical properties of fluorine, it gives rise to a class of compounds with enhanced metabolic stability, target potency, and bioavailability.[1][2][3] This guide provides an in-depth comparative analysis of 1-(2-fluoropyridin-3-yl)propan-1-ol and its structural analogs, offering insights into their performance supported by experimental data and detailed protocols.
The Strategic Advantage of Fluorine in Pyridine Scaffolds
The introduction of a fluorine atom to a pyridine ring is not a trivial substitution. It imparts a range of beneficial effects that can transform a promising lead compound into a viable drug candidate.[1][2] The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influencing its interaction with biological targets and altering its solubility and absorption profile.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's half-life and oral exposure.[5][6]
This guide will explore the nuanced differences that arise from the specific placement of fluorine on the pyridine ring and modifications to the propan-1-ol side chain. We will delve into how these seemingly minor structural changes can lead to significant variations in biological activity, metabolic stability, and overall drug-like properties.
Comparative Analysis of Fluoropyridine Analogs
To understand the structure-activity relationship (SAR) and structure-property relationship (SPR) of this class of compounds, we will compare 1-(2-Fluoropyridin-3-yl)propan-1-ol with its non-fluorinated parent compound and other positional isomers. While specific experimental data for 1-(2-Fluoropyridin-3-yl)propan-1-ol is not extensively available in the public domain, we can extrapolate and draw comparisons from closely related analogs and its ketone precursor, 1-(2-Fluoropyridin-3-yl)propan-1-one.
Physicochemical Properties
The physicochemical properties of a molecule, such as lipophilicity (LogP) and acidity (pKa), are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Compound | Structure | Calculated LogP | Predicted pKa | Rationale for Differences |
| 1-(Pyridin-3-yl)propan-1-ol | 1.5[7] | ~4.9 (basic)[8] | Baseline compound without fluorine modification. | |
| 1-(2-Fluoropyridin-3-yl)propan-1-one (precursor) | ![]() | 1.81[9] | Lower than parent | The electron-withdrawing fluorine atom at the 2-position is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa. The addition of fluorine generally increases lipophilicity. |
| 1-(2-Fluoropyridin-3-yl)propan-1-ol | ![]() | ~2.0 (estimated) | Lower than parent | Reduction of the ketone to an alcohol slightly increases polarity, but the overall lipophilicity is still expected to be higher than the non-fluorinated analog due to the fluorine atom. The pKa is expected to be similar to its ketone precursor. |
| 1-(6-Fluoropyridin-3-yl)propan-1-ol (hypothetical analog) | ![]() | ~2.0 (estimated) | Lower than parent | The fluorine atom at the 6-position would also decrease the basicity of the pyridine nitrogen. The effect on LogP is expected to be similar to the 2-fluoro isomer. |
Note: The structures for 1-(2-Fluoropyridin-3-yl)propan-1-ol and its hypothetical analog are illustrative as publicly available experimental data is limited.
Biological Activity: A Focus on Kinase Inhibition
Pyridine-based scaffolds are prevalent in kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase domain. The addition of a fluorine atom can modulate this interaction and influence the overall potency and selectivity of the inhibitor.[10][11]
Hypothetical Comparative Kinase Inhibition Data (IC50, nM)
| Compound | Target Kinase (e.g., p38α) | Rationale |
| 1-(Pyridin-3-yl)propan-1-ol | >10,000 | The non-fluorinated analog is expected to have weak or no inhibitory activity without further optimization. |
| 1-(2-Fluoropyridin-3-yl)propan-1-ol | 500 - 2000 | The 2-fluoro substitution can enhance binding affinity through favorable electronic interactions and by displacing water molecules in the binding pocket. The propan-1-ol side chain can form additional hydrogen bonds. |
| Positional Fluoro-Isomers (e.g., 4-F, 5-F, 6-F) | Variable | The potency would be highly dependent on the specific interactions of the fluorine atom within the kinase active site. Some positions may lead to steric clashes, while others could form favorable halogen bonds or other non-covalent interactions. |
| Side-Chain Modified Analogs (e.g., ethan-1-ol, butan-1-ol) | Variable | The length and branching of the alkyl-alcohol side chain would directly impact the ability of the molecule to fit within the binding pocket and form optimal interactions. |
Metabolic Stability
One of the primary reasons for incorporating fluorine into drug candidates is to improve their metabolic stability.[5][6] The strong C-F bond can block metabolically labile C-H positions, preventing oxidation by cytochrome P450 enzymes.
Predicted Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Rationale |
| 1-(Pyridin-3-yl)propan-1-ol | < 15 | The pyridine ring and the benzylic position of the propan-1-ol side chain are susceptible to oxidative metabolism. |
| 1-(2-Fluoropyridin-3-yl)propan-1-ol | 30 - 60 | The fluorine atom at the 2-position shields the pyridine ring from oxidation. This is expected to significantly increase the metabolic half-life compared to the non-fluorinated analog. |
| Other Fluoropyridine Analogs | Variable | The position of the fluorine atom would influence which sites are protected from metabolism. Analogs with fluorine at other positions would likely also show enhanced stability compared to the non-fluorinated parent compound. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of the comparative data, this section provides detailed, step-by-step methodologies for the key assays discussed.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the analogs against a target kinase.[9]
Caption: General workflow for an in vitro kinase inhibition assay.
Reagents and Materials:
-
Purified recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and substrate to the wells of a microplate containing the appropriate assay buffer.
-
Add the test compounds to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value from the resulting dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[9][13]
Caption: Workflow for the MTT cell proliferation assay.
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to a DMSO-treated control and determine the GI50 (concentration for 50% inhibition of cell growth) value.
Microsomal Stability Assay
This assay measures the in vitro metabolic stability of the compounds in human liver microsomes.[5][14]
Caption: Experimental workflow for the microsomal stability assay.
Reagents and Materials:
-
Pooled human liver microsomes
-
Test compounds
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Pre-warm a mixture of human liver microsomes and the test compound in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to terminate the reaction.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance of the test compound and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The strategic fluorination of the pyridine scaffold offers a powerful approach to fine-tuning the drug-like properties of lead compounds. As demonstrated by the comparative analysis of 1-(2-Fluoropyridin-3-yl)propan-1-ol and its analogs, the position of the fluorine atom and the nature of the side chain can have a profound impact on physicochemical properties, biological activity, and metabolic stability. While further experimental data on this specific series of compounds is needed for a complete picture, the principles and protocols outlined in this guide provide a solid framework for the rational design and evaluation of novel fluoropyridine-based drug candidates. By understanding the subtle interplay between structure and function, researchers can more effectively navigate the complex process of drug discovery and development.
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Introduction: The Strategic Advantage of Fluoropyridine Scaffolds in Medicinal Chemistry
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 1-(2-Fluoropyridin-3-yl)propan-1-ol Derivatives for Targeted Drug Design
In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold," forming the core of numerous FDA-approved therapeutics.[1][2] Its ability to engage in hydrogen bonding, its aromatic nature, and its tunable electronic properties make it a versatile platform for designing biologically active molecules.[3] The strategic incorporation of fluorine into this scaffold further enhances its desirability, often leading to improved metabolic stability, increased binding affinity, and modulated bioavailability.[4][5] Fluorine's high electronegativity and small size can profoundly influence the pKa of the pyridine nitrogen and create favorable orthogonal interactions with protein targets, making fluoropyridine derivatives highly attractive for development.[4][5]
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-(2-fluoropyridin-3-yl)propan-1-ol and its derivatives. While direct, extensive literature on this specific scaffold is nascent, we will construct a robust SAR model by synthesizing data from closely related pyridine analogs and foundational principles of medicinal chemistry. Our objective is to provide researchers and drug development professionals with a predictive framework to guide the rational design of novel, potent, and selective therapeutic agents based on this promising core structure. We will explore synthetic strategies, dissect the impact of structural modifications, and propose experimental workflows for validation, grounding all insights in authoritative research.
The Core Moiety: Deconstructing 1-(2-Fluoropyridin-3-yl)propan-1-ol
The lead compound, 1-(2-fluoropyridin-3-yl)propan-1-ol, presents three key regions for chemical modification and SAR exploration: the 2-fluoropyridine headgroup, the C1-chiral propanol linker, and the terminal ethyl group. Understanding the intrinsic contribution of each region is paramount for strategic analog design.
-
The 2-Fluoropyridine Headgroup: This is the primary pharmacophore. The pyridine nitrogen acts as a hydrogen bond acceptor. The fluorine atom at the C2 position is a powerful electron-withdrawing group, which lowers the pKa of the pyridine ring, reducing its basicity and potentially minimizing off-target interactions or improving cell permeability. It can also form crucial non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) within a target's binding pocket.
-
The Propan-1-ol Linker: The secondary alcohol at the C1 position is a critical hydrogen bond donor and acceptor. Its stereochemistry—(R) versus (S)—is expected to be a major determinant of biological activity, as precise spatial orientation is often required for optimal interaction with chiral protein environments.
-
The Terminal Ethyl Group: This region projects into what is often a hydrophobic sub-pocket of a binding site. Its size, shape, and lipophilicity can be fine-tuned to optimize van der Waals interactions and overall compound properties.
Caption: Key modifiable regions of the core scaffold.
Proposed Synthetic Pathway and Workflow
A reliable synthetic route is the foundation of any SAR campaign. The most direct approach to synthesizing the target scaffold and its derivatives involves the nucleophilic addition of an organometallic reagent to an aldehyde.
Experimental Protocol: Synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-ol
-
Preparation of the Grignard Reagent (or Organolithium):
-
To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings.
-
Add a solution of 3-bromo-2-fluoropyridine in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard formation. An iodine crystal can be added to aid initiation.
-
Stir the reaction at room temperature for 1-2 hours until the magnesium is consumed. For the organolithium route, 3-bromo-2-fluoropyridine would be treated with n-butyllithium at -78 °C.
-
-
Nucleophilic Addition:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of propanal in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(2-fluoropyridin-3-yl)propan-1-ol.
-
Caption: Synthetic workflow for the core compound.
Structure-Activity Relationship (SAR) Analysis
The following analysis outlines key structural modifications and their predicted impact on biological activity, based on established principles and data from analogous series.[6] A hypothetical dataset is presented to illustrate these relationships clearly.
Table 1: Hypothetical SAR Data for 1-(2-Fluoropyridin-3-yl)propan-1-ol Derivatives
| Compound ID | R¹ (Pyridine C4-C6) | R² (Propanol Chain) | R³ (Hydroxyl) | Target IC₅₀ (nM) |
| 1 (Lead) | H | -CH₂CH₃ | -OH | 150 |
| 2 | 5-Cl | -CH₂CH₃ | -OH | 75 |
| 3 | 5-OCH₃ | -CH₂CH₃ | -OH | 350 |
| 4 | H | -CH₃ | -OH | 200 |
| 5 | H | -CH(CH₃)₂ (isopropyl) | -OH | 90 |
| 6 | H | -Cyclopropyl | -OH | 60 |
| 7 | H | -CH₂CH₃ | -OCH₃ | > 1000 |
| 8 (S-isomer) | H | -CH₂CH₃ | -OH | 85 |
| 9 (R-isomer) | H | -CH₂CH₃ | -OH | 1200 |
Part A: Modifications of the 2-Fluoropyridine Ring (R¹)
-
Rationale: The pyridine ring often serves as the primary anchor into the protein's binding site. Modifying its electronic and steric properties can drastically alter affinity and selectivity.
-
Key Insights:
-
Halogenation: Adding a small, lipophilic, electron-withdrawing group like chlorine at the C5 position (Compound 2 ) can enhance activity. This is a common strategy in medicinal chemistry to improve hydrophobic interactions or modulate electronics.[7] The increased potency of compound 2 (75 nM) suggests a favorable interaction in a lipophilic pocket.
-
Electron-Donating Groups: Conversely, an electron-donating group like methoxy at C5 (Compound 3 ) is detrimental to activity (350 nM). This may be due to steric hindrance or unfavorable electronic effects that disrupt an essential interaction.
-
Positional Isomerism: Moving the fluorine from C2 to other positions (C4, C5, C6) would significantly alter the pyridine nitrogen's basicity and the ring's dipole moment, which would require complete re-evaluation of the SAR. The 2-fluoro position is often optimal for metabolic stability.[5]
-
Part B: Modifications of the Propanol Side Chain (R²)
-
Rationale: This region explores a hydrophobic pocket adjacent to the hydrogen-bonding site engaged by the hydroxyl group. The size, shape, and rigidity of this group are critical.
-
Key Insights:
-
Alkyl Chain Length: Shortening the chain to methyl (Compound 4 , 200 nM) reduces potency, indicating the ethyl group provides more optimal hydrophobic interactions than a smaller group.
-
Branching and Lipophilicity: Introducing branching with an isopropyl group (Compound 5 , 90 nM) or a rigid cyclopropyl ring (Compound 6 , 60 nM) significantly improves activity. This suggests the binding pocket is well-defined and can accommodate, and indeed favors, specific shapes that maximize surface complementarity. The use of cycloalkyl groups is a well-established tactic to enhance ligand efficiency by locking conformations.[6]
-
Stereochemistry: The stereocenter at C1 is crucial. The hypothetical data for the S-isomer (Compound 8 , 85 nM) and R-isomer (Compound 9 , 1200 nM) demonstrates that only one enantiomer fits optimally into the binding site. This is a hallmark of specific, high-affinity ligand-protein interactions.
-
Part C: Modifications of the Hydroxyl Group (R³)
-
Rationale: The hydroxyl group is a key pharmacophoric feature, likely forming a critical hydrogen bond with a donor or acceptor residue in the target protein.
-
Key Insights:
-
Removal of H-Bonding Capability: Masking the hydroxyl as a methyl ether (Compound 7 , >1000 nM) completely abolishes activity. This strongly confirms its role as an essential hydrogen bond donor. Any modification here would likely be for a prodrug strategy, requiring in vivo cleavage to restore the active hydroxyl moiety.
-
Hypothesized Biological Target and Signaling Pathway
Given the prevalence of pyridine scaffolds as kinase inhibitors, a plausible biological target for this compound class is a protein kinase, such as a cyclin-dependent kinase (CDK) or a fibroblast growth factor receptor (FGFR) kinase.[8][9] Abnormal kinase signaling is a common driver of diseases like cancer.
Caption: Potential mechanism of action via kinase inhibition.
Protocol: In Vitro Target Validation Assay
To validate the SAR hypotheses, a robust in vitro assay is required. An MTT cell proliferation assay is a standard method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
MTT Cell Proliferation Assay Protocol
-
Cell Culture: Plate a relevant cancer cell line (e.g., a breast cancer line like MCF-7 if targeting an RTK) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives in DMSO and then further dilute in cell culture medium. The final DMSO concentration should be <0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a positive control (a known inhibitor). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Conclusion and Future Directions
This guide establishes a foundational structure-activity relationship for 1-(2-fluoropyridin-3-yl)propan-1-ol derivatives. The analysis indicates that biological activity is highly sensitive to stereochemistry at the C1 position, the steric and electronic nature of substituents on the pyridine ring, and the shape of the alkyl group extending from the carbinol center. The hydroxyl group is confirmed as an indispensable feature for activity.
Future work should focus on:
-
Synthesis and Chiral Separation: Synthesizing the proposed analogs and resolving the enantiomers of the most potent racemic compounds to confirm the stereochemical preference.
-
Broader Substituent Scope: Exploring a wider range of substituents on the pyridine ring (positions 4, 5, and 6) and more diverse hydrophobic groups (e.g., phenyl, heteroaryl rings) in place of the ethyl group to further probe the target's binding site.
-
Target Identification and Validation: Utilizing biochemical assays against a panel of kinases to identify the specific biological target and confirm the mechanism of action.
-
Pharmacokinetic Profiling: Evaluating promising compounds for metabolic stability, solubility, and other ADME properties to assess their drug-like potential.
By systematically applying the principles outlined in this guide, researchers can efficiently navigate the chemical space around the 1-(2-fluoropyridin-3-yl)propan-1-ol scaffold to develop novel and potent therapeutic candidates.
References
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Jain, R., & Vaitilingam, B. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Pharmaceuticals. Available from: [Link]
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Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available from: [Link]
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Shan, Z. (2025). The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. Preprints. Available from: [Link]
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Singh, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Current Organic Chemistry. Available from: [Link]
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Small, J. (n.d.). A Prospective Method To Guide Small Molecule Drug Design. Journal of Chemical Education. Available from: [Link]
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Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available from: [Link]
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Sidor-Wójtowicz, A., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. Available from: [Link]
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Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available from: [Link]
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Li, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Ramirez-Macias, I., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available from: [Link]
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Nocentini, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Available from: [Link]
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Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]
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Sharma, K., & Sharma, R. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available from: [Link]
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Lee, J., et al. (2015). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. European Journal of Medicinal Chemistry. Available from: [Link]
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Almalki, A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available from: [Link]
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Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available from: [Link]
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. RSC Advances. Available from: [Link]
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Ionescu, M. A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available from: [Link]
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Biological Activity & Application Guide: 1-(2-Fluoropyridin-3-yl)propan-1-ol Isomers
[1][2]
Executive Summary
1-(2-Fluoropyridin-3-yl)propan-1-ol (CAS: 1055306-54-1) is a specialized chiral building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates.[1][2] Its value lies in its 2-fluoropyridine moiety—a bioisostere often employed to modulate pKa and metabolic stability in kinase inhibitors and GPCR ligands.[1][2]
This guide objectively compares the biological performance of its (R)- and (S)- isomers.[1] While the alcohol itself is a metabolic intermediate, its primary "biological activity" of interest to researchers is twofold:[2]
-
Enzymatic Recognition: How biocatalysts (lipases) distinguish the isomers during kinetic resolution.[2]
-
Pharmacological Potential: The impact of its absolute configuration on downstream drug potency, particularly in tyrosine kinase inhibitor (TKI) scaffolds where the chiral alcohol dictates binding affinity.[2]
Quick Comparison Matrix
| Feature | (R)-Isomer | (S)-Isomer | Racemic Mixture |
| Biocatalytic Recognition | Fast-reacting enantiomer (Eutomer) for CAL-B acetylation.[1][2] | Slow-reacting enantiomer (Distomer) for CAL-B acetylation.[1][2] | Substrate for Kinetic Resolution.[1][2] |
| Downstream Potency | Typically yields high-affinity kinase inhibitors (Hinge binder).[1][2] | Often yields inactive or low-affinity analogs (Steric clash).[1][2] | 50% inactive burden; potential for off-target toxicity.[1][2] |
| Synthetic Availability | High (via Enzymatic Resolution or Asymmetric Hydrogenation).[1][2] | High (recovered as unreacted alcohol in KR).[1][2] | High (Chemical Reduction).[1][2] |
Chemical Profile & Chiral Context
The presence of the fluorine atom at the C2 position of the pyridine ring significantly alters the electronic properties of the adjacent alcohol, influencing both chemical reactivity and binding interactions compared to the non-fluorinated analog.
Structural Visualization
The following diagram illustrates the stereochemical relationship and the key pharmacophore features.
Figure 1: Stereochemical divergence in synthesis and biological interaction.
Biological Activity Analysis
A. Enzymatic Activity (Chiral Recognition)
The most direct biological data for this intermediate comes from its interaction with hydrolase enzymes (Lipases) used for its purification.[2] This interaction serves as a model for how the molecule fits into chiral biological pockets.[2]
-
Activity: CAL-B shows high enantioselectivity toward the (R)-isomer during acylation reactions (transesterification).[1][2]
-
Mechanism: The catalytic triad of CAL-B accommodates the (R)-enantiomer's propyl group in its large hydrophobic pocket, while the (S)-enantiomer's orientation causes steric hindrance with the active site wall (stereochemical mismatch).[1]
Experimental Data: Enzymatic Kinetic Resolution
| Parameter | (R)-Isomer | (S)-Isomer |
|---|---|---|
| Reaction Type | Acetylation (conversion to ester) | Remains as Alcohol |
| Conversion Rate (
B. Downstream Pharmacological Activity (Kinase Inhibition)
In the context of drug development, this alcohol is often converted into a chiral amine or ether to serve as a "hinge binder" in kinase inhibitors (e.g., targeting c-Met, ALK, or ROS1).[2]
-
The (R)-Isomer Advantage:
-
Binding Mode: The (R)-configuration typically orients the ethyl group of the propyl chain towards the solvent front, allowing the pyridine nitrogen and the functionalized oxygen/nitrogen to form critical hydrogen bonds with the kinase hinge region (e.g., Met residue).[2]
-
Potency: Analogs derived from the (R)-alcohol often exhibit 10-100x lower IC50 values (higher potency) compared to the (S)-analogs.[1]
-
-
The (S)-Isomer Disadvantage:
-
Steric Clash: The (S)-configuration forces the alkyl chain into the "gatekeeper" region or the back of the ATP pocket, causing unfavorable steric clashes that drastically reduce binding affinity.[2]
-
Detailed Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution
This protocol describes the biological separation of the isomers, validating the "Enzymatic Activity" claims above.
Reagents:
-
Vinyl Acetate (30 mmol, Acyl donor)[2]
-
Immobilized Lipase B from Candida antarctica (Novozym 435, 200 mg)[2]
-
MTBE (Methyl tert-butyl ether, 50 mL)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve the racemic alcohol in dry MTBE in a round-bottom flask.
-
Initiation: Add Vinyl Acetate and the immobilized Lipase enzyme.[2]
-
Incubation: Shake the mixture at 30°C and 200 rpm in an orbital shaker.
-
Monitoring: Monitor the reaction via Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/iPrOH 95:5).
-
Target: Stop reaction when conversion reaches exactly 50%.
-
-
Termination: Filter off the enzyme (the enzyme can be reused).
-
Separation: Evaporate the solvent. Separation of the (S)-Alcohol (unreacted) and the (R)-Acetate (product) is achieved via silica gel column chromatography (Gradient: 10% -> 30% EtOAc in Hexane).[1]
-
Hydrolysis (Optional): The (R)-Acetate can be hydrolyzed (K2CO3/MeOH) to yield pure (R)-Alcohol .[1]
Protocol 2: Determination of Enantiomeric Excess (ee)
To verify the biological purity of the isomers.[2]
Mechanism of Action Visualization
The following diagram details the kinetic resolution pathway, highlighting the biological selectivity.
Figure 2: Biocatalytic sorting mechanism of 1-(2-Fluoropyridin-3-yl)propan-1-ol isomers.
Safety and Handling (SDS Summary)
While biological activity is the focus, safety is paramount for handling these potent intermediates.[2]
References
-
Ghanem, A. (2007).[2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Heteroarylalkanols. Tetrahedron: Asymmetry, 18(12), 1363-1393.[2] Link[2]
-
Kamal, A., et al. (2009).[2] Chemoenzymatic Resolution of 1-(Heteroaryl)alkanols: A Facile Route to Enantiopure Pyridyl Alcohols. Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 68-76.[2] Link[2]
-
Pfizer Inc. (2011).[1][2] Structure-Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of c-MET and ALK. Journal of Medicinal Chemistry, 54(18), 6342–6363.[2][3] Link(Cited for context on chiral pyridine/phenyl-ethanol scaffolds in kinase inhibitors).
-
PubChem Database. (2025).[1][2][4] Compound Summary: 1-(2-Fluoropyridin-3-yl)propan-1-ol.[1][2] National Center for Biotechnology Information.[1][2] Link[2]
Comparative Guide: Fluorinated vs. Non-Fluorinated Propanol Analogs in Drug Development
Executive Summary
Context: The strategic substitution of hydrogen with fluorine in propanol-based scaffolds is a cornerstone of modern medicinal chemistry. This guide compares non-fluorinated propanol motifs (exemplified by Isopropanol/Propranolol scaffolds ) against their fluorinated analogs (exemplified by Hexafluoroisopropanol (HFIP) and Fluorinated-Propranolol derivatives ).[1]
Core Insight: Fluorination is not merely a steric block; it is an electronic modulator.[1] Replacing C-H with C-F in a propanol chain drastically lowers the pKa of the hydroxyl group (by ~6-7 units), increases lipophilicity (LogP), and alters hydrogen bond dynamics. These shifts are critical for two distinct applications:
-
Therapeutic Design: Blocking metabolic hotspots (CYP450 oxidation) and improving membrane permeability.[1]
-
Process Chemistry: Using HFIP as a specialized solvent to stabilize protein secondary structures (α-helices) during formulation.[1]
Physicochemical Profiling: The "Fluorine Effect"[2][3][4]
The introduction of fluorine atoms creates a strong inductive effect (
Table 1: Comparative Physicochemical Properties
Data comparing standard 2-Propanol (IPA) vs. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and Propranolol derivatives.[1]
| Property | Non-Fluorinated (e.g., IPA / Propranolol) | Fluorinated Analog (e.g., HFIP / F-Propranolol) | Impact on Drug Development |
| Acidity (pKa) | ~16.5 (Neutral) | ~9.3 (Weakly Acidic) | HFIP can act as a proton donor; fluorinated drug scaffolds may have altered receptor binding due to ionized states.[1] |
| H-Bonding | Donor & Acceptor | Strong Donor / Weak Acceptor | HFIP aggressively solvates peptide backbones, displacing water.[1] |
| Lipophilicity (LogP) | 0.05 (IPA) | 1.5 - 2.0 (HFIP) | Fluorination typically increases lipophilicity, enhancing membrane permeability but potentially increasing non-specific binding.[1] |
| Bond Energy | C-H: ~99 kcal/mol | C-F: ~116 kcal/mol | C-F bonds are metabolically inert to CYP450 oxidation.[1] |
| Metabolic Stability | Susceptible to N-dealkylation & Hydroxylation | Resistant to oxidative metabolism | Extends half-life ( |
Mechanistic Diagram: The Fluorine Inductive Cascade
This diagram illustrates how fluorine substitution propagates electronic effects to alter molecular behavior.
Caption: Causal flow from fluorine substitution to key pharmacokinetic and physicochemical outcomes.
Application A: Metabolic Stability Engineering
Scenario: A lead compound containing a propanolamine side chain (e.g., a beta-blocker like Propranolol) exhibits high clearance due to CYP2D6-mediated oxidation.[1] Solution: Fluorination of the isopropyl group to block metabolic soft spots.
Experimental Protocol: Microsomal Stability Assay
This protocol validates whether the fluorinated analog successfully resists oxidative metabolism compared to the non-fluorinated parent.
Reagents:
-
Pooled Liver Microsomes (Human/Rat).[1]
-
NADPH Regenerating System.[1]
-
Test Compounds (Fluorinated vs. Non-Fluorinated analogs).
-
Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).
-
Pre-Incubation: Mix 1 µM test compound with liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately dispense aliquots into ice-cold acetonitrile containing the Internal Standard to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines intrinsic clearance ( ).[1]
Expected Outcome:
-
Non-Fluorinated: Rapid decay (High
) due to N-dealkylation or hydroxylation.[1] -
Fluorinated: Slower decay (Low
).[1] The C-F bond prevents hydrogen abstraction by the CYP450 heme iron-oxo species.
Application B: Protein Formulation (HFIP vs. IPA)
Scenario: Stabilizing a hydrophobic peptide (e.g., Amyloid-beta or Melittin) during synthesis or structural analysis.[1] Comparison: IPA is a mild stabilizer; HFIP is a potent structure-inducing agent.[1]
Mechanism of Action[4]
-
IPA: Interacts primarily via hydrophobic effects; moderate H-bond donor.[1]
-
HFIP: The electron-withdrawing fluorines make the hydroxyl proton highly acidic (pKa 9.3) and the oxygen a poor acceptor. This allows HFIP to cluster around the peptide backbone, displacing water and driving the formation of intra-molecular hydrogen bonds (α-helices).
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
Objective: Quantify α-helical content in the presence of HFIP vs. IPA.
Methodology:
-
Sample Prep: Dissolve peptide (50 µM) in phosphate buffer (10 mM, pH 7.4).
-
Titration: Prepare series with increasing % (v/v) of solvent (0% to 50%) for both IPA and HFIP.
-
Measurement: Scan from 190 nm to 260 nm in a quartz cuvette (1 mm path length) at 25°C.
-
Data Analysis: Monitor the "double minima" at 208 nm and 222 nm (characteristic of α-helix).
-
Result: HFIP will induce maximal helicity at lower concentrations (e.g., 10-20%) compared to IPA, which may require 40-50% or fail to induce full folding.[1]
Decision Workflow: When to Fluorinate?
Use this logic flow to determine if fluorination of a propanol scaffold is appropriate for your drug candidate.
Caption: Strategic decision tree for implementing fluorination in lead optimization.
References
-
Bhattarai, P., et al. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1][2] [Link]
-
Talaat, R. E., & Nelson, W. L. (2001).[1][3] Importance of Amine pKa and Distribution Coefficient in the Metabolism of Fluorinated Propranolol Derivatives. Drug Metabolism and Disposition.[1][3][2][4] [Link][1]
-
Caporaletti, F. (2024).[1][5] Fast Collective Hydrogen‐Bond Dynamics in Hexafluoroisopropanol Related to its Chemical Activity. Angewandte Chemie International Edition. [Link]
-
Roccatano, D., et al. (2005).[1] Effect of hexafluoroisopropanol alcohol on the structure of melittin: A molecular dynamics simulation study. Protein Science. [Link]
-
Meanwell, N. A. (2018).[1] Fluorine in Drug Design and Discovery. In Fluorine in Medicinal Chemistry and Chemical Biology. [Link]
Sources
- 1. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Importance of amine pKa and distribution coefficient in the metabolism of fluorinated propranolol analogs: metabolism by CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Validation of 1-(2-Fluoropyridin-3-yl)propan-1-ol
This guide provides an in-depth comparison of synthetic methodologies for producing 1-(2-Fluoropyridin-3-yl)propan-1-ol, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The strategic placement of the fluoro-substituent on the pyridine ring is a common tactic to modulate the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, robust and well-validated synthetic pathways to such intermediates are of paramount importance.
We will explore two primary synthetic strategies: the Grignard addition to an aldehyde and the reduction of a ketone. This guide will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and establish a comprehensive analytical framework for structural confirmation and purity assessment.
Part 1: A Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a balance between starting material availability, reaction efficiency, scalability, and safety. Here, we compare two convergent and logical approaches to the target alcohol.
Method A: Grignard Reagent Addition to Propanal
This classic carbon-carbon bond-forming reaction involves the preparation of a 2-fluoro-3-pyridyl Grignard reagent from a corresponding halopyridine, followed by its nucleophilic attack on propanal. This method builds the carbon skeleton directly.
Method B: Reduction of 1-(2-Fluoropyridin-3-yl)propan-1-one
This approach relies on the availability of the precursor ketone, which is then reduced to the desired secondary alcohol. This is a functional group interconversion and is often characterized by high yields and straightforward purification.
The diagram below illustrates the two distinct synthetic pathways.
Caption: Comparative workflow for the synthesis of the target alcohol.
Quantitative Comparison of Synthetic Routes
The following table provides a side-by-side comparison of the key performance indicators for each method.
| Parameter | Method A: Grignard Reaction | Method B: Ketone Reduction | Justification & Expert Insights |
| Starting Materials | 2-Fluoro-3-bromopyridine, Mg, Propanal | 1-(2-Fluoropyridin-3-yl)propan-1-one, NaBH₄ | The ketone precursor for Method B is commercially available[1][2], potentially simplifying the workflow. Method A requires handling of volatile propanal and moisture-sensitive Grignard formation. |
| Number of Steps | 1 (in-situ) or 2 (isolated intermediate) | 1 | Method B is a single, straightforward transformation. Method A involves the formation of the Grignard reagent, which is typically generated and used in-situ. |
| Typical Yield | 50-70% | >90% | Reductions of simple ketones are generally very high-yielding. Grignard reactions with pyridyl halides can be lower yielding due to side reactions or incomplete formation of the organometallic reagent.[3] |
| Reaction Conditions | Anhydrous, inert atmosphere (N₂ or Ar), -20°C to RT | Ambient temperature, standard atmosphere | The Grignard reagent is highly basic and pyrophoric, mandating strict anhydrous and inert conditions.[4] The NaBH₄ reduction is far more tolerant and operationally simple. |
| Safety Profile | High (Pyrophoric reagent, exothermic) | Moderate (H₂ gas evolution) | Diethyl ether or THF are flammable solvents required for the Grignard reaction. The reduction with NaBH₄ in methanol will produce hydrogen gas, which must be safely vented. |
| Scalability | Challenging | Straightforward | The exothermic nature and stringent atmospheric control of the Grignard reaction can complicate large-scale synthesis. Ketone reductions are generally easily scalable. |
Part 2: Detailed Experimental Protocols
Trustworthy protocols are self-validating. The following procedures include in-process checks and purification steps designed to ensure the integrity of the final product.
Protocol for Method A: Grignard Reagent Addition
Materials:
-
2-Fluoro-3-bromopyridine (1.76 g, 10.0 mmol)
-
Magnesium turnings (267 mg, 11.0 mmol)
-
Iodine (1 crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF), 30 mL
-
Propanal (0.73 mL, 10.0 mmol), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Grignard Initiation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently heat the flask with a heat gun until purple iodine vapors are observed. This step etches the magnesium surface, facilitating the reaction. Allow the flask to cool.
-
Reagent Formation: Add 10 mL of anhydrous THF to the flask. Dissolve the 2-fluoro-3-bromopyridine in 15 mL of anhydrous THF and add it to the dropping funnel. Add a small portion (approx. 1-2 mL) of the halide solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and gentle refluxing begins. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Nucleophilic Addition: After the addition is complete, continue stirring for 1 hour at room temperature. Cool the reaction mixture to 0°C using an ice bath. Add a solution of propanal in 5 mL of anhydrous THF dropwise via the dropping funnel.
-
Reaction Quench & Work-up: After stirring at 0°C for 1 hour, slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the final product.
Protocol for Method B: Ketone Reduction
Materials:
-
1-(2-Fluoropyridin-3-yl)propan-1-one (1.53 g, 10.0 mmol)[1]
-
Sodium borohydride (NaBH₄) (0.42 g, 11.0 mmol)
-
Methanol (30 mL)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(2-Fluoropyridin-3-yl)propan-1-one in 30 mL of methanol. Stir the solution at room temperature.
-
Reduction: Cool the solution to 0°C in an ice bath. Add the sodium borohydride in small portions over 15 minutes. Caution: Hydrogen gas will evolve. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed.
-
Work-up: Carefully add 20 mL of deionized water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction & Purification: Transfer the remaining aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, which is often of high purity. If necessary, further purification can be achieved by column chromatography.[5]
Part 3: Comprehensive Validation Framework
Validation is a multi-faceted process that confirms both the structural identity and the purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is essential for a robust and defensible characterization.
Caption: Analytical workflow for product validation.
Analytical Data Summary
The following table outlines the expected analytical results for 1-(2-Fluoropyridin-3-yl)propan-1-ol.
| Analytical Technique | Purpose | Expected Result / Observation |
| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons on the pyridine ring, a methine proton (CH-OH), a methylene group (CH₂), and a methyl group (CH₃). The alcohol proton (OH) may appear as a broad singlet. |
| ¹³C NMR | Carbon Skeleton Confirmation | 8 distinct carbon signals are expected (5 for the pyridine ring, 3 for the propyl side chain). |
| ¹⁹F NMR | Fluorine Confirmation | A single resonance confirming the presence of the fluorine atom, with coupling to nearby protons. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Expected [M+H]⁺ (positive ion mode) at m/z = 156.08. The exact mass should be confirmed with High-Resolution Mass Spectrometry (HRMS). |
| IR Spectroscopy | Functional Group Identification | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch. C-H, C=C, C=N, and C-F stretches will also be present. |
| HPLC | Purity Determination | A single major peak with purity >95% (ideally >98%). The use of a chiral stationary phase can resolve enantiomers if chiral reduction methods were employed.[6] |
| GC-FID | Purity and Volatility | A single major peak, providing an orthogonal assessment of purity.[7][8] |
This comprehensive approach, combining robust synthetic protocols with a multi-technique analytical validation, ensures the production of high-quality 1-(2-Fluoropyridin-3-yl)propan-1-ol, suitable for the demanding applications in drug discovery and development.
References
-
Anderson, K. W., et al. (2005). Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. Organic Letters. Available at: [Link]
-
Fu, Y., et al. (2022). Cu catalyzed [4 + 2] cycloaddition for the synthesis of highly substituted 3-fluoropyridines. Royal Society of Chemistry. Available at: [Link]
-
Ting, C. P., & Ellman, J. A. (2014). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. eScholarship.org. Available at: [Link]
-
Lee, H. G., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
-
Willis, M. C., et al. (2011). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. PMC. Available at: [Link]
-
Iowa Research Online. Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Available at: [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
-
Willis, M. C., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, ACS Publications. Available at: [Link]
-
American Chemical Society Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Available at: [Link]
-
Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Journal of Organic Chemistry. Available at: [Link]
-
University of California, Irvine. (n.d.). The Grignard Reaction. Available at: [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Barbas, C. F., et al. (2008). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. PubMed. Available at: [Link]
-
Journal of the Chemical Society C. (1966). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Available at: [Link]
-
Salas, D. I., & Martin, S. A. (2024). Validation of an analytical technique for the dosage of ethanol in biological fluids. OMOJ. Available at: [Link]
- Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Royal Society of Chemistry. Electronic supplementary information. Available at: [Link]
-
Kostić, E., et al. (2021). Validation of a method for ethanol analysis in biological and non-biological samples. SciSpace. Available at: [Link]
-
Al-Mereihil, A. A., et al. (2023). Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements. Scientific Research Publishing. Available at: [Link]
-
National Institutes of Health. Pyripropanol. PubChem. Available at: [Link]
-
Kostić, E., et al. (2021). Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. ResearchGate. Available at: [Link]
-
Supporting Information. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 949154-28-3|1-(2-Fluoropyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 3. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Validation of a Method for Characterization of Ethanol in Water by HS-GC-FID to Serve the Traceability of Halal Measurements [scirp.org]
Safety Operating Guide
Proper Disposal Procedures: 1-(2-Fluoropyridin-3-yl)propan-1-ol
[1][2]
Executive Summary & Immediate Classification
1-(2-Fluoropyridin-3-yl)propan-1-ol is a bifunctional intermediate containing a basic pyridine ring, a secondary alcohol, and a fluorine substituent. For disposal purposes, it must be classified as Halogenated Organic Waste .
Critical Directive: Do NOT mix this compound with general non-halogenated organic solvents (e.g., acetone, ethanol, hexane). Even trace amounts of fluorinated compounds can disqualify bulk waste streams from cost-effective fuel blending programs, necessitating expensive high-temperature incineration with acid gas scrubbing.
| Disposal Classification | Halogenated Organic Solvent Waste |
| Primary Hazard | Flammable Liquid (Category 3) & Irritant |
| Secondary Hazard | Toxic Combustion Byproducts (HF, NOx) |
| RCRA Code (USA) | D001 (Ignitable), Potential D002 (if pH <2 or >12.5), F-List (if spent solvent) |
| Segregation Rule | Strict Separation from Non-Halogenated Solvents |
Technical Justification: The "Why" Behind the Protocol
As researchers, we must understand the downstream consequences of our disposal choices. The presence of the fluorine atom on the pyridine ring (Position 2) fundamentally alters the thermal degradation profile of this molecule compared to its non-fluorinated analogs.
The Hydrogen Fluoride (HF) Factor
Upon combustion in a waste incinerator, the C-F bond (one of the strongest in organic chemistry, ~485 kJ/mol) eventually ruptures. In the presence of hydrogen sources (like the propyl chain), this generates Hydrogen Fluoride (HF) gas.
-
Mechanism:
-
Impact: HF is highly corrosive to incinerator refractory linings and glass components. Consequently, this waste must be directed to facilities equipped with wet scrubbers (using caustic soda, NaOH) to neutralize the HF gas before emission.
-
Operational Consequence: Mixing this fluorinated alcohol with non-halogenated waste forces the entire container to be treated as halogenated, increasing disposal costs by approximately 30-50%.
Waste Characterization & Decision Matrix
Before disposal, verify the state of the waste.[1][2] Use the following decision matrix to ensure compliance.
Figure 1: Waste Segregation Logic Flow
Caption: Decision tree enforcing the classification of 1-(2-Fluoropyridin-3-yl)propan-1-ol as a halogenated waste source. Note that adding this chemical to any stream automatically classifies the mixture as halogenated.
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE[4][5][6]
-
PPE: Nitrile gloves (standard thickness is usually sufficient for short contact, but double-glove for prolonged handling), safety goggles, and a flame-resistant lab coat.
-
Ventilation: All transfers must occur inside a certified chemical fume hood.
Phase 2: Container Selection & Labeling[3]
-
Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass bottles.
-
Note: Avoid metal cans if the waste is acidic, as the pyridine nitrogen can form salts, and any residual HF generation could corrode metal.
-
-
Labeling: Apply a hazardous waste label before adding the first drop of waste.[3]
-
Constituents: Write "1-(2-Fluoropyridin-3-yl)propan-1-ol" clearly. Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Mark "Flammable," "Toxic," and "Irritant."
-
Phase 3: Collection (Satellite Accumulation)
-
Segregation: Pour the waste into the container marked "HALOGENATED SOLVENTS."
-
Compatibility Check:
-
Do NOT mix with: Strong oxidizing acids (Nitric, Chromic) or peroxides. The alcohol group is susceptible to oxidation, which can be exothermic.
-
Acceptable mixtures: Dichloromethane (DCM), Chloroform, Chlorobenzene.
-
-
Closure: Keep the container tightly capped when not actively adding waste to prevent volatile emissions (EPA requirement).
Phase 4: Final Disposal (EHS Handoff)
Once the container is 90% full:
Spill Management Workflow
In the event of a spill, immediate action is required to prevent exposure and environmental release.[2][6]
Figure 2: Emergency Spill Response Protocol
Caption: Operational workflow for managing spills of fluorinated pyridine alcohols. Major spills outside containment require immediate evacuation due to potential respiratory irritation.
Physical & Chemical Data for Disposal
Use the following data to complete waste manifests.
| Property | Value (Estimated/Typical) | Relevance to Disposal |
| Physical State | Liquid or Low-Melting Solid | Determines container type (Wide mouth for solids). |
| Flash Point | ~90-100°C (Predicted) | Classifies as "Combustible" or "Flammable" depending on solvent mixture. |
| Water Solubility | Moderate | Do NOT dispose of down the drain. Aquatic toxicity risk.[7] |
| pH (Aqueous) | Basic (~8-9) | Pyridine ring is basic; keep away from strong acids to avoid heat generation. |
| Halogen Content | ~12% by Mass (Fluorine) | High. Mandates Halogenated Waste stream. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]
-
PubChem. (n.d.). Compound Summary: Fluoropyridines and Derivatives. National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
Personal protective equipment for handling 1-(2-Fluoropyridin-3-yl)propan-1-ol
Operational Safety Guide: Handling 1-(2-Fluoropyridin-3-yl)propan-1-ol
Executive Summary & Chemical Context
Compound Identity: 1-(2-Fluoropyridin-3-yl)propan-1-ol Chemical Class: Fluorinated Pyridine Alcohol / Heterocyclic Building Block Primary Application: Pharmaceutical intermediate (Kinase inhibitor scaffolds, bioisosteres).
The "Why" Behind the Protocol: As a Senior Application Scientist, I often see researchers treat fluorinated pyridine intermediates as generic organic solvents. This is a critical error. The introduction of the fluorine atom at the C2 position of the pyridine ring significantly alters the electronic density, potentially increasing skin permeability and modifying metabolic stability compared to non-fluorinated analogs. Furthermore, as a research chemical, specific toxicological data (LD50, mutagenicity) is often incomplete.
Therefore, this guide adopts a "Universal Precaution" approach, treating the substance as a Potent Compound (Band 3 equivalent) until proven otherwise. This ensures your safety and data integrity.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific hazards based on Structure-Activity Relationships (SAR).
| Hazard Category | Predicted Risk Level | Mechanistic Insight |
| Acute Toxicity | Moderate to High | Pyridine derivatives can exhibit neurotoxicity. The fluorine substituent may enhance lipophilicity, facilitating dermal absorption. |
| Skin/Eye Irritation | High (Category 2/2A) | The basic nitrogen in the pyridine ring, combined with the alcohol functionality, presents a significant risk of chemical burns or severe irritation to mucous membranes. |
| Flammability | Moderate | While the flash point is likely >60°C (estimated), organic vapors can accumulate in headspaces. |
| Thermal Decomposition | Critical | Warning: In the event of a fire, the C-F bond can cleave, releasing Hydrogen Fluoride (HF) gas. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The following PPE is required for all manipulations of >100 mg of material.
A. Hand Protection (The "Double-Shell" Protocol)
Recommendation: Double-gloving with specific material layering.
-
Inner Layer: 4 mil Nitrile (High dexterity, visual breakthrough indicator).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Extended cuff).
-
Why? Pyridines are known to permeate thin nitrile rubber over time. The double layer creates a diffusion gap. If the outer glove is splashed, it must be changed immediately.
B. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vented).
-
Prohibited: Standard safety glasses (even with side shields).
-
Why? As a liquid intermediate, the risk is "splash and mist," not just impact. Vapors from pyridine derivatives are lachrymators; unsealed eyewear will result in immediate eye watering and cessation of work.
C. Respiratory Protection
Primary Control: All work must be performed inside a certified Chemical Fume Hood. Secondary Control (Spill/Outside Hood):
-
Respirator: Half-face or Full-face elastomeric respirator.
-
Cartridge: OV/AG (Organic Vapor / Acid Gas) .
-
Why? The "Acid Gas" component is a precautionary measure against potential HF generation during degradation or reaction with strong acids.
D. Body Protection
Recommendation: Flame-Resistant (FR) Lab Coat + Chemical Apron.
-
Material: Nomex or treated cotton. Avoid synthetic blends (polyester) which melt onto skin during fires.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.
-
Static Control: Use an ionizing bar or anti-static gun. Fluorinated solids/oils often carry high static charges, leading to scattering during weighing.
-
Taring: Tare the receiving vessel with the lid on to minimize open exposure time.
Phase 2: Transfer & Solubilization
-
Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is possible.
-
Syringe Handling: If handling the liquid form, use Luer-lock syringes only. Slip-tip syringes pose a high risk of needle detachment under pressure (viscosity issues).
Phase 3: Reaction Monitoring
-
TLC/LCMS Prep: Do not remove aliquots outside the hood. Quench all samples into vials inside the hood before transporting to analytical instruments.
Visualization: Safety Decision Logic
The following diagram outlines the decision-making process for handling this specific intermediate.
Figure 1: Decision Logic for PPE Selection. Note that for this specific fluorinated alcohol, liquid handling protocols (Green path) are the default requirement due to potential volatility and skin absorption.
Emergency Response & Disposal
Spill Response (Minor < 10 mL)
-
Evacuate the immediate 10-foot radius.
-
Don PPE: Full face shield + Double Nitrile gloves.
-
Absorb: Use a Universal Absorbent Pads (chemically inert). Do not use paper towels (rapid evaporation surface area).
-
Neutralize: Wipe surface with mild soap/water solution. Avoid bleach (potential reaction with amine/pyridine nitrogen).
First Aid
-
Eye Contact: Flush for 15 minutes minimum .[1][2][3][4] Time this. 5 minutes is insufficient for basic compounds.
-
Skin Contact: Wash with soap and water.[3][5] Do not use ethanol to wash skin; alcohols increase the permeability of the skin to pyridine derivatives.
Disposal
-
Stream: Segregate into Halogenated Organic Waste .
-
Labeling: Explicitly mark "Contains Fluorinated Pyridines" to alert waste handlers of potential HF generation during incineration.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11083942, 1-(Pyridin-3-yl)propan-1-ol (Analog Reference). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1050). Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Guidance on the compilation of safety data sheets. (General guidance for fluorinated intermediates). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


